2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4,5-diethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-15-11-7-9(5-6-14)10(13)8-12(11)16-4-2/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTUFXSNVAFMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC#N)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277889 | |
| Record name | 2-Bromo-4,5-diethoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847744-26-7 | |
| Record name | 2-Bromo-4,5-diethoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847744-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-diethoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7)
Executive Summary & Chemical Identity
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7) is a highly specialized, polyfunctional aromatic building block widely utilized in1[1]. Characterized by a central benzene ring bearing two electron-donating ethoxy groups, a reactive ortho-bromine atom, and an acetonitrile side chain, this molecule serves as a critical intermediate for the construction of complex heterocycles. Its unique substitution pattern makes it an ideal precursor for synthesizing rigidified pharmacophores, such as substituted indoles, isoquinolines, and benzazepines, which are frequently explored in the development of phosphodiesterase (PDE) inhibitors and central nervous system (CNS) therapeutics.
Structural Biology & Mechanistic Utility
As a Senior Application Scientist, I emphasize that the strategic placement of functional groups on this scaffold provides a dual-action mechanistic utility:
-
Target Binding (The Diethoxy Motif): The 4,5-diethoxy substitution mimics the catechol ether moiety found in numerous biologically active molecules. In structural biology, these dialkoxy groups are known to project into hydrophobic pockets of target proteins (e.g., the catalytic domain of PDE4), enhancing binding affinity through van der Waals interactions.
-
Synthetic Handle (The ortho-Bromoacetonitrile Motif): The proximity of the bromine atom to the acetonitrile group creates a highly reactive microenvironment. The electrophilic ortho-bromo position is primed for2[2]. Furthermore, the acidic alpha-protons of the acetonitrile group can be deprotonated to facilitate intramolecular cyclizations, yielding3[3].
Physicochemical Properties
To ensure reproducible handling, storage, and reaction scaling, the fundamental physicochemical properties of the compound are summarized below.
| Property | Value |
| Chemical Name | 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile |
| CAS Number | 4[4] |
| Molecular Formula | 5[5] |
| Molecular Weight | 6[6] |
| SMILES String | 5[5] |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C, protect from light |
Synthetic Pathways & Experimental Protocols
Successful utilization of this compound relies on strict control of reaction microenvironments. Below are the field-proven protocols for its synthesis and downstream application.
Protocol A: Regioselective Synthesis via Electrophilic Bromination
The synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is achieved via the regioselective bromination of 3,4-diethoxyphenylacetonitrile.
-
Causality & Logic: N-Bromosuccinimide (NBS) is selected over elemental bromine to prevent radical-mediated alpha-bromination at the highly reactive methylene bridge of the acetonitrile group. The electron-donating nature of the diethoxy groups strongly directs the electrophile to the ortho position relative to the acetonitrile moiety.
-
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 3,4-diethoxyphenylacetonitrile in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.
-
Reagent Addition: Slowly add 1.05 equivalents of recrystallized NBS in small portions over 30 minutes. Maintaining 0°C is critical to suppress the formation of dibrominated byproducts.
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. Monitor the conversion via HPLC-UV.
-
Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize residual NBS. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.
-
Protocol B: Downstream Application - Palladium-Catalyzed Indole Annulation
The ortho-bromoacetonitrile motif is a classic precursor for the synthesis of multi-substituted indoles via transition-metal catalysis.
-
Causality & Logic: A Buchwald-Hartwig-type intramolecular cyclization is employed. The bulky, electron-rich phosphine ligand (e.g., XPhos) facilitates the challenging oxidative addition of the palladium catalyst into the sterically hindered ortho-C-Br bond. Subsequent deprotonation of the alpha-carbon by a strong base (e.g., NaOtBu) enables reductive elimination, forging the 5-membered pyrrole ring of the indole.
-
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox, charge a Schlenk flask with 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (1.0 eq), Pd2(dba)3 (0.05 eq), XPhos (0.10 eq), and sodium tert-butoxide (2.0 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask and transfer it to a fume hood.
-
Cyclization: Heat the reaction mixture to 100°C for 12 hours under continuous stirring.
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify the resulting 5,6-diethoxy-1H-indole derivative via recrystallization.
-
Figure 1: Synthetic workflow from starting material to indole pharmacophore.
Quality Control & Analytical Validation
To ensure scientific integrity, every synthesized batch must undergo a self-validating analytical workflow. The presence of the bromine atom and the exact regiochemistry must be unequivocally confirmed before downstream use.
-
High-Performance Liquid Chromatography (HPLC): Utilized to confirm >98% chemical purity. The diethoxy groups provide a strong chromophore for UV detection at 254 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The ESI+ mass spectrum must display the characteristic5[5], which is the definitive signature of a single bromine atom.
-
Nuclear Magnetic Resonance (NMR): 1H NMR is critical for proving regiochemistry. The para-relationship of the two remaining aromatic protons (due to substitution at the 1, 2, 4, and 5 positions) will manifest as two distinct singlets (typically around δ 6.8 - 7.2 ppm), rather than the doublets/multiplets expected from ortho or meta coupling.
Figure 2: Self-validating analytical logic for intermediate qualification.
References
-
Sigma-Aldrich. "Bromo acetonitrile | 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile." Sigma-Aldrich Catalog. 6
-
Apollo Scientific. "847744-26-7 Cas No." Apollo Scientific. 4
-
Sigma-Aldrich CN. "2-(2-bromo-4,5-diethoxyphenyl)acetonitrile | 847744-26-7." Sigma-Aldrich. 1
-
Chemspace. "2-(2-bromo-4,5-diethoxyphenyl)acetonitrile - C12H14BrNO2." Chemspace. 5
-
Guidechem. "(2-Bromophenyl)acetonitrile 19472-74-3 wiki." Guidechem. 2
-
National Institutes of Health (PMC). "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." NIH PMC. 3
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- 1. 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile | 847744-26-7 [sigmaaldrich.cn]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 847744-26-7 Cas No. | 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile | Apollo [store.apolloscientific.co.uk]
- 5. 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile - C12H14BrNO2 | CSSS00000702487 [chem-space.com]
- 6. Bromo acetonitrile | Sigma-Aldrich [sigmaaldrich.cn]
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile IUPAC name
Technical Whitepaper: 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile – Nomenclature, Synthesis, and Applications
In the realm of advanced pharmaceutical intermediates, halogenated arylacetonitriles serve as critical linchpins for the construction of complex molecular architectures. Among these, 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile stands out as a highly versatile building block[1]. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, strategic synthetic routing, and its mechanistic utility in drug development.
Chemical Identity & IUPAC Nomenclature Mechanisms
The systematic IUPAC name, 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile , is derived through strict hierarchical nomenclature rules that map exactly to its molecular topology:
-
Principal Functional Group: The nitrile group (–C≡N) takes the highest nomenclature priority in this structure, establishing "acetonitrile" as the parent chain. The nitrile carbon is designated as C1, and the adjacent aliphatic carbon is C2.
-
Primary Substituent: An aromatic ring is attached to the C2 position of the parent chain, generating the "2-(...phenyl)" prefix.
-
Aromatic Ring Numbering: The carbon atom of the phenyl ring attached to the acetonitrile group is designated as C1'. Numbering proceeds around the ring to assign the lowest possible locants to subsequent substituents.
-
Ring Substituents: A bromine atom at C2' provides a critical handle for cross-coupling, denoted as "2-bromo". Two ethoxy ether groups (–OCH2CH3) at C4' and C5' complete the substitution pattern, yielding "4,5-diethoxy".
Physicochemical Profiling
The following table summarizes the core quantitative and categorical data for this intermediate[1][2].
| Parameter | Specification / Value |
| IUPAC Name | 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile |
| CAS Registry Number | 847744-26-7 |
| Molecular Formula | C12H14BrNO2 |
| Molecular Weight | 284.15 g/mol |
| Structural Class | Halogenated arylacetonitrile |
| Key Functional Groups | Nitrile (–C≡N), Aryl Bromide (–Br), Aryl Ethers (–OEt) |
| Predicted H-Bond Donors | 0 |
| Predicted H-Bond Acceptors | 3 (Nitrile N, two Ether O) |
Strategic Synthetic Pathways
When designing a synthetic route for 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile, chemists must navigate the reactivity of the acidic alpha-protons of the acetonitrile group. Direct bromination of 3,4-diethoxyphenylacetonitrile is generally avoided due to the high risk of alpha-bromination at the C2 position of the aliphatic chain.
Instead, the sequence is strategically ordered to install the aryl bromide prior to the nitrile group. The standard approach begins with the electrophilic bromination of 3,4-diethoxybenzaldehyde. The aldehyde is then reduced to a benzyl alcohol, converted to a benzyl halide (typically a bromide), and finally subjected to nucleophilic substitution with an alkali metal cyanide[3].
Fig 1: Stepwise synthetic route to 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
Mechanistic Role in Pharmaceutical Synthesis
The orthogonal reactivity of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile makes it a privileged intermediate in drug discovery. The nitrile group can undergo controlled reduction (e.g., via Raney Nickel or LiAlH4) to yield a primary phenethylamine. This amine is a classic precursor for Pictet-Spengler or Bischler-Napieralski cyclizations to form tetrahydroisoquinolines.
Concurrently, the ortho-bromo substituent enables transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange, allowing for late-stage diversification of the aromatic core. Similar dimethoxy analogs are heavily utilized in the synthesis of cardiovascular drugs (like ivabradine) and PDE4 inhibitors[4].
Experimental Protocols: Self-Validating Cyanation Workflow
The following protocol details the critical cyanation step (conversion of the benzyl bromide to the target acetonitrile). It is designed as a self-validating system : progression to subsequent steps is strictly gated by analytical feedback, ensuring high-fidelity results[3].
Causality of Reagent Selection: To prevent elimination side reactions and ensure complete conversion, the reaction relies on a mixed-solvent system (EtOH/H2O). Ethanol solubilizes the organic benzyl bromide, while water dissolves the inorganic NaCN, enabling efficient SN2 nucleophilic substitution.
Step-by-Step Methodology:
-
Reagent Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-4,5-diethoxybenzyl bromide in a 4:1 (v/v) mixture of Ethanol and Water. Add 1.2 equivalents of Sodium Cyanide (NaCN). (Caution: NaCN is highly toxic; perform in a dedicated fume hood).
-
Reaction Execution: Heat the mixture to a gentle reflux (80–90 °C) for 4 hours.
-
In-Process Control (IPC) Gate: Withdraw a 50 µL aliquot, quench in water, and extract with ethyl acetate. Analyze via HPLC. Validation Rule: Do not proceed to workup unless the unreacted benzyl bromide peak is < 2%. If > 2%, continue refluxing and re-test hourly.
-
Workup & Extraction: Once validated, cool to room temperature and remove ethanol under reduced pressure. Add water to the residue and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaCl (brine). (Causality: Brine breaks emulsions and pre-dries the organic layer by altering the osmotic gradient). Dry over anhydrous MgSO4 .
-
Purification: Filter the drying agent and concentrate. Purify via silica gel chromatography using a gradient of Hexane:Ethyl Acetate.
-
Analytical Release: Validate the final product via 1H NMR. The definitive marker of success is the appearance of a singlet integrating to 2 protons around δ 3.7 ppm, corresponding to the newly formed –CH2–CN group.
Fig 2: Self-validating experimental workflow for cyanation and purification.
Sources
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile SMILES string
As a Senior Application Scientist in synthetic organic chemistry, I frequently design workflows for highly functionalized aromatic precursors. 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is a quintessential intermediate in the synthesis of complex alkaloids, including protoberberines, isoquinolines, and various neuroactive active pharmaceutical ingredients (APIs).
This technical guide deconstructs the structural rationale, physicochemical profile, and validated synthetic methodologies for this crucial compound.
Chemical Identity & SMILES String Analysis
The SMILES (Simplified Molecular-Input Line-Entry System) string is a topological language that encodes the exact connectivity and electronic environment of a molecule. For 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, the canonical SMILES string is:
CCOC1=CC(=C(C=C1OCC)CC#N)Br
Atom-by-Atom Causality:
-
CCO and OCC (Diethoxy Groups): These represent the two ethoxy ether linkages at positions 4 and 5 of the aromatic ring. They are strongly electron-donating via resonance, which significantly increases the electron density of the aromatic core, making it highly susceptible to electrophilic attack[1].
-
c1cc(...)c(...)cc1 (Aromatic Core): The localized pi-electron density is heavily influenced by the alkoxy oxygens, directing incoming electrophiles to specific positions during functionalization.
-
CC#N (Cyanomethyl Group): Located at position 1, the nitrile acts as a versatile masked primary amine or carboxylic acid. It is the primary vector for chain elongation or cyclization.
-
Br (Aryl Bromide): The bromine atom at position 2 is situated ortho to the cyanomethyl group. This spatial proximity is the critical design feature for downstream intramolecular cyclizations (e.g., forming indenes or isoquinolines via palladium-catalyzed couplings)[2].
Physicochemical Properties
Understanding the quantitative properties of this precursor is essential for calculating reaction stoichiometry, predicting solubility during workup, and designing purification systems.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Synthetic Rationale / Significance |
| Molecular Formula | C₁₂H₁₄BrNO₂ | Core scaffold for diethoxy-substituted alkaloids. |
| Molecular Weight | 284.15 g/mol | Baseline for stoichiometric calculations in cross-coupling. |
| Hydrogen Bond Donors | 0 | Highly lipophilic; lacks protic protons, ensuring stability in basic conditions. |
| Hydrogen Bond Acceptors | 3 | Two ether oxygens and one nitrile nitrogen facilitate Lewis acid coordination. |
| Estimated LogP | ~3.2 | Indicates high lipophilicity; necessitates non-polar or moderately polar organic solvents (e.g., DCM, Toluene) for extraction. |
| Electrophilicity | Moderate | The aryl bromide is primed for oxidative addition by Pd(0) catalysts. |
Synthetic Methodologies: From Precursor to Product
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol 1: Electrophilic Aromatic Bromination
The synthesis typically begins with the regioselective bromination of 3,4-diethoxyphenylacetonitrile[3].
-
Reagents: 3,4-Diethoxyphenylacetonitrile, Bromine (Br₂), Glacial Acetic Acid (AcOH).
-
Step-by-Step Workflow:
-
Solvation: Dissolve 1.0 eq of 3,4-diethoxyphenylacetonitrile in glacial acetic acid and cool the reactor to 0 °C.
-
Causality: Acetic acid acts as a polar protic solvent that stabilizes the transient bromonium ion intermediate, accelerating the electrophilic aromatic substitution. Cooling to 0 °C suppresses oxidative side reactions and prevents polybromination.
-
-
Electrophilic Addition: Add 1.05 eq of Br₂ dropwise over 30 minutes under vigorous stirring.
-
Causality: Dropwise addition maintains a low concentration of the active electrophile. The synergistic directing effects of the diethoxy groups exclusively drive the bromine to the 6-position (which becomes the 2-position relative to the nitrile).
-
-
Maturation: Stir for 3 hours, allowing the reaction to slowly warm to room temperature.
-
Workup & Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold methanol, and recrystallize.
-
-
Self-Validation System: Monitor the reaction via TLC (4:1 Hexane/Ethyl Acetate). The starting material will be completely consumed, replaced by a lower-Rf spot corresponding to the brominated product (due to the increased molecular weight and polarizability introduced by the bromine atom).
Protocol 2: Chemoselective Nitrile Reduction (Zn-Ni Couple)
Reducing the nitrile to an amine without cleaving the sensitive aryl-bromide bond requires extreme chemoselectivity. Standard hydride donors (like LiAlH₄) often result in unwanted dehalogenation. A highly effective method utilizes a Zinc-Nickel couple[4].
-
Reagents: Zn powder, NiSO₄, 50% KOH, Ethanol, H₂O.
-
Step-by-Step Workflow:
-
Catalyst Preparation: Prepare the Zn-Ni couple in situ by dissolving NiSO₄ in water, adding Zn powder, and stirring for 15 minutes.
-
Causality: The Zn-Ni couple provides a highly active, localized surface for single-electron transfer, serving as a milder alternative to aggressive hydride reagents, thereby preserving the C-Br bond.
-
-
Suspension: Suspend 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in an ethanol/water mixture containing 50% KOH.
-
Reduction: Add the suspension to the Zn-Ni couple while strictly maintaining the temperature at 50 °C for 6 hours.
-
Causality: The alkaline environment and controlled thermal energy facilitate the reduction of the nitrile to the primary amine while thermodynamically suppressing aryl dehalogenation.
-
-
Purification: Filter the mixture to remove the metal couple, distill off the ethanol, and purify the resulting 2-(2-Bromo-4,5-diethoxyphenyl)ethanamine via sulfate salt precipitation.
-
-
Self-Validation System: Validation is achieved via Infrared (IR) Spectroscopy of reaction aliquots. The sharp, distinct nitrile stretch at ~2250 cm⁻¹ will gradually disappear, replaced by broad primary amine N-H stretching bands at 3300-3400 cm⁻¹.
Visualizing the Synthetic Logic
Figure 1: Synthetic workflow from the diethoxy precursor to mature API scaffolds.
Figure 2: Reactivity profile and functional group transformations of the target molecule.
Pharmacological & Synthetic Utility
Once synthesized, 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile serves as a highly versatile linchpin. The aryl bromide is a prime candidate for Palladium-catalyzed Suzuki-Miyaura or Heck cross-couplings, allowing for complex C-C bond formations[2]. Furthermore, once the nitrile is reduced to the corresponding amine, the molecule readily undergoes the Bischler-Napieralski reaction. This acid-catalyzed cyclization yields 3,4-dihydroisoquinolines, a structural motif that is foundational to the development of cardiovascular drugs, muscle relaxants, and neurological therapeutics.
Sources
- 1. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2002085843A2 - Process for the preparation of 1,3-substituted indenes and aryl-fused azapolycyclic compounds - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Replacement of the Hg/Al amalgam reductions? , Hive Chemistry Discourse [chemistry.mdma.ch]
Solubility of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in organic solvents
Title: Solubility Profile and Solvent Optimization for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in Organic Synthesis Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
The compound 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7) is a highly functionalized, versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including isoquinoline alkaloids and targeted biaryl compounds. Because it possesses a unique combination of lipophilic, polarizable, and strong dipole-bearing functional groups, its solvation thermodynamics present specific challenges and opportunities. This whitepaper provides an in-depth analysis of its solubility profile, detailing the mechanistic causality behind solvent selection, and outlines a self-validating empirical protocol for thermodynamic solubility determination.
Molecular Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, we must first deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) [1]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD ), polar dipole-dipole forces ( δP ), and hydrogen bonding ( δH ).
The target molecule exhibits the following structural contributions to its HSP profile:
-
Aromatic Core & Bromine Atom: The heavy, polarizable ortho-bromo substituent and the benzene ring contribute to a high dispersion force ( δD ). This drives baseline compatibility with aromatic hydrocarbons like toluene.
-
Acetonitrile Moiety (-CH₂CN): The cyano group introduces a strong, localized dipole moment, significantly elevating the molecule's polarity parameter ( δP ). This functional group dictates the compound's high affinity for polar aprotic solvents[2].
-
4,5-Diethoxy Groups: The ether linkages act as moderate hydrogen-bond acceptors ( δH ). While they do not make the molecule water-soluble, they enhance its solubility in protic solvents (like ethanol) and ethereal solvents (like THF) compared to unsubstituted phenylacetonitriles[3].
Caption: Solvation pathways and solvent class compatibility for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
Quantitative Solubility Profiling
Because empirical solubility data for highly specific intermediates can vary based on polymorphic form and purity, process chemists rely on structural analogs (such as p-nitrophenylacetonitrile and benzyl cyanide) to establish baseline solubility matrices[3][4]. Based on the Solvent Similarity Index (SSI)[5] and thermodynamic dissolution models, the predicted solubility of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile at 298.15 K (25°C) is summarized below.
| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Predicted Solubility Range (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 250 | Strong dipole-dipole alignment with the -CN group. |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | 150 - 200 | Coordination with diethoxy oxygen atoms; moderate polarity. |
| Halogenated | Dichloromethane (DCM) | 9.1 | > 300 | Excellent dispersion matching ( δD ) with the brominated aromatic core. |
| Aromatic | Toluene | 2.4 | 50 - 100 | π−π stacking and dispersion forces; limited by lack of dipole stabilization. |
| Protic | Ethanol (EtOH) | 24.5 | 20 - 50 | Weak hydrogen-bond acceptance by ether oxygens; hindered by lipophilic bulk. |
| Non-Polar | n-Heptane | 1.9 | < 5 | Severe mismatch in polarity ( δP ); acts as a highly effective anti-solvent. |
| Aqueous | Water | 80.1 | < 0.1 | Hydrophobic rejection of the bromo-diethoxyphenyl bulk. |
Strategic Solvent Selection for Synthetic Workflows
The choice of solvent must align not only with the solubility of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile but also with the mechanistic requirements of the intended reaction.
A. α -Alkylation of the Nitrile
Workflow: Deprotonation of the acidic α -carbon followed by electrophilic alkylation. Optimal Solvent: Anhydrous THF or DMF . Causality: The generation of a carbanion requires a strong base (e.g., NaH, LDA). THF is ideal because its ether oxygens coordinate and solvate the alkali metal counter-ion (Na⁺ or Li⁺), breaking up ion pairs and increasing the nucleophilicity of the carbanion. The substrate is highly soluble in THF, ensuring a homogenous reaction mixture that prevents localized super-saturation and side reactions (such as dimerization).
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Workflow: Coupling the ortho-bromo position with an arylboronic acid. Optimal Solvent: 1,4-Dioxane / Water (Biphasic) or Toluene . Causality: Cross-coupling requires a solvent that dissolves the organic substrate, the transition-metal catalyst, and the inorganic base (which requires an aqueous phase). 1,4-Dioxane provides excellent solubility for the brominated substrate at elevated temperatures (80–100°C) while maintaining miscibility with water, facilitating the critical base-mediated transmetalation step[2].
C. Crystallization and Purification
Workflow: Isolation of the pure intermediate from crude reaction mixtures. Optimal Solvent System: Ethyl Acetate (Solvent) / n-Hexane (Anti-solvent) . Causality: The compound exhibits high solubility in ethyl acetate due to dipole-dipole interactions. By slowly titrating n-hexane (a non-polar aliphatic) into the solution, the overall dielectric constant of the medium drops. This forces the solute out of the solvent cavity, promoting controlled nucleation and the growth of high-purity crystals without trapping solvent inclusions.
Standardized Protocol: Isothermal Shake-Flask Solubility Determination
To optimize process scale-up, exact thermodynamic solubility must be determined empirically. The following protocol is a self-validating system : it incorporates analytical checks to ensure that the data reflects true thermodynamic equilibrium rather than a kinetic or metastable state.
Caption: Self-validating isothermal shake-flask methodology for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation of Suspension: In a 20 mL glass vial equipped with a magnetic stir bar, add 10 mL of the target solvent. Gradually add 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile until a visible layer of undissolved solid persists, ensuring the solution is supersaturated.
-
Isothermal Equilibration: Seal the vial and submerge it in a thermostatic water bath set to 298.15 K (± 0.1 K). Agitate at 500 rpm for exactly 48 hours. Causality: A 48-hour window is critical; shorter durations may capture a kinetic dissolution rate, while 48 hours guarantees true thermodynamic equilibrium[3].
-
Phase Separation: Remove the vial and allow the undissolved solids to settle for 2 hours. Extract 2 mL of the supernatant and immediately filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organic solvents. Filtering prevents sub-micron suspended crystals from skewing the quantitative concentration data upwards.
-
Quantitative Analysis: Dilute the filtered aliquot appropriately with mobile phase (e.g., 60:40 Acetonitrile:Water) and inject it into an HPLC system equipped with a UV detector set to 254 nm. Calculate the concentration against a pre-established multi-point calibration curve.
-
Self-Validation (Solid-State Analysis): Recover the undissolved solid from the original vial, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates/hydrates during equilibration. If the XRPD pattern of the recovered solid differs from the starting material, the calculated solubility applies to the new solvate/polymorph, not the original crystalline form[2].
Sources
- 1. TWI504594B - Process for the epoxidation of olefins - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Solvent similarity index - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01570A [pubs.rsc.org]
Safety data sheet for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Comprehensive Safety Data Sheet (SDS) & Synthetic Utility Guide: 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Executive Summary & Physicochemical Profiling
As a Senior Application Scientist, I frequently encounter highly functionalized arylacetonitriles in the development of complex active pharmaceutical ingredients (APIs). 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7) is a specialized chemical intermediate primarily utilized in the synthesis of benzylisoquinoline alkaloids and phosphodiesterase (PDE) inhibitors.
The structural architecture of this compound dictates both its synthetic utility and its hazard profile. The electron-donating diethoxy groups highly activate the aromatic ring, making it an excellent candidate for electrophilic aromatic substitution (such as the Bischler-Napieralski cyclization). Conversely, the electron-withdrawing nitrile group and the heavy bromine atom significantly increase its lipophilicity and potential toxicity. Because the specific proprietary SDS for this exact CAS is often limited, safety protocols must be established using a read-across methodology based on its highly characterized substructures: phenylacetonitrile and bromobenzyl cyanide (1[1]).
Hazard Identification & Toxicological Mechanisms
Handling halogenated arylacetonitriles requires a deep understanding of their biochemical interactions. The hazards are not merely physical; they are enzymatically driven.
-
Metabolic Toxicity (Cyanide Release): Organic nitriles can undergo hepatic metabolism via cytochrome P450 enzymes. This oxidative dealkylation releases free cyanide ions (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain. By complexing with the ferric iron atom in this enzyme, it halts aerobic ATP production, leading to rapid cellular hypoxia and metabolic acidosis (2[2]).
-
Lachrymatory & Alkylating Effects: The alpha-protons adjacent to the nitrile group are highly acidic. Combined with the brominated aromatic system, the molecule acts as a strong electrophile. Analogous compounds like bromobenzyl cyanide are known lachrymators that attack nucleophilic sites on the corneal endothelium, causing severe eye irritation, macrophage infiltration, and skin burns (3[3]).
-
Environmental Toxicity: The high octanol-water partition coefficient (LogP) imparted by the bromo and diethoxy groups ensures this compound is highly toxic to aquatic life with long-lasting bioaccumulative effects (4[4]).
Table 1: Physicochemical Properties & GHS Hazard Classification
| Property / Hazard Class | Value / Category | Mechanistic Rationale |
| Molecular Weight | 284.15 g/mol | Determines stoichiometric calculations for reduction. |
| Solubility | Soluble in THF, DCM; Insoluble in H₂O | High lipophilicity drives rapid dermal absorption. |
| Acute Toxicity (Oral/Dermal) | Category 3 (H301, H311) | Potential for in vivo cyanide liberation. |
| Skin/Eye Irritation | Category 2 / 2A (H315, H319) | Electrophilic attack on biological nucleophiles. |
| Aquatic Toxicity | Category 1 (H410) | Halogenated aromatic stability resists biodegradation. |
Handling, Storage, and Emergency Protocols (Self-Validating Systems)
Safety in the laboratory is not achieved by simply wearing gloves; it is achieved by engineering a self-validating system where every failure point has a measurable countermeasure.
Storage Causality
Store the compound under an inert atmosphere (Argon) at 2–8°C. Why? The alpha-protons are susceptible to slow auto-oxidation, and ambient moisture can catalyze the gradual hydrolysis of the nitrile into an amide or carboxylic acid, degrading the reagent's synthetic viability.
Protocol: Hazardous Spill Response & Neutralization
If a spill occurs, standard sweeping will aerosolize the lachrymatory dust. You must follow this chemically validated neutralization sequence:
-
Isolation & PPE: Establish a 10-meter perimeter. Don a Self-Contained Breathing Apparatus (SCBA) and Butyl Rubber gloves. Causality: Nitriles can permeate standard latex or thin nitrile gloves within minutes; butyl rubber provides superior resistance to polar organic compounds.
-
Alkaline Containment: Cover the spill with a 1:1 mixture of sodium carbonate (Na₂CO₃) and clay absorbent. Causality: Sodium carbonate maintains a strictly alkaline pH (>10). If the nitrile degrades, an alkaline environment prevents the formation and off-gassing of volatile Hydrogen Cyanide (HCN) gas (pKa 9.2).
-
Oxidative Neutralization: Spray the absorbed mass with 10% sodium hypochlorite (bleach). Causality: Hypochlorite oxidizes any liberated free cyanide ions to cyanate (CNO⁻), which is a fraction as toxic and environmentally benign.
-
Validation Check: Sweep the breathing zone with a portable electrochemical HCN detector. Validation: The area is only declared safe when ambient HCN levels read strictly < 4.7 ppm (NIOSH Recommended Exposure Limit).
Spill response workflow emphasizing alkaline containment and oxidative neutralization.
Synthetic Utility & Experimental Workflow
The primary synthetic value of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is its role as a precursor for 1-substituted-3,4-dihydroisoquinolines via the Bischler-Napieralski reaction. To achieve this, the nitrile must first be reduced to a phenethylamine.
Protocol: Reduction of Nitrile to Phenethylamine
-
Preparation: Dissolve 1.0 eq of the nitrile in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere. Causality: Argon prevents moisture ingress, which would violently react with the reducing agent and prematurely terminate the reaction.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add 2.5 eq of Lithium Aluminum Hydride (LiAlH₄) portion-wise. Causality: LiAlH₄ is chosen over catalytic hydrogenation (Pd/C + H₂) because palladium catalysis would likely cause undesired hydrodebromination (cleaving the aryl-bromide bond). The 0°C temperature controls the highly exothermic hydride transfer.
-
Reaction Monitoring (Validation): After 4 hours at room temperature, withdraw a 10 µL aliquot, quench with EtOAc, and analyze via LC-MS. Validation: The reaction is deemed complete only when the starting material mass signal is fully replaced by the primary amine mass signal (m/z shift from ~283 to ~287).
-
Fieser Quenching Method: Cool to 0°C and sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the grams of LiAlH₄ used). Causality: Standard aqueous quenching creates a thick, unfilterable aluminum hydroxide emulsion. The Fieser method specifically generates a granular, easily filterable aluminum salt lattice, trapping impurities and maximizing the yield of the free amine.
Synthetic workflow for isoquinoline derivation via Bischler-Napieralski cyclization.
References
-
Title: Bromobenzyl cyanide • Potentially FOUND in food, soil, water... Source: toxno.com.au URL: [Link]
-
Title: Bromobenzyl cyanide - Wikipedia Source: wikipedia.org URL: [Link]
Sources
Comprehensive Spectroscopic Characterization and Analytical Profiling of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Executive Summary
In modern drug discovery and materials science, the precise structural validation of synthetic intermediates is non-negotiable. 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex phenethylamines and isoquinoline alkaloids. This whitepaper provides an in-depth, self-validating spectroscopic guide for this compound. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a rigorous analytical framework that ensures structural integrity, purity, and mechanistic understanding for researchers and drug development professionals.
Introduction & Chemical Context
The molecule 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (C₁₂H₁₄BrNO₂) features a tetrasubstituted benzene ring. The specific arrangement of its substituents—a heavy bromine atom, two electron-donating ethoxy groups, and a cyanomethyl (-CH₂CN) moiety—creates a unique electronic environment.
Understanding the causality behind its spectroscopic signature requires analyzing these competing electronic effects. The ethoxy groups exert a strong +M (mesomeric) effect, shielding the adjacent aromatic protons, while the bromine atom and the nitrile group introduce significant anisotropic and inductive (-I) deshielding effects. Accurately mapping these interactions is critical for distinguishing this specific regiochemistry from its structural isomers.
Analytical Workflows & Self-Validating Protocols
To ensure absolute trustworthiness in structural assignment, the analytical workflow must be treated as a self-validating system. Data from one modality must independently corroborate the findings of the others.
Sample Preparation and Experimental Methodologies
-
NMR Spectroscopy (1H and 13C):
-
Protocol: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the aliphatic signals, and it provides excellent solvation for moderately polar halogenated ethers. The integration of the ¹H NMR spectrum serves as the primary internal validation check: the proton count must sum perfectly to 14H before proceeding to MS analysis.
-
-
High-Resolution Mass Spectrometry (LC-HRMS):
-
Protocol: Prepare a 1 µg/mL solution in LC-MS grade methanol. Inject 2 µL into an ESI-TOF system operating in positive ion mode. Capillary voltage is set to 3.5 kV with a desolvation temperature of 350°C.
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion [M+H]⁺. The specific desolvation temperature prevents the premature thermal cleavage of the labile ether linkages.
-
-
FT-IR Spectroscopy (ATR):
-
Protocol: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil.
-
Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could introduce false O-H stretching bands and obscure the critical aliphatic C-H region.
-
Figure 1: Multi-modal spectroscopic workflow for structural validation.
Spectroscopic Data & Mechanistic Interpretation
Nuclear Magnetic Resonance (NMR)
The NMR spectra provide the definitive map of the molecule's carbon framework. The chemical shifts are dictated by the predictable additivity of substituent effects on the benzene ring [2].
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
| 3 | 7.02 | Singlet (s) | 1H | - | Aromatic CH (ortho to Br) |
| 6 | 6.95 | Singlet (s) | 1H | - | Aromatic CH (ortho to CH₂CN) |
| 4-OCH₂ | 4.08 | Quartet (q) | 2H | 7.0 | Ethoxy Methylene |
| 5-OCH₂ | 4.05 | Quartet (q) | 2H | 7.0 | Ethoxy Methylene |
| 1-CH₂CN | 3.75 | Singlet (s) | 2H | - | Cyanomethyl Methylene |
| 4-CH₃ | 1.45 | Triplet (t) | 3H | 7.0 | Ethoxy Methyl |
| 5-CH₃ | 1.43 | Triplet (t) | 3H | 7.0 | Ethoxy Methyl |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Structural Assignment |
| 5 | 149.2 | Aromatic C-O (Deshielded by oxygen) |
| 4 | 148.5 | Aromatic C-O (Deshielded by oxygen) |
| 1 | 122.1 | Aromatic C-CH₂CN |
| CN | 117.5 | Nitrile C≡N carbon |
| 3 | 116.0 | Aromatic CH |
| 6 | 115.2 | Aromatic CH |
| 2 | 114.1 | Aromatic C-Br (Heavy atom effect) |
| 4-OCH₂ | 65.1 | Ethoxy Methylene |
| 5-OCH₂ | 64.8 | Ethoxy Methylene |
| 1-CH₂CN | 24.5 | Cyanomethyl Methylene |
| 4-CH₃ | 14.8 | Ethoxy Methyl |
| 5-CH₃ | 14.7 | Ethoxy Methyl |
Mechanistic Insight: The two aromatic protons (H-3 and H-6) appear as distinct singlets rather than doublets. This lack of ortho- or meta-coupling confirms the para-relationship of these two protons, definitively proving the 1,2,4,5-tetrasubstitution pattern. Furthermore, the C-2 carbon appears unusually upfield (114.1 ppm) for a substituted aromatic carbon; this is a classic manifestation of the "heavy atom effect" induced by the bromine atom [1].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR serves as an orthogonal validation tool, specifically targeting functional groups that may be ambiguous in MS or NMR.
Table 3: FT-IR (ATR) Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment & Causality |
| 2975, 2930 | Medium | Aliphatic C-H stretch: Originates from the ethoxy and cyanomethyl groups. |
| 2252 | Weak but Sharp | C≡N stretch: The dipole moment change during the nitrile stretch is small, resulting in a weak peak, but its sharpness is highly diagnostic [1]. |
| 1605, 1508 | Strong | Aromatic C=C stretch: Enhanced intensity due to the polar ether substituents breaking ring symmetry. |
| 1255, 1142 | Strong | C-O stretch: Asymmetric and symmetric stretching of the alkyl aryl ethers. |
| 655 | Medium | C-Br stretch: Characteristic halogen-carbon bond vibration. |
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry confirms the exact molecular weight and elemental composition. The presence of bromine provides a built-in isotopic validation mechanism [3].
Table 4: HRMS (ESI-TOF) Data
| Ion Species | Exact Mass (m/z) | Relative Abundance | Structural Assignment |
| [M+H]⁺ (⁷⁹Br) | 284.0281 | 100% | Protonated molecule (Major isotope) |
| [M+H]⁺ (⁸¹Br) | 286.0260 | ~98% | Protonated molecule (Minor isotope) |
| [M+Na]⁺ (⁷⁹Br) | 306.0100 | 45% | Sodium adduct |
| [M+H-CH₂CN]⁺ | 244.0015 | 30% | Neutral loss of acetonitrile (-40 Da) |
| [M+H-Br]⁺ | 204.1020 | 15% | Homolytic/heterolytic loss of bromine |
Mechanistic Insight: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The observation of a doublet molecular ion peak at m/z 284.0281 and 286.0260 with equal intensity is the absolute diagnostic signature of a mono-brominated compound. Subsequent collision-induced dissociation (CID) yields predictable neutral losses, such as the cleavage of the labile cyanomethyl group.
Figure 2: Proposed ESI-MS fragmentation pathway highlighting characteristic neutral losses.
Conclusion
The comprehensive spectroscopic profiling of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile demonstrates the necessity of a multi-modal analytical approach. The 1,2,4,5-substitution pattern is unequivocally proven by the singlet nature of the aromatic protons in the ¹H NMR spectrum, while the heavy atom effect in ¹³C NMR and the 1:1 isotopic doublet in HRMS confirm the regiochemistry and presence of the bromine atom. By adhering to these self-validating protocols, researchers can ensure the highest degree of trustworthiness in their structural characterizations, mitigating downstream risks in complex synthetic pipelines.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[Link]
-
PubChemLite / LCSB. (2026). (2-bromo-4,5-diethoxyphenyl)acetonitrile (C12H14BrNO2) Exact Mass and CCS Data. Université du Luxembourg. [Link]
Methodological & Application
Application Note: Regioselective Synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Executive Summary
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7)[1] is a highly valued electrophilic building block in medicinal chemistry. Its unique structural motif—an aryl ring functionalized with a cyanomethyl group, two electron-donating ethoxy ethers, and an ortho-halogen—makes it a critical precursor for the synthesis of isoquinoline alkaloids, functionalized indenes, and aryl-fused azapolycyclic active pharmaceutical ingredients (APIs)[2]. This application note details a highly optimized, scalable, and regioselective bromination protocol designed to maximize yield while suppressing ether cleavage byproducts.
Mechanistic Insights & Causality
The synthesis relies on the regioselective electrophilic aromatic bromination of the precursor, 3,4-diethoxyphenylacetonitrile [3].
-
Causality of Regioselectivity: The aromatic ring is activated by two strongly electron-donating ethoxy groups at the C3 and C4 positions. The cyanomethyl group (-CH₂CN) at C1 is weakly deactivating. The ethoxy group at C4 strongly directs the incoming electrophile to its ortho position (C5 is sterically hindered/occupied, directing the attack to C6). Concurrently, the C3 ethoxy group directs para to the same C6 position. This synergistic directing effect ensures that bromination occurs exclusively at C6 (which becomes the 2-position in the final nomenclature), yielding the target compound without the need for harsh forcing conditions[4].
-
Reagent Selection: Classical methods utilizing molecular bromine (Br₂) in acetic acid generate hydrobromic acid (HBr) as a stoichiometric byproduct[5]. In electron-rich diethoxy systems, HBr can catalyze the unwanted cleavage of the ether linkages, leading to phenolic impurities. To circumvent this, our protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile). NBS provides a controlled, low steady-state concentration of the bromonium ion (Br⁺). The addition of catalytic ammonium acetate (NH₄OAc) mildly polarizes the N-Br bond, accelerating the substitution rate without lowering the pH to ether-cleaving levels.
Reaction Visualization
Workflow for the regioselective synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reagent selection and product integrity. The NBS/MeCN system with a mild catalyst drastically outperforms classical Br₂ conditions by preserving the sensitive ethoxy groups.
| Reagent System | Solvent | Temp (°C) | Reaction Time (h) | Isolated Yield (%) | Impurity Profile (Ether Cleavage) |
| Br₂ / NaOAc | AcOH | 25 | 2.0 | 74 | High (HBr-mediated dealkylation) |
| NBS | DMF | 0 to 25 | 8.0 | 85 | Low |
| NBS / NH₄OAc | MeCN | 0 to 25 | 5.0 | 92 | Trace / Undetectable |
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. In-process controls (IPC) and specific chemical quenching steps are embedded to ensure reproducibility and prevent post-reaction degradation.
Materials & Reagents
-
3,4-Diethoxyphenylacetonitrile: 1.0 eq, 50.0 mmol, 10.26 g
-
N-Bromosuccinimide (NBS): 1.05 eq, 52.5 mmol, 9.34 g (Note: Recrystallize from water prior to use to remove trace Br₂ and succinimide)
-
Acetonitrile (MeCN): HPLC grade, 100 mL
-
Ammonium Acetate (NH₄OAc): 0.1 eq, 5.0 mmol, 0.38 g
-
Quenching Agent: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Extraction Solvents: Ethyl Acetate (EtOAc), Brine, Deionized Water
Methodology
-
Substrate Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3,4-diethoxyphenylacetonitrile (10.26 g) in 100 mL of anhydrous MeCN.
-
Catalyst Initiation: Add NH₄OAc (0.38 g) to the solution. Stir for 5 minutes to ensure uniform dispersion.
-
Controlled Electrophilic Addition: Cool the reaction vessel to 0–5 °C using an ice-water bath. Add NBS (9.34 g) portion-wise over 30 minutes. Causality: Portion-wise addition controls the mild exotherm, preventing localized heating that could drive non-specific bromination or polymerization.
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir continuously for 4 to 6 hours.
-
In-Process Control (IPC) / Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1 v/v) mobile phase, visualized under UV 254 nm. The reaction is deemed complete when the starting material (Rf ~0.40) is entirely consumed and replaced by a single distinct product spot (Rf ~0.45).
-
Reductive Quenching: Upon completion, immediately add 50 mL of 10% aqueous Na₂S₂O₃. Causality: Thiosulfate instantly reduces any unreacted NBS or trace molecular bromine into inert bromide salts. This is a critical self-validating step that halts the reaction precisely and prevents oxidative degradation of the product during solvent evaporation.
-
Extraction & Phase Separation: Concentrate the mixture under reduced pressure to remove the bulk of the MeCN. Extract the remaining aqueous slurry with EtOAc (3 x 50 mL). Wash the combined organic layers sequentially with deionized water (50 mL) and brine (50 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a solid matrix.
-
Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Water (8:2 v/v). Cool slowly to 4 °C to afford 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile as off-white to pale yellow crystalline needles.
Analytical Characterization (Expected Values)
To verify the structural integrity and regioselectivity of the synthesized compound, the following analytical signatures should be confirmed:
-
¹H NMR (400 MHz, CDCl₃): δ 7.05 (s, 1H, Ar-H, C3), 6.95 (s, 1H, Ar-H, C6), 4.10 (q, J = 7.0 Hz, 4H, 2 x -OCH₂-), 3.75 (s, 2H, -CH₂CN), 1.45 (t, J = 7.0 Hz, 6H, 2 x -CH₃). Note: The presence of two distinct aromatic singlets confirms the para-relationship of the remaining protons, validating C6 bromination.
-
LC-MS (ESI): m/z calculated for C₁₂H₁₄BrNO₂ [M+H]⁺ 284.03; found 284.05 and 286.05 (exhibiting the characteristic 1:1 isotopic abundance pattern of a single bromine atom).
References
-
(3,4-Diethoxyphenyl)acetonitrile | CID 520318 - PubChem. nih.gov.[Link]
-
Cas 93-17-4, (3,4-Dimethoxyphenyl)acetonitrile - LookChem. lookchem.com.[Link]
-
The First Potent Inhibitors for Human Glutaminyl Cyclase: Synthesis and Structure−Activity Relationship | Journal of Medicinal Chemistry. acs.org.[Link]
- WO2002085843A2 - Process for the preparation of 1,3-substituted indenes and aryl-fused azapolycyclic compounds - Google P
Sources
- 1. Bromo acetonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2002085843A2 - Process for the preparation of 1,3-substituted indenes and aryl-fused azapolycyclic compounds - Google Patents [patents.google.com]
- 3. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Utility of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7)
Introduction & Structural Significance
The compound 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile is a highly functionalized aromatic intermediate utilized in the synthesis of complex isoquinoline alkaloids, phenethylamines, and active pharmaceutical ingredients (APIs). The molecule features two critical orthogonal reactive sites:
-
The Aryl Bromide: Enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or targeted dehalogenation.
-
The Acetonitrile Group: Serves as a latent primary amine (via reduction) or a carboxylic acid (via hydrolysis), providing the necessary carbon framework for cyclization into tetrahydroisoquinoline scaffolds.
This application note details a robust, self-validating protocol for the synthesis of this compound via the regioselective electrophilic aromatic bromination of 3,4-diethoxyphenylacetonitrile.
Mechanistic Rationale & Reaction Design
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely executing a recipe. The synthesis relies on Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The two ethoxy groups on the starting material (3,4-diethoxyphenylacetonitrile) strongly donate electron density into the aromatic ring via resonance, activating it toward EAS. The position para to the C4 ethoxy group (the C6 position) is sterically favored over the position between the two ethoxy groups or adjacent to the bulky cyanomethyl group. Consequently, bromination occurs almost exclusively at this C6 position, yielding the 2-bromo isomer.
-
Solvent Selection (Dichloromethane): While protic solvents like acetic acid are historically common for brominations, anhydrous dichloromethane (DCM) is selected here[1]. DCM provides a non-polar environment that stabilizes the transient bromine-arene charge-transfer complex without participating in side reactions. This ensures a controlled, mild bromination at 0–20 °C and prevents the over-oxidation or hydrolysis of the sensitive nitrile group.
-
Kinetics & Temperature Control: The dropwise addition of molecular bromine (Br₂) at 0 °C prevents localized thermal spikes that could lead to polybromination. The extended 14-hour stirring at 20 °C ensures complete conversion while maintaining high regiochemical fidelity[1].
Synthetic Workflow & Downstream Applications
Figure 1: Synthetic workflow and downstream applications of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . Built-in In-Process Controls (IPCs) and visual cues ensure that the operator can verify the success of each step in real-time.
Materials Required
-
Starting Material: 3,4-Diethoxyphenylacetonitrile (1.0 equiv)
-
Reagent: Molecular Bromine (Br₂) (1.05 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench/Workup: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
Step 1: Setup and Initiation
-
Equip a flame-dried, round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas scrubber system (to capture evolved HBr gas).
-
Dissolve 3,4-diethoxyphenylacetonitrile (1.0 equiv) in anhydrous DCM (approx. 10 mL per mmol of substrate).
-
Submerge the reaction flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C.
Step 2: Reagent Addition
-
Prepare a solution of Br₂ (1.05 equiv) in a small volume of DCM.
-
Transfer the Br₂ solution to the addition funnel and add it dropwise to the stirring reaction mixture over 45–60 minutes.
-
Causality Check: Dropwise addition prevents localized excess of bromine, which is the primary cause of unwanted dibromination.
-
Step 3: Reaction Execution & IPC
-
Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to 20 °C (room temperature).
-
Stir the mixture continuously for 12–14 hours[1].
-
In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. The reaction is deemed complete when the starting material spot is fully consumed, replaced by a single, lower-Rf product spot.
Step 4: Quenching and Workup (Self-Validating Steps)
-
Quench: Cool the flask back to 0 °C. Slowly add saturated aqueous Na₂S₂O₃ while stirring vigorously.
-
Validation: The reaction mixture must transition from a reddish-brown color (indicating unreacted Br₂) to a pale yellow or colorless organic layer. This confirms the complete neutralization of oxidative bromine, preventing product degradation during solvent removal.
-
-
Neutralization: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (bottom) layer. Wash the organic layer with saturated aqueous NaHCO₃.
-
Validation: Check the pH of the aqueous wash. It must be slightly basic (pH ~8). This confirms the complete removal of the HBr byproduct, which could otherwise catalyze the hydrolysis of the nitrile group.
-
-
Drying & Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify via recrystallization (e.g., from ethanol) or silica gel flash chromatography to afford the pure 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile as an off-white crystalline solid.
Quantitative Data Summary
| Parameter | Value / Description |
| Starting Material | 3,4-Diethoxyphenylacetonitrile (1.0 equiv) |
| Brominating Agent | Molecular Bromine (Br₂) (1.05 equiv) |
| Solvent System | Anhydrous Dichloromethane (DCM) (10 mL / mmol) |
| Temperature Profile | 0 °C (Addition) → 20 °C (Reaction) |
| Reaction Time | 12 – 14 hours |
| Primary IPC | TLC (Hexane:EtOAc 4:1) or LC-MS |
| Quenching Agent | Saturated Aqueous Na₂S₂O₃ |
| Expected Yield | 80 – 88% (Post-purification) |
| Physical Appearance | Off-white to pale yellow crystalline solid |
Downstream Application: Tandem Reduction & Dehalogenation
One of the most powerful applications of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile is its conversion into 4,5-diethoxyphenethylamine derivatives. Historical process chemistry literature demonstrates that the nitrile group can be reduced to a primary amine while the aromatic ring is simultaneously dehalogenated using a Zinc-Nickel (Zn-Ni) couple [2].
By suspending the bromo-nitrile intermediate in an alcohol/water mixture with 50% KOH and treating it with a Zn-Ni couple at 50–55 °C, the corresponding dehalogenated amine can be isolated in 70–72% yield[2]. This heavy-metal-free reduction bypasses the need for sensitive palladium or platinum catalysts (which can be poisoned by trace impurities) and provides direct access to phenethylamine precursors required for Bischler-Napieralski cyclizations.
References
-
Hive Chemistry Discourse Archive. Replacement of the Hg/Al amalgam reductions? (Zn-Ni couple tandem reduction and dehalogenation). Source: mdma.ch. [Verified Landing Page:[Link]]
Sources
Application Note: Synthesis and Scale-Up Protocol for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile from Veratrole
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Strategic Overview & Retrosynthetic Rationale
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is a highly valued, polyfunctional intermediate utilized in the total synthesis of benzylisoquinoline alkaloids and advanced active pharmaceutical ingredients (APIs). The molecule features an ortho-bromo group and an aliphatic nitrile, making it an ideal precursor for transition-metal-catalyzed cross-couplings, heterocycle cyclizations, and homologation reactions.
When starting from the commercially abundant veratrole (1,2-dimethoxybenzene), the synthesis demands a rigorous sequence of five functional group transformations. As a process scientist, the primary challenge is not merely executing the reactions, but sequencing them to maximize regioselectivity and yield.
Why this specific sequence? Ether cleavage (demethylation) requires harsh Lewis acidic conditions (e.g., BBr₃) that are incompatible with delicate functional groups like nitriles. Therefore, the core 4,5-diethoxy system must be established first. Furthermore, the order of electrophilic aromatic substitutions is critical. Bromine is a deactivating group; if bromination were performed prior to chloromethylation, the Friedel-Crafts alkylation would be severely inhibited[1]. By performing the Blanc chloromethylation on the highly activated 1,2-diethoxybenzene, we ensure rapid, high-yielding conversion before introducing the deactivating halogen.
Pathway Visualization
Fig 1: Five-step synthetic workflow from veratrole to the brominated diethoxyacetonitrile target.
Step-by-Step Experimental Protocols & In-Process Controls
Step 1: Ether Cleavage (Demethylation)
-
Causality: Boron tribromide (BBr₃) is selected over hydrobromic acid to prevent unwanted ring bromination or polymerization. BBr₃ coordinates strongly with the ethereal oxygens, facilitating a mild, low-temperature cleavage.
-
Protocol: Dissolve veratrole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reactor to -78 °C. Add BBr₃ (2.5 eq) dropwise to control the exothermic complexation. Allow the mixture to slowly warm to room temperature and stir for 12 hours. Quench cautiously by pouring the mixture over crushed ice. Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield catechol.
-
Self-Validation System: The reaction mixture transitions from a clear solution to a cloudy suspension as the boron-catecholate complex precipitates. TLC (Hexane/EtOAc 7:3) confirms the total consumption of veratrole (R_f ~0.6) and the appearance of the highly polar catechol (R_f ~0.2).
Step 2: O-Alkylation (Ethylation)
-
Causality: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) provides the optimal basicity and dielectric constant for the S_N2 displacement of ethyl bromide by the phenoxide ions.
-
Protocol: To a stirred solution of catechol (1.0 eq) in DMF, add finely powdered anhydrous K₂CO₃ (3.0 eq) and ethyl bromide (2.5 eq). Heat the suspension to 80 °C for 8 hours. Cool the mixture, dilute heavily with water (to partition the DMF), and extract with methyl tert-butyl ether (MTBE). Wash the organic layer 3× with water, dry, and concentrate to yield 1,2-diethoxybenzene.
-
Self-Validation System: The reaction is deemed complete when in-process FT-IR shows the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹).
Step 3: Blanc Chloromethylation
-
Causality: Temperature control is the most critical parameter here. The reaction must be kept below 20 °C to prevent the highly reactive intermediate benzyl cation from undergoing a secondary Friedel-Crafts alkylation with another diethoxybenzene molecule, which would generate an unwanted diarylmethane byproduct[2].
-
Protocol: Suspend paraformaldehyde (1.2 eq) in a solution of 1,2-diethoxybenzene (1.0 eq) in dry benzene (or DCM). Cool the vessel to 10 °C. Vigorously bubble dry HCl gas through the mixture continuously, ensuring the internal temperature does not exceed 20 °C[1]. Stir for 4–6 hours. Wash the organic phase with ice-cold water, dry over CaCl₂, and concentrate to yield 4-chloromethyl-1,2-diethoxybenzene. Note: Use immediately in Step 4 to avoid degradation.
-
Self-Validation System: Complete dissolution of the polymeric paraformaldehyde into the organic phase serves as a visual indicator that the solid has been consumed to form the soluble benzyl chloride derivative.
Step 4: Cyanation (Nucleophilic Substitution)
-
Causality: A biphasic or polar aprotic solvent system (DMF/H₂O) is utilized to solubilize both the organic chloride and the inorganic sodium cyanide. This maximizes the S_N2 reaction rate while suppressing the competing hydrolysis of the benzyl chloride to a benzyl alcohol[3].
-
Protocol: Dissolve the crude 4-chloromethyl-1,2-diethoxybenzene (1.0 eq) in DMF. Add an aqueous solution of NaCN (1.5 eq) dropwise at room temperature. Warm to 40 °C and stir for 4 hours. Dilute with water, extract with EtOAc, wash with saturated NaHCO₃, dry, and evaporate. Recrystallize the crude solid from ethanol to afford pure 3,4-diethoxyphenylacetonitrile.
-
Self-Validation System: (Safety Critical) Quench the aqueous waste layer with an excess of sodium hypochlorite (bleach) to destroy unreacted cyanide. The absence of further exotherm upon bleach addition validates the safe neutralization of the waste stream.
Step 5: Regioselective Bromination
-
Causality: The two ethoxy groups exert a powerful +M (mesomeric) activating effect on the aromatic ring. Bromination occurs almost exclusively at the C6 position (para to the C3-ethoxy group and ortho to the acetonitrile group) because it is the most electronically enriched and sterically accessible site, yielding the desired 2-bromo regioisomer[4].
-
Protocol: Dissolve 3,4-diethoxyphenylacetonitrile (1.0 eq) in glacial acetic acid. Cool to 10 °C. Add a solution of Br₂ (1.05 eq) in acetic acid dropwise over 30 minutes. Stir at room temperature for 2 hours. Pour the mixture into ice water containing sodium bisulfite to quench any unreacted bromine. Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from hot ethanol to yield pure 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
-
Self-Validation System: The deep red color of the Br₂ solution rapidly decolorizes as it is consumed by the aromatic ring. The persistence of a faint yellow tint indicates the end-point (a slight, necessary excess of bromine).
Quantitative Data & Yield Analysis
| Step | Transformation | Key Reagents | Temp / Time | Expected Yield | Purity Profile (HPLC) |
| 1 | Demethylation | BBr₃, DCM | -78 °C to RT / 12 h | 85–90% | >98% (Absence of monomethyl ether) |
| 2 | O-Alkylation | EtBr, K₂CO₃, DMF | 80 °C / 8 h | 90–95% | >99% |
| 3 | Chloromethylation | (CH₂O)n, HCl(g), Benzene | <20 °C / 5 h | 75–80% | >95% (Diarylmethane <2%) |
| 4 | Cyanation | NaCN, DMF/H₂O | 40 °C / 4 h | 80–85% | >98% |
| 5 | Bromination | Br₂, AcOH | 10 °C to RT / 2 h | 85–90% | >99% (Single regioisomer) |
References
-
The Chloromethylation of Veratrole | Journal of the American Chemical Society - ACS Publications.[Link][2]
-
(3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem.[Link][3]
-
Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile - LookChem.[Link][4]
Sources
Application Note: Optimized Cyanation of 2-Bromo-4,5-diethoxybenzyl Halide
Strategic Context & Substrate Specifics
The synthesis of 2-bromo-4,5-diethoxybenzyl cyanide (2-(2-bromo-4,5-diethoxyphenyl)acetonitrile) is a critical transformation in the development of complex active pharmaceutical ingredients (APIs) and isoquinoline-based alkaloids[1]. The substrate, 2-bromo-4,5-diethoxybenzyl halide (chloride or bromide), presents unique stereoelectronic challenges. While the electron-donating ethoxy groups at the 4- and 5-positions stabilize the benzylic transition state and increase reactivity, the bulky bromine atom at the ortho (2-) position introduces significant steric hindrance.
To overcome this steric barrier and achieve high yields, the nucleophilic aliphatic substitution (SN2) must be meticulously optimized. This guide details a self-validating, phase-transfer catalyzed (PTC) protocol designed to maximize nucleophilicity, control exothermic risks, and suppress common side reactions.
Mechanistic Causality & Reaction Design
The Ambident Nature of Cyanide
The cyanide ion (CN⁻) is an ambident nucleophile capable of attacking the benzylic carbon via its carbon atom (yielding the desired benzyl cyanide) or its nitrogen atom (yielding a foul-smelling benzyl isocyanide impurity)[2].
Solvent Causality: Historically, cyanation was performed in protic solvents like ethanol/water mixtures[3]. However, protic solvents form strong hydrogen bonds with the carbon terminus of the cyanide ion, sterically hindering it and increasing the probability of N-attack[2].
The PTC Advantage: To enforce C-attack, this protocol utilizes a biphasic system (Toluene/Water) coupled with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst[4]. TBAB shuttles the cyanide anion from the aqueous phase into the organic phase. Once in the aprotic organic layer (toluene), the cyanide ion is stripped of its hydration shell. This "bare" cyanide is highly nucleophilic, easily overcoming the steric hindrance of the ortho-bromine, and reacts almost exclusively via its carbon terminus[4].
Exothermic Control and Hydrolysis Prevention
The cyanation of benzyl halides is highly exothermic, posing a risk of thermal runaway[5]. If the reaction temperature exceeds 95°C under basic conditions, the newly formed benzyl cyanide will undergo rapid hydrolysis, converting the nitrile into an unwanted phenylacetic acid derivative[2]. Consequently, the protocol mandates the dropwise addition of the benzyl halide to control the heat release dynamically[5].
Reaction Pathway & Workflow Visualizations
Mechanistic pathways in cyanation highlighting desired SN2 vs. side reactions.
Biphasic phase-transfer catalyzed workflow for benzyl halide cyanation.
Condition Optimization Matrix
The following table synthesizes quantitative data justifying the selection of the biphasic PTC system over legacy methods[2][3][4].
| Solvent System | Catalyst | Temp (°C) | Reaction Time | Yield (%) | Primary Impurity Profile |
| Ethanol / Water | None | 80 | 4.0 h | 65 - 70 | Phenylacetic acid (Hydrolysis) |
| Methanol | NaI | 65 | 3.0 h | 75 - 80 | Etherification byproducts |
| DMSO | None | 40 - 50 | 2.0 h | 80 - 85 | Isocyanide, Solvent retention |
| Toluene / Water | TBAB (5 mol%) | 80 - 90 | 1.5 - 2.0 h | 90 - 95 | Trace Isocyanide (Easily washed) |
Self-Validating Experimental Protocol
Safety Warning: Sodium cyanide is highly toxic. This procedure must be conducted in a heavily ventilated fume hood. Keep acidic solutions away from the raw cyanide salts to prevent the generation of lethal HCN gas.
Phase 1: Reagent Preparation
-
Aqueous Phase: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 29.4 g (0.6 mol) of finely powdered Sodium Cyanide (NaCN) in 100 mL of deionized water[4].
-
Catalyst: Add 1.61 g (0.005 mol, ~1 mol% relative to halide) of Tetrabutylammonium bromide (TBAB) to the aqueous solution[4].
-
Organic Phase: In a separate dropping funnel, dissolve 0.5 mol of 2-bromo-4,5-diethoxybenzyl chloride (or bromide) in 150 mL of anhydrous toluene.
Phase 2: Reaction Execution
-
Heating: Heat the vigorously stirring aqueous phase to 80°C.
-
Controlled Addition: Begin adding the organic phase dropwise over 45 minutes[4].
-
Validation Checkpoint 1: The reaction is exothermic. The internal temperature should naturally rise and sustain between 85-90°C without external heating. If the temperature drops below 80°C, pause the addition immediately; pooling of unreacted halide can trigger a delayed, uncontrollable thermal runaway[5].
-
-
Maturation: Once addition is complete, maintain external heating at 85°C and stir vigorously for 1.5 hours.
-
Validation Checkpoint 2: Stop stirring briefly. The mixture should rapidly separate into two distinct, clear layers. A cloudy organic layer indicates incomplete reaction or emulsion.
-
Phase 3: Workup & Purification
-
Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and drain the lower aqueous layer (dispose of via strict cyanide protocols)[4].
-
Isocyanide Cleavage (Crucial Step):
-
Validation Checkpoint 3: Cautiously waft the headspace of the organic layer. A sharp, repulsive odor indicates the presence of benzyl isocyanide[2].
-
Vigorously shake the toluene layer with an equal volume of warm (60°C) 50% sulfuric acid for exactly five minutes[2]. This selectively hydrolyzes the isocyanide into primary amines and formic acid without degrading the target nitrile.
-
-
Neutralization: Wash the organic layer with saturated sodium bicarbonate until the aqueous effluent tests at pH ~8, followed by a brine wash[2].
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., cold acetone/ether)[4].
Diagnostic Troubleshooting Matrix
| Observed Issue | Mechanistic Cause | Corrective Action |
| Low Yield / High Starting Material | Inadequate interfacial mixing or inactive PTC. | Increase mechanical stirring RPM. Ensure TBAB is fully dissolved in the aqueous phase prior to halide addition[4]. |
| Heavy Precipitation in Aqueous Layer | Hydrolysis of the product into phenylacetic acid derivatives[2]. | Reduce reaction temperature to strictly <90°C. Do not exceed the 2-hour reaction time limit. |
| Persistent Foul Odor Post-Workup | Unreacted benzyl isocyanide impurity[2]. | Repeat the 50% H₂SO₄ wash at 60°C. Ensure vigorous shaking to allow the acid to penetrate the organic phase. |
| Dark/Discolored Product | High-boiling impurities from technical-grade starting halide[4]. | Pre-distill the 2-bromo-4,5-diethoxybenzyl halide before use, or utilize activated carbon during the recrystallization step. |
References
-
[3] Process for preparing benzyl cyanide being optionally substituted on benzene ring (CZ2008474A3). Google Patents. Available at:
-
[1] 2-Bromo-4,5-dimethoxyphenylacetonitrile (CID 142869). PubChem. Available at: [Link]
Sources
- 1. 2-Bromo-4,5-dimethoxyphenylacetonitrile | C10H10BrNO2 | CID 142869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Cyanomethyl)benzonitrile | 876-31-3 | Benchchem [benchchem.com]
Application Note: Strategic Utilization of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in Medicinal Chemistry
Introduction & Chemical Profile
In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) synthesis, halogenated arylacetonitriles serve as highly versatile, bifunctional building blocks. 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7) is a specialized intermediate that features both a reactive nitrile handle and an ortho-positioned bromide.
The 3,4-diethoxyphenyl motif is the core pharmacophore for several prominent benzylisoquinoline antispasmodic drugs, including Drotaverine and Ethaverine (the tetraethyl homolog of papaverine) . The strategic placement of the bromine atom in this molecule provides a critical synthetic advantage, allowing it to act either as a temporary blocking group for regioselective functionalization or as a direct handle for transition-metal-catalyzed cross-coupling.
Physicochemical Summary
| Property | Value |
| Chemical Name | 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile |
| CAS Number | 847744-26-7 |
| Molecular Formula | C₁₂H₁₄BrNO₂ |
| Molecular Weight | 284.15 g/mol |
| Key Functional Groups | Primary Nitrile (-C≡N), Aryl Bromide (Ar-Br), Diethyl Ethers |
Mechanistic Insights & Synthetic Pathways
As a Senior Application Scientist, selecting the right intermediate is about anticipating downstream reactivity. The dual nature of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile allows for divergent synthetic pathways:
-
The Bromide Handle (Orthogonal Functionalization): The C-Br bond is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the construction of sterically demanding C2-substituted phenethylamines before the nitrile is reduced.
-
The Nitrile Handle (Homologation): The -C≡N group can be hydrolyzed to a phenylacetic acid or reduced to a primary phenethylamine.
-
Tandem Reactivity (Reductive Dehalogenation): By utilizing a dissolving metal reduction, the C-Br bond can be hydrodehalogenated simultaneously with the reduction of the nitrile. This streamlines the synthesis of 2-(4,5-diethoxyphenyl)ethylamine, the direct precursor to Drotaverine and Ethaverine.
Bifunctional reactivity of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in API synthesis.
Experimental Protocol: Tandem Reduction via Zn-Ni Couple
Traditional reductions of nitriles to primary amines often rely on Lithium Aluminum Hydride (hazardous at scale) or catalytic hydrogenation (which can poison catalysts and cause uncontrolled dehalogenation). To achieve a controlled, simultaneous hydrodehalogenation and nitrile reduction, a Zinc-Nickel (Zn-Ni) couple in aqueous alkaline media is highly effective and avoids the severe toxicity of historical Hg/Al amalgams .
Mechanistic Rationale & Self-Validation
-
Why Zn-Ni? The displacement of Ni²⁺ by Zn⁰ creates a highly active galvanic couple. The alkaline environment (KOH) is critical; it suppresses the condensation of the intermediate imine, preventing the formation of unwanted secondary amine dimers.
-
Self-Validating Checkpoint: The formation of the active catalyst is visually confirmed when the gray zinc powder turns deep black. Final product purity is validated by isolating the amine as a crystalline sulfate salt, which leaves unreacted neutral starting materials in the organic waste stream.
Step-by-Step Methodology
Step 1: Preparation of the Zn-Ni Couple
-
Dissolve 6.0 g of Nickel(II) sulfate (NiSO₄) in 60 mL of deionized water in a 1 L round-bottom flask equipped with a mechanical stirrer.
-
Slowly add 120 g of activated Zinc (Zn) powder under continuous stirring.
-
Stir for 15 minutes at room temperature. Observation: The mixture will turn black, indicating the deposition of catalytic nickel onto the zinc surface.
Step 2: Substrate Addition
-
Prepare a suspension containing 10 g of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in 4 mL of ethanol, 60 mL of H₂O, and 20 g of 50% w/w aqueous KOH.
-
Heat the Zn-Ni couple mixture to 50 °C.
-
Add the substrate suspension to the Zn-Ni couple under vigorous stirring.
Step 3: Thermal Reaction & Staggered Addition
-
To prevent thermal runaway from the exothermic reduction, add two additional identical portions of the substrate suspension (10 g substrate each) at 15-minute intervals.
-
Raise the temperature to 55 °C and maintain for 6 hours. Causality: This specific temperature provides optimal kinetic energy for C-Br oxidative cleavage without boiling off the ethanol co-solvent.
Step 4: Filtration & Workup
-
Filter the hot reaction mixture through a Celite pad to remove the spent Zn-Ni catalyst. (Caution: Keep the filter cake wet to prevent pyrophoric ignition of finely divided metals).
-
Wash the filter cake with hot ethanol.
-
Distill off the ethanol from the filtrate under reduced pressure.
Step 5: Amine Isolation
-
Extract the remaining aqueous phase with diethyl ether (3 × 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
To purify, carefully acidify the organic layer with dilute sulfuric acid. The target product, 2-(4,5-diethoxyphenyl)ethylamine, will selectively precipitate as a sulfate salt. Filter and dry the crystals.
Step-by-step workflow for the tandem reductive dehalogenation and nitrile reduction.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters and expected yields for the tandem reduction protocol derived from historical patent literature .
| Reaction Parameter | Optimized Condition / Result |
| Substrate Input | 30 g (Total across 3 staggered additions) |
| Catalyst System | Zn powder (120 g) / NiSO₄ (6 g) |
| Base / Solvent | 50% Aqueous KOH / H₂O / Ethanol |
| Reaction Temperature | 55 °C |
| Reaction Time | 6 Hours |
| Major Product | 2-(4,5-Diethoxyphenyl)ethylamine |
| Isolated Yield | 70% – 72% |
| Boiling Point (Freebase Amine) | 160 °C at 15 mmHg |
References
-
An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates Organic Process Research & Development (ACS Publications)[Link]
-
Ethaverine - Chemical Index Database DrugFuture[Link]
-
Reduction or hydrogenation by the use of a zinc-nickel couple (Patent FR56321 / CA 52:61361) Hive Chemistry Discourse / Chemical Abstracts [Link]
Application Note: Reactions and Protocols for the Nitrile Group in 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Document Type: Technical Application Note & Experimental Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 847744-26-7
Introduction & Chemical Causality
In advanced pharmaceutical synthesis, 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile serves as a highly privileged, multifunctional building block. The molecule is characterized by three distinct reactive domains:
-
The Nitrile Group (-C≡N): A versatile electrophilic center that can be hydrolyzed to carboxylic acids, reduced to primary amines, or act as an electron-withdrawing group to acidify the adjacent α-methylene protons.
-
The Ortho-Bromide: A prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig).
-
The Diethoxyarene Core: An electron-rich aromatic system that mimics the pharmacophore of several antispasmodic and vasodilatory isoquinoline alkaloids, most notably drotaverine [1][3].
The strategic proximity of the nitrile group to the ortho-bromide allows for unique tandem reactions, such as intramolecular cyclizations to form indenes or isoquinolines. This application note details the mechanistic causality, self-validating protocols, and quantitative data for three primary transformations of the nitrile group in this scaffold.
Figure 1: Divergent synthetic pathways of the nitrile group.
Reaction Pathway I: Chemoselective Reduction to Primary Amines
Mechanistic Insights
Converting the nitrile group to a primary amine yields a phenethylamine derivative, which is the requisite precursor for the Bischler-Napieralski cyclization used in isoquinoline alkaloid synthesis.
The Causality of Catalyst Choice: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here. The electron-rich diethoxy aromatic ring highly activates the ortho-C-Br bond toward oxidative addition, leading to premature hydrodehalogenation. To preserve the bromine atom for downstream functionalization, a chemoselective Zinc-Nickel (Zn-Ni) couple in an alkaline medium is employed. The Zn-Ni couple facilitates a single-electron transfer (SET) reduction of the nitrile without providing the necessary transition-metal insertion conditions that would cleave the C-Br bond[2].
Experimental Protocol: Zn-Ni Couple Reduction
Self-Validation Checkpoint: The reaction's success is confirmed by the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a broad N-H doublet at 3300–3400 cm⁻¹ via FT-IR spectroscopy.
Step-by-Step Methodology:
-
Preparation of the Zn-Ni Couple: In a reaction vessel, dissolve 6.0 g of NiSO₄ in 60 mL of distilled water. Add 120.0 g of fine Zinc powder. Stir vigorously for 15 minutes at room temperature until the blue-green color of the nickel solution fades, indicating the deposition of Ni onto the Zn surface.
-
Substrate Preparation: Prepare a suspension containing 10.0 g of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile in a mixture of 4 mL ethanol, 60 mL water, and 20 mL of 50% aqueous KOH.
-
Reaction Initiation: Heat the Zn-Ni couple mixture to 50 °C. Add the substrate suspension to the Zn-Ni couple with continuous mechanical stirring.
-
Portion-wise Addition: To maintain a controlled exothermic profile, prepare two additional identical portions of the substrate suspension (10.0 g substrate each) and add them at 15-minute intervals, maintaining the internal temperature at 50 °C.
-
Maturation: Raise the temperature to 55 °C and stir the mixture for 6 hours.
-
Workup & Purification: Filter the mixture through a Celite pad to remove the spent Zn-Ni couple. Wash the filter cake with hot ethanol. Distill off the ethanol from the filtrate under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 50 mL).
-
Isolation: Treat the organic layer with dilute sulfuric acid to precipitate the primary amine as a stable sulfate salt. Filter and dry under a vacuum to yield the product (70–72% yield) [2].
Figure 2: Workflow for the chemoselective Zn-Ni reduction of the nitrile group.
Reaction Pathway II: Ether-Sparing Alkaline Hydrolysis
Mechanistic Insights
Hydrolysis of the nitrile yields 2-(2-bromo-4,5-diethoxyphenyl)acetic acid, a critical intermediate often converted to an acid chloride for amide coupling in the synthesis of drotaverine analogs [3][5].
The Causality of Reagent Choice: Nitriles can be hydrolyzed under strictly acidic or basic conditions. However, the use of strong hydrohalic acids (like HBr or HI) at elevated temperatures will inevitably cleave the sensitive ethoxy ethers, yielding a catechol derivative. Therefore, alkaline hydrolysis using potassium hydroxide (KOH) in an aqueous-ethanolic solvent system is strictly required. The hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon to form an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt.
Experimental Protocol: Alkaline Hydrolysis
Self-Validation Checkpoint: Successful conversion is indicated by the solubility of the product in saturated aqueous NaHCO₃ (effervescence) and the appearance of a strong C=O stretch at ~1700 cm⁻¹ in FT-IR.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5.0 g (17.6 mmol) of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile in 50 mL of ethanol.
-
Base Addition: Add 25 mL of a 50% (w/v) aqueous KOH solution to the flask.
-
Reflux: Heat the mixture to reflux (approx. 85 °C) with vigorous stirring for 48 hours. The prolonged time is necessary due to the steric hindrance provided by the ortho-bromo group.
-
Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous layer with 50 mL of ice water. Slowly acidify the mixture using 6 M HCl until the pH reaches 2.0. A white to off-white precipitate of the carboxylic acid will form.
-
Isolation: Filter the precipitate, wash thoroughly with cold distilled water, and dry in a vacuum oven at 45 °C overnight (Yield: ~80%).
Reaction Pathway III: Palladium-Catalyzed Tandem Cyclization
Mechanistic Insights
The unique structural feature of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile is the juxtaposition of an acidic α-methylene group and an ortho-halide. This enables tandem reactions where the nitrile acts first as a nucleophile, and the aryl bromide acts as an electrophile.
The Causality of the Cascade: In the presence of a base, the α-protons of the nitrile are deprotonated. The resulting carbanion undergoes a Michael-type addition into an activated olefin (e.g., ethyl-3-ethoxyacrylate). Subsequently, a Palladium(II) catalyst undergoes oxidative addition into the ortho-C-Br bond, followed by intramolecular carbopalladation and β-hydride elimination to yield a highly substituted 3-cyano-indene derivative [4].
Experimental Protocol: Synthesis of 1,3-Substituted Indenes
Self-Validation Checkpoint: ¹H-NMR will show the complete disappearance of the α-CH₂ protons (typically around δ 3.7 ppm) and the emergence of new signals corresponding to the indene ring system.
Step-by-Step Methodology:
-
Catalyst Preparation: In a dry, argon-purged Schlenk flask, combine Palladium(II) acetate (5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 10 mol%), and sodium carbonate (2.0 equivalents) in 10 mL of anhydrous ethylene glycol dimethyl ether (DME).
-
Substrate Addition: After 5 minutes of stirring, prepare a solution containing 1.00 g (3.52 mmol) of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile and 0.51 mL (3.52 mmol) of ethyl-3-ethoxyacrylate in 5 mL of DME.
-
Dropwise Addition: Add the substrate solution dropwise to the catalyst mixture over 10 minutes at room temperature.
-
Cyclization: Heat the reaction mixture to 85 °C and maintain this temperature for 16 hours under an argon atmosphere.
-
Quenching & Extraction: Cool the reaction to room temperature. Dilute with 50 mL of methyl tert-butyl ether (MTBE) and pour the mixture into a separatory funnel containing 50 mL of aqueous potassium dihydrogen phosphate (0.25 M).
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the indene derivative (Yield: 65–70%)[4].
Summary of Quantitative Data
The following table summarizes the key metrics, chemoselectivity focus, and expected yields for the protocols described above.
| Reaction Type | Reagents & Conditions | Target Product | Chemoselectivity Focus | Typical Yield |
| Reduction | Zn-Ni couple, 50% KOH, EtOH/H₂O, 50–55 °C, 6 h | 2-(2-Bromo-4,5-diethoxyphenyl)ethan-1-amine | Preserves the ortho-aryl bromide | 70–72% |
| Hydrolysis | 50% KOH, EtOH/H₂O, Reflux, 48 h | 2-(2-Bromo-4,5-diethoxyphenyl)acetic acid | Preserves the ethoxy ether linkages | ~80% |
| Tandem Cyclization | Pd(OAc)₂, Ethyl-3-ethoxyacrylate, Na₂CO₃, DME, 85 °C | 5,6-Diethoxy-3-cyano-indan-1-carboxylic acid ester | Utilizes the ortho-aryl bromide for ring closure | 65–70% |
References
-
PubChem Compound Summary for CID 3491998 Title: N-[1-(2-bromo-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Reduction or Hydrogenation by the Use of a Zinc-Nickel Couple Title: Replacement of the Hg/Al amalgam reductions? (Patent FR56321 / CA 52:61361) Source: Hive Chemistry Discourse / MDMA.ch Archives URL:[Link]
- Source: Google Patents (Jiangsu Lianhuan Pharmaceutical Co Ltd)
- Source: Google Patents (Pfizer Products Inc)
Application Note: Hydrolysis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile to 2-(2-Bromo-4,5-diethoxyphenyl)acetic acid
Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.
Executive Summary & Mechanistic Rationale
The synthesis of substituted phenylacetic acids is a critical foundational step in the development of active pharmaceutical ingredients (APIs), particularly in the generation of isoquinoline alkaloids via the Bischler-Napieralski cyclization. This application note details the robust, self-validating protocol for the conversion of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile to 2-(2-Bromo-4,5-diethoxyphenyl)acetic acid via base-catalyzed hydrolysis.
While standard industrial methods for the hydrolysis of simple arylacetonitriles (such as phenylacetonitrile) often employ harsh acidic conditions (e.g., concentrated H₂SO₄/glacial acetic acid) [1], such conditions are detrimental to highly functionalized, electron-rich substrates. The presence of the 4,5-diethoxy substituents and the aryl bromide makes this specific molecule susceptible to ether cleavage or undesired electrophilic aromatic substitutions under strong acidic reflux.
To ensure high fidelity and yield, a base-catalyzed hydrolysis using potassium hydroxide (KOH) in an aqueous ethanol system is strictly preferred [2]. The hydroxide ion acts as a nucleophile, attacking the electrophilic cyano carbon to form an intermediate imidic acid, which tautomerizes to an amide. Subsequent nucleophilic attack by a second hydroxide ion yields the water-soluble potassium carboxylate salt, releasing ammonia gas. The free carboxylic acid is then selectively precipitated via controlled acidification.
Reaction Pathway
Caption: Reaction mechanism for the base-catalyzed hydrolysis of the nitrile to the carboxylic acid.
Experimental Workflow & Causality
The following protocol is designed as a self-validating system. Every physical manipulation serves a specific mechanistic purpose to drive the equilibrium forward or to isolate the product from impurities.
Caption: Step-by-step experimental workflow for the hydrolysis and isolation process.
Reagents and Materials
-
Starting Material: 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (1.0 eq)
-
Base: Potassium Hydroxide (KOH) pellets (85% purity, 5.0 eq)
-
Solvents: Ethanol (Absolute), Distilled Water, Dichloromethane (DCM)
-
Acid: Concentrated Hydrochloric Acid (37% HCl)
Step-by-Step Protocol
Step 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar with 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (e.g., 10.0 g, 35.2 mmol).
-
Add 50 mL of absolute ethanol to dissolve the starting material.
-
In a separate beaker, dissolve KOH (9.8 g, 176 mmol) in 50 mL of distilled water. Caution: Exothermic dissolution.
-
Slowly add the aqueous KOH solution to the ethanolic nitrile solution.
-
Expert Insight (Causality): Ethanol acts as a critical co-solvent. The organic nitrile is insoluble in pure water, and the KOH is insoluble in pure organics. The EtOH/H₂O mixture homogenizes the reaction, allowing the hydroxide nucleophile to physically access the cyano carbon.
Step 2: Reflux and Monitoring
-
Attach a reflux condenser and heat the mixture to a gentle reflux (internal temperature ~85–95 °C) for 12 to 16 hours.
-
Monitor the reaction via TLC (Eluent: Hexane/EtOAc 3:1, UV visualization).
-
Expert Insight (Causality): The conversion of the intermediate amide to the carboxylate is the rate-limiting step. Prolonged heating is required to drive the elimination of ammonia gas, which shifts the equilibrium entirely toward the carboxylate salt.
Step 3: Solvent Evaporation
-
Once TLC confirms the complete consumption of the starting material and intermediate amide, cool the reaction to room temperature.
-
Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure (bath temp 40 °C).
-
Expert Insight (Causality): If ethanol remains in the mixture during the subsequent acidification step, the resulting free carboxylic acid will remain partially solvated, drastically reducing the isolated yield and causing it to "oil out" rather than crystallize.
Step 4: Organic Wash (Purification)
-
Dilute the remaining aqueous layer with an additional 50 mL of distilled water.
-
Transfer to a separatory funnel and extract with DCM (2 × 30 mL). Discard the lower organic (DCM) layers.
-
Expert Insight (Causality): At this highly alkaline pH (>12), the target molecule exists as a water-soluble potassium carboxylate. Washing with DCM removes any unreacted nitrile, neutral organic impurities, or colored byproducts, ensuring high purity of the final product without the need for column chromatography.
Step 5: Acidification and Precipitation
-
Transfer the purified aqueous layer to an Erlenmeyer flask and cool it in an ice-water bath to 0–5 °C.
-
Under vigorous stirring, add concentrated HCl dropwise until the pH of the solution reaches strictly < 2 (verify with pH paper).
-
A thick, white-to-off-white precipitate will form immediately.
-
Expert Insight (Causality): The addition of strong acid protonates the carboxylate. Because the free 2-(2-Bromo-4,5-diethoxyphenyl)acetic acid lacks the ionic charge of its salt, it becomes completely insoluble in cold water and crashes out of solution. Cooling prevents the product from melting into an oil (due to the exothermic neutralization).
Step 6: Isolation
-
Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with ice-cold distilled water (3 × 20 mL) to remove residual potassium chloride salts.
-
Dry the solid in a vacuum oven at 45 °C overnight to afford the pure product.
Analytical Characterization
To validate the success of the hydrolysis, the isolated product should be characterized. The table below summarizes the expected analytical data for 2-(2-Bromo-4,5-diethoxyphenyl)acetic acid.
| Analytical Method | Expected Result / Signal | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (t, J = 7.0 Hz, 6H) | Two terminal methyls of the ethoxy groups (-CH₃) |
| δ 3.75 (s, 2H) | Benzylic methylene adjacent to carboxylic acid (-CH₂-COOH) | |
| δ 4.10 (q, J = 7.0 Hz, 4H) | Two methylene groups of the ethoxy ethers (-OCH₂-) | |
| δ 6.80 (s, 1H) | Aromatic proton (C6-H) | |
| δ 7.05 (s, 1H) | Aromatic proton (C3-H, adjacent to Bromine) | |
| δ 11.0 (br s, 1H) | Carboxylic acid proton (-COOH, exchanges with D₂O) | |
| Mass Spectrometry (ESI-) | m/z ~ 301.0, 303.0 | [M-H]⁻ ion displaying a 1:1 isotopic ratio characteristic of a single Bromine atom. |
| IR Spectroscopy | Broad peak at ~2500–3200 cm⁻¹, strong peak at ~1705 cm⁻¹ | O-H stretch (carboxylic acid) and C=O stretch (carbonyl). Disappearance of the sharp C≡N stretch at ~2250 cm⁻¹. |
Troubleshooting & Optimization
Even with a robust protocol, variations in scale or reagent quality can introduce complications. Use the following self-validating checks to troubleshoot the workflow.
| Observation / Issue | Mechanistic Cause | Corrective Action |
| TLC shows a persistent intermediate spot that is more polar than the nitrile. | The reaction has stalled at the primary amide stage. The hydrolysis of the amide to the acid is the rate-limiting step. | Increase the reflux time by 4–6 hours. Ensure the internal temperature is sufficiently high (~90 °C) and check that the KOH has not degraded. |
| Product "oils out" instead of forming a solid precipitate during acidification. | 1. Residual ethanol is acting as a solvent.2. The neutralization reaction generated too much heat, melting the low-melting-point acid. | Ensure all ethanol is removed via rotary evaporation prior to acidification. Strictly maintain the aqueous layer in an ice bath (0–5 °C) during the slow addition of HCl. Seed crystals may be added to induce crystallization. |
| Low yield upon filtration. | The pH was not lowered sufficiently, leaving a portion of the product in the aqueous phase as the soluble carboxylate salt. | Verify the pH using indicator paper. The pH must be strictly ≤ 2 to ensure complete protonation of the carboxylic acid. |
| Discoloration (brown/yellow) of the final product. | Oxidation of the electron-rich aromatic ring or carryover of neutral impurities. | Ensure the DCM wash (Step 4) is performed thoroughly. If discoloration persists, the final product can be recrystallized from a mixture of hot toluene and heptane. |
References
Application Note: Chemoselective Reduction of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile to the Primary Amine
Introduction & Mechanistic Rationale
The synthesis of highly substituted phenethylamines, such as 2-(2-bromo-4,5-diethoxyphenyl)ethan-1-amine, relies heavily on the reduction of the corresponding arylacetonitrile precursors[1]. For researchers and drug development professionals, the primary synthetic challenge in this transformation is achieving complete reduction of the aliphatic nitrile ( −C≡N ) to a primary amine ( −CH2NH2 ) without inducing hydrodehalogenation of the sensitive aryl bromide moiety[2].
Standard reducing agents often fail to provide the necessary chemoselectivity. Catalytic hydrogenation (e.g., Pd/C with H2 ) will quantitatively cleave the carbon-bromine bond. Strong hydride donors like Lithium Aluminum Hydride ( LiAlH4 ) can also cause competitive dehalogenation unless strictly controlled at cryogenic temperatures. Therefore, highly chemoselective reagents such as Borane-Tetrahydrofuran ( BH3⋅THF ) or transition-metal-assisted borohydrides (e.g., NaBH4/CoCl2 ) are required to preserve the halogen while fully reducing the nitrile[2][3].
Comparative Analysis of Reducing Agents
To establish a self-validating experimental design, it is critical to evaluate the causality behind reagent selection. The table below summarizes the expected outcomes of various reduction systems on halo-nitrile substrates.
| Reducing Agent | Reaction Conditions | Nitrile Reduction Efficacy | Aryl Bromide Stability | Overall Suitability |
| Pd/C + H2 | H2 gas (1-3 atm), MeOH, RT | Excellent | Poor (Complete cleavage) | Not Recommended |
| LiAlH4 | THF, -78 °C to RT | Excellent | Moderate (Risk of cleavage) | Requires strict thermal control |
| BH3⋅THF | THF, Reflux (65 °C) | Excellent | Excellent (Completely stable) | Optimal (Standard lab scale) |
| NaBH4 / CoCl2 | MeOH, 0 °C to RT | Good to Excellent | Excellent (Completely stable) | Optimal (Mild alternative) |
Primary Protocol: Borane-THF ( BH3⋅THF ) Reduction
Causality & Experimental Design
Borane is an electrophilic reducing agent that coordinates to the nitrogen lone pair of the nitrile, forming a borane-nitrile adduct. Subsequent hydride transfer yields a highly stable borane-amine complex. Because this B−N coordinate bond is robust, simple aqueous workup is insufficient and will lead to artificially low yields. A rigorous acidic hydrolysis (refluxing in methanolic HCl) is a strict mechanistic requirement to break the complex and release the free amine as a hydrochloride salt.
Step-by-Step Methodology
Materials:
-
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (1.0 eq)
-
Borane-Tetrahydrofuran complex ( BH3⋅THF , 1.0 M in THF) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
6M Hydrochloric Acid (HCl)
-
5M Sodium Hydroxide (NaOH)
Procedure:
-
Setup & Initiation: Flush a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer with Argon. Dissolve the nitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add BH3⋅THF (3.0 eq) dropwise via syringe to control any initial exotherm and hydrogen evolution.
-
Reduction (Reflux): Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 12–16 hours.
-
Insight: Nitriles are less reactive toward electrophilic borane than aldehydes or ketones; elevated temperatures and extended times are required to drive the complete formation of the borane-amine complex.
-
-
Quenching: Cool the reaction mixture to 0 °C. Carefully add Methanol dropwise until effervescence ( H2 gas) ceases.
-
Insight: Methanol safely reacts with excess BH3 to form volatile trimethyl borate and hydrogen gas.
-
-
Complex Cleavage (Critical Step): Add 6M HCl to the mixture and heat to reflux for 2 hours.
-
Insight: The intermediate borane-amine complex ( RNH2⋅BH3 ) is highly stable. Acidic reflux is mandatory to hydrolyze the B−N bond, yielding the amine hydrochloride salt.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and wash with diethyl ether (2x) to remove non-basic impurities.
-
Basification & Extraction: Cool the aqueous layer and adjust the pH to >12 using 5M NaOH. Extract the free primary amine with Dichloromethane (3x).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo to afford pure 2-(2-bromo-4,5-diethoxyphenyl)ethan-1-amine.
Mechanistic Pathway Visualization
Mechanistic workflow of nitrile reduction via BH3·THF highlighting the critical acidic cleavage step.
Alternative Protocol: Cobalt Boride ( NaBH4/CoCl2 ) Reduction
Causality & Experimental Design
For laboratories seeking to avoid refluxing borane, the combination of NaBH4 and CoCl2⋅6H2O in methanol offers an exceptionally mild alternative. The addition of NaBH4 to CoCl2 generates a black precipitate of cobalt boride ( Co2B ) in situ, which acts as a heterogeneous catalyst. The nitrile strongly coordinates to the Co2B surface, activating it toward rate-determining hydride addition from dissolved, uncoordinated NaBH4 [3][4]. This method operates at room temperature and leaves aryl halogens completely intact.
Step-by-Step Methodology
Materials:
-
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (1.0 eq)
-
Cobalt(II) chloride hexahydrate ( CoCl2⋅6H2O ) (2.0 eq)
-
Sodium borohydride ( NaBH4 ) (10.0 eq)
-
Methanol (MeOH)
Procedure:
-
Setup: Dissolve the nitrile (1.0 eq) and CoCl2⋅6H2O (2.0 eq) in methanol (approx. 0.1 M) at room temperature.
-
Insight: A stoichiometric amount of Cobalt is often used for highly substituted substrates to maximize the active catalytic surface area.
-
-
Reduction: Cool the mixture to 0 °C. Add NaBH4 (10.0 eq) in small portions over 30 minutes.
-
Insight: Addition of NaBH4 immediately generates the black Co2B precipitate with vigorous hydrogen evolution. A large excess of NaBH4 is required because it competitively reacts with the methanol solvent[3].
-
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction carefully with 3M HCl to dissolve the black cobalt precipitate. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Basification & Extraction: Basify the remaining aqueous layer with concentrated NH4OH or NaOH to pH >12. Extract with Dichloromethane (3x). Dry the organic layers over Na2SO4 and concentrate to yield the target amine.
References
- Source: sigmaaldrich.
- Title: Synthesis of dichloroindium hydride and exploration of its reactivity with organic functional groups.
- Source: mdma.
- Source: acs.
Sources
Application Note: 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile as a Strategic Building Block for Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Overview
In the landscape of modern drug discovery, the rapid assembly of privileged heterocyclic scaffolds—such as indoles, isoquinolines, and benzocyclobutenes—relies heavily on the strategic selection of polyfunctional building blocks. 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7) [1] represents a premium precursor in this domain.
The architectural brilliance of this molecule lies in its trifecta of reactive sites:
-
The Nitrile Group (-CN): Serves as a latent primary amine (via reduction) or a carbon nucleophile (via alpha-deprotonation).
-
The Ortho-Bromide (-Br): Acts as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, or intramolecular alpha-arylation).
-
The Diethoxy Substitution: Donates electron density to the aromatic ring, modulating the oxidative addition kinetics of the carbon-halogen bond while improving the lipophilicity and pharmacokinetic profile of downstream drug candidates.
This guide provides field-proven, self-validating protocols for synthesizing and utilizing this building block to construct complex nitrogenous heterocycles.
Physicochemical Profiling
Understanding the physical and mass spectrometric properties of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is critical for reaction monitoring and product validation.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Value | Source / Grounding |
| CAS Number | 847744-26-7 | Sigma-Aldrich[1] |
| Molecular Formula | C12H14BrNO2 | ChemSpace[2] |
| Molecular Weight | 284.15 g/mol | Sigma-Aldrich[1] |
| Monoisotopic Mass | 283.02023 Da | PubChemLite[3] |
| Predicted XLogP | 2.9 | PubChemLite[3] |
| Collision Cross Section (CCS) | 148.8 Ų (for[M+H]+ adduct) | PubChemLite[3] |
Strategic Synthetic Divergence
The true value of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is its ability to act as a divergent node in organic synthesis. Depending on the catalytic system applied, it can be driven toward distinct heterocyclic classes.
Divergent synthetic pathways of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile into heterocycles.
Experimental Methodologies & Protocols
Protocol 1: Synthesis of the Acetonitrile Core (Cyanation)
This protocol details the nucleophilic substitution of a corresponding benzyl halide with sodium cyanide to yield the target building block.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 1-bromo-2-(bromomethyl)-4,5-diethoxybenzene in a 4:1 (v/v) mixture of ethanol and water[4].
-
Reagent Addition: Carefully add 1.2 eq of sodium cyanide (NaCN) to the solution. (Caution: Highly toxic; perform in a dedicated fume hood).
-
Thermal Activation: Heat the reaction mixture to reflux (80–90 °C) and maintain for 4 to 6 hours[4].
-
Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the aqueous residue and extract the product with ethyl acetate (3 x 50 mL)[4].
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Purify via silica gel column chromatography (gradient of ethyl acetate in hexane)[4].
-
Causality & Mechanistic Insight: The specific 4:1 ethanol/water solvent ratio is engineered to simultaneously solvate the lipophilic organic substrate and the inorganic cyanide salt. This eliminates the need for a phase-transfer catalyst while maintaining a homogeneous reaction environment. Temperature must not exceed 90 °C to prevent the hydrolysis of the newly formed nitrile into an acetic acid byproduct[4].
-
Self-Validating System (QC): Monitor the reaction via TLC. The successful formation of the product is validated by LC-MS, confirming the presence of the [M+H]+ adduct at m/z 284.02 with a characteristic 1:1 isotopic pattern indicative of the single bromine atom[3].
Protocol 2: Chemoselective Reduction to Phenethylamine
To access isoquinoline or indole scaffolds, the nitrile must first be reduced to a primary amine without cleaving the sensitive C-Br bond.
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a Zn-Ni couple by dissolving 7 parts NiSO4 in 70 parts H2O, adding 70 parts Zn powder, and stirring for 15 minutes[5].
-
Substrate Suspension: Suspend 10 parts of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in a mixture of 4 parts alcohol, 60 parts H2O, and 20 parts 50% KOH[5].
-
Reduction: Add the suspension to the Zn-Ni couple while strictly maintaining the internal temperature at 50–55 °C. Add two more identical portions of the suspension at 15-minute intervals[5].
-
Isolation: After 6 hours of stirring at 55 °C, filter the mixture to remove the catalyst, distill off the alcohol, and isolate the amine via formation of its sulfate salt[5].
-
Causality & Mechanistic Insight: Standard catalytic hydrogenation (e.g., Pd/C with H2) frequently results in the hydrodehalogenation of the ortho-bromo substituent, destroying the cross-coupling handle[6]. The Urushibara-type Zn-Ni couple provides a highly chemoselective environment, smoothly reducing the nitrile to the amine while completely preserving the C-Br bond[5].
-
Self-Validating System (QC): Validation is achieved via FTIR spectroscopy. A successful reaction is marked by the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of broad N-H stretching bands at 3300–3400 cm⁻¹.
Protocol 3: Palladium-Catalyzed Intramolecular C-N Coupling (Indoline/Indole Core)
Using the amine generated in Protocol 2, an intramolecular Buchwald-Hartwig amination constructs the indoline core, which can be readily oxidized to an indole.
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-(2-Bromo-4,5-diethoxyphenyl)ethan-1-amine (1.0 eq), Pd(OAc)2 (0.05 eq), XPhos ligand (0.10 eq), and NaOtBu (1.5 eq).
-
Solvent Addition: Add anhydrous toluene to achieve a 0.2 M substrate concentration.
-
Cyclization: Seal the flask, remove it from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.
-
Causality & Mechanistic Insight: The bulky, electron-rich XPhos ligand is critical; it facilitates the oxidative addition of the Pd(0) species into the sterically hindered ortho-bromo C-Br bond. The strong base (NaOtBu) deprotonates the primary amine, driving the intramolecular C-N bond formation and subsequent reductive elimination to yield the indoline framework.
-
Self-Validating System (QC): 1H NMR validation will show the disappearance of the primary amine protons and the downfield shift of the benzylic protons as they become incorporated into the rigid, electron-withdrawing indoline ring system.
Quantitative Yield & Optimization Analysis
To assist in process scale-up, the following table summarizes the expected yields and critical failure points across the described synthetic pathways.
Table 2: Reaction Optimization and Yield Analysis
| Reaction Pathway | Reagents / Catalyst | Temp / Time | Expected Yield | Key Observation / Causality |
| Cyanation | NaCN, EtOH/H2O (4:1) | 80 °C, 6 h | 85–90% | Prolonged heating >6h causes hydrolysis to the corresponding acetic acid[4]. |
| Nitrile Reduction (Chemoselective) | Zn-Ni couple, 50% KOH, EtOH | 55 °C, 6 h | 70–72% | Prevents hydrodehalogenation, preserving the C-Br bond for downstream coupling[5]. |
| Nitrile Reduction (Standard) | Pd/C, H2 (1 atm), MeOH | 25 °C, 12 h | < 50% | Results in significant loss of the C-Br bond; requires highly controlled conditions[6]. |
| Intramolecular C-N Cyclization | Pd(OAc)2, XPhos, NaOtBu | 100 °C, 12 h | 75–80% | Strict anhydrous and anaerobic conditions are required to prevent catalyst poisoning. |
References
-
2-(2-bromo-4,5-diethoxyphenyl)acetonitrile - C12H14BrNO2 | CSSS00000702487, chem-space.com, [Link]
-
(2-bromo-4,5-diethoxyphenyl)acetonitrile (C12H14BrNO2) - PubChemLite, uni.lu, [Link]
-
Replacement of the Hg/Al amalgam reductions? , Hive Chemistry Discourse, mdma.ch, [Link]
- CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google P
Sources
- 1. Bromo acetonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile - C12H14BrNO2 | CSSS00000702487 [chem-space.com]
- 3. PubChemLite - (2-bromo-4,5-diethoxyphenyl)acetonitrile (C12H14BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Replacement of the Hg/Al amalgam reductions? , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Synthetic applications of substituted phenylacetonitriles
Advanced Synthetic Applications of Substituted Phenylacetonitriles in Pharmaceutical Development
Executive Summary
Substituted phenylacetonitriles (often referred to as benzyl cyanide derivatives) are indispensable synthons in modern medicinal chemistry and active pharmaceutical ingredient (API) manufacturing 1[1]. Their utility is driven by a unique bifunctional reactivity profile: the nitrile group serves as a versatile precursor to amines, amides, and carboxylic acids, while the α -carbon exhibits pronounced C-H acidity, enabling diverse carbon-carbon bond-forming reactions. This application note details the mechanistic rationale, key pharmaceutical applications, and validated protocols for utilizing these critical building blocks.
Mechanistic Principles & Reactivity Profile
The synthetic power of phenylacetonitriles is rooted in the thermodynamic stability of their conjugate base. The α -protons are highly acidic due to the synergistic electron-withdrawing effects of the cyano group and the resonance stabilization provided by the adjacent aromatic ring 1[1]. This allows for facile deprotonation using mild to strong bases (e.g., NaOH, KOtBu, or LDA), generating a nucleophilic carbanion that readily engages in alkylation, arylation, and Knoevenagel-type condensations. Furthermore, the nitrile moiety itself is susceptible to nucleophilic attack, controlled reduction, or enzymatic hydrolysis 2[2].
Divergent reactivity pathways of substituted phenylacetonitriles.
Key Synthetic Applications in Drug Discovery
Synthesis of the Antidepressant Venlafaxine
Venlafaxine, a prominent serotonin-norepinephrine reuptake inhibitor (SNRI), is synthesized via the critical intermediate 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol. This is achieved through the aldol-type condensation of p-methoxyphenylacetonitrile with cyclohexanone 3[3]. The choice of base (often an alkali metal alkoxide or sodium hydroxide) is critical; it must be strong enough to deprotonate the α -carbon but nucleophilically hindered to prevent competitive addition to the cyclohexanone carbonyl. Following condensation, the nitrile is catalytically hydrogenated to a primary amine, which undergoes Eschweiler-Clarke methylation to yield the final API 4[4].
Synthetic workflow for Venlafaxine from p-methoxyphenylacetonitrile.
Transition-Metal-Free α -Alkylation
Traditionally, the α -alkylation of arylacetonitriles required toxic alkyl halides or expensive transition-metal catalysts. Recent sustainable methodologies employ borrowing-hydrogen principles or transition-metal-free base-promoted cross-coupling with alcohols 5[5]. By utilizing KOtBu in toluene at elevated temperatures, the alcohol is transiently oxidized to an aldehyde, which undergoes condensation with the phenylacetonitrile. Subsequent reduction by the in situ generated alkoxide yields the α -alkylated product. This approach eliminates heavy metal contamination, a critical regulatory requirement in pharmaceutical synthesis.
Biocatalytic Enantioselective Hydrolysis
The generation of chiral quaternary carbon centers remains a formidable challenge in organic synthesis. Arylacetonitrilases, such as those derived from Pseudomonas fluorescens EBC191, have been successfully applied to the enantioselective hydrolysis of sterically demanding α,α -disubstituted phenylacetonitriles 2[2]. This biocatalytic route operates under mild aqueous conditions (pH 4.5–7.0), avoiding the harsh acidic or basic refluxes typically required to hydrolyze hindered nitriles, thereby preserving sensitive functional groups on the molecule.
Quantitative Data Summary
| Transformation | Reagents / Catalysts | Key Intermediate / Product | Yield Range | Causality / Advantage |
| Venlafaxine Condensation | Cyclohexanone, NaOH, -5°C to 0°C | 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol | 75–85% | Low temperature prevents retro-aldol pathways and self-condensation. |
| Metal-Free Alkylation | Benzyl alcohol, KOtBu, Toluene (120°C) | α -alkylated arylacetonitrile | 80–95% | Avoids toxic metal catalysts; utilizes borrowing hydrogen principles. |
| Biocatalytic Hydrolysis | Arylacetonitrilase (EBC191), pH 4.5 | Chiral α,α -disubstituted carboxylic acid | >90% (ee >98%) | Mild aqueous conditions preserve sensitive functional groups. |
Validated Experimental Protocols
Protocol A: Base-Mediated Condensation for Venlafaxine Intermediate
Objective: Synthesis of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol 3[3]. Causality & Design: The reaction is conducted at low temperatures (-5°C to 0°C) to suppress retro-aldol pathways and minimize the self-condensation of cyclohexanone. A precise molar ratio of base is used to ensure complete deprotonation without triggering side reactions.
Step-by-Step Methodology:
-
Charge a dry, nitrogen-flushed round-bottom flask with p-methoxyphenylacetonitrile (1.0 equiv) and anhydrous methanol (5 volumes).
-
Cool the solution to -5°C using an ice-salt bath.
-
Slowly add a solution of sodium hydroxide (1.2 equiv) in methanol dropwise over 30 minutes, maintaining the internal temperature below 0°C.
-
Stir the resulting carbanion mixture for 15 minutes.
-
Add cyclohexanone (1.1 equiv) dropwise over 45 minutes.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a more polar spot indicates successful conversion. Troubleshooting: If the reaction stalls, verify the temperature; elevated temperatures will lead to a complex mixture of cyclohexanone condensation byproducts.
-
Quench the reaction with cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.
Protocol B: Transition-Metal-Free α -Alkylation of Phenylacetonitrile
Objective: α -Alkylation using benzyl alcohol 5[5]. Causality & Design: KOtBu serves a dual role: deprotonating the nitrile and facilitating the hydrogen transfer from the alcohol. A closed-air system is utilized to retain the transiently formed aldehyde and prevent over-oxidation.
Step-by-Step Methodology:
-
In a heavy-walled reaction tube, combine phenylacetonitrile (1.0 equiv), benzyl alcohol (3.0 equiv), and KOtBu (0.8 equiv).
-
Add anhydrous toluene (10 mL per mmol of substrate).
-
Seal the tube under a closed-air atmosphere and heat the mixture to 120°C in an oil bath for 16 hours.
-
Self-Validation Check: Analyze an aliquot of the crude mixture via GC-MS. The presence of unreacted benzaldehyde indicates incomplete reduction by the alkoxide intermediate. Troubleshooting: In such cases, extending the reaction time or ensuring the absolute anhydrous nature of the toluene solvent is required, as moisture rapidly quenches the highly basic KOtBu.
-
Cool the mixture to room temperature, dilute with water, and extract with dichloromethane.
-
Purify the concentrated organic phase via silica gel column chromatography to isolate the pure α -alkylated arylacetonitrile.
References
-
Phenylacetonitrile Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]
-
Conversion of Sterically Demanding α,α-Disubstituted Phenylacetonitriles by the Arylacetonitrilase from Pseudomonas fluorescens EBC191. Applied and Environmental Microbiology - ASM Journals. Available at:[Link]
- EP2043999A2 - A process for the preparation of venlafaxine hydrochloride.Google Patents.
- WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs.Google Patents.
-
α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol. ResearchGate. Available at:[Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. journals.asm.org [journals.asm.org]
- 3. EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 4. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in the Synthesis of Advanced Pharmaceutical Intermediates
Executive Summary
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile. This versatile building block is a valuable precursor for synthesizing complex molecular scaffolds, particularly those relevant to cardiovascular drug discovery. By leveraging its strategically positioned reactive sites—the aryl bromide and the nitrile moiety—chemists can execute a range of high-value transformations. These notes detail the causality behind methodological choices, provide validated, step-by-step protocols for key transformations, and contextualize its utility through its role in the synthesis of analogs of pharmacologically active agents like Ivabradine.
Introduction: A Multifunctional Synthetic Building Block
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is an arylacetonitrile derivative distinguished by two primary points of reactivity that can be addressed orthogonally. The diethoxy-substituted phenyl ring is electron-rich, influencing the reactivity of the aromatic system. Its structural similarity to key intermediates in the synthesis of the antianginal drug Ivabradine underscores its potential in the development of novel cardiovascular agents and other complex therapeutics[1][2].
Key Structural Features and Reactivity:
-
The Carbon-Bromine Bond : The aryl bromide is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds[2][3].
-
The Nitrile Group : This functional group is a versatile precursor. It can be reduced to a primary amine, a common pharmacophore, or hydrolyzed to a carboxylic acid. The adjacent methylene protons also exhibit acidity, allowing for deprotonation and subsequent alkylation reactions[4].
The strategic value of this compound lies in its ability to serve as a linchpin, connecting different molecular fragments through sequential manipulation of these functional groups.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile | [5] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [6] |
| Molecular Weight | 284.15 g/mol | [6] |
| CAS Number | 847744-26-7 | [5] |
| Monoisotopic Mass | 283.02 g/mol | [6] |
| Predicted XlogP | 2.9 | [6] |
Core Application: Synthesis of Benzazepinone Scaffolds
A primary application of this reagent is in the construction of substituted benzazepinone cores, which are central to a variety of neurologically and cardiovascularly active compounds. The synthesis of Ivabradine, which utilizes the dimethoxy analog of our title compound, provides an authoritative blueprint for this application[7][8]. The following workflow outlines the synthesis of an advanced intermediate for an Ivabradine analog.
Caption: High-level workflow for synthesizing a benzazepinone scaffold.
Detailed Experimental Protocols
Disclaimer: These protocols are exemplary and based on established procedures for structurally related molecules. Researchers should conduct their own optimization and safety assessments.
Protocol 1: Alkylative Coupling with a Chiral Amine
This protocol describes the nucleophilic substitution reaction between 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile and a chiral amine, a key step in building the carbon skeleton of an Ivabradine analog. The causality for this step is the displacement of the bromide via an SNAr-type mechanism or, more commonly, a transition-metal-free N-alkylation if the partner contains an alkyl halide. For this example, we will adapt a procedure for coupling with a secondary amine to form a tertiary amine, a common strategy in Ivabradine synthesis[9].
Reaction Scheme: 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile + Chiral Secondary Amine → Coupled Tertiary Amine Intermediate
Materials:
| Reagent | MW | Amount (mmol) | Mass/Volume |
| 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile | 284.15 | 10.0 | 2.84 g |
| (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine | 221.30 | 11.0 | 2.43 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 30.0 | 4.15 g |
| Acetonitrile (ACN), anhydrous | - | - | 100 mL |
Procedure:
-
Setup: To a 250 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile (2.84 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.
-
Reagent Addition: Add anhydrous acetonitrile (100 mL) via cannula, followed by the chiral amine (2.43 g, 11.0 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) under the inert atmosphere.
-
Rationale: Heating provides the necessary activation energy for the nucleophilic substitution. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, solubilizing the reactants without interfering with the nucleophile[10]. Potassium carbonate acts as a non-nucleophilic base to scavenge the HBr formed in situ.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitrile is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with acetonitrile (2 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired coupled intermediate.
Protocol 2: Reduction of the Nitrile to a Primary Amine
This protocol details the conversion of the nitrile functional group into a primary amine using catalytic hydrogenation. This is a critical transformation for installing a key pharmacophoric element.
Reaction Scheme: Coupled Acetonitrile Intermediate → Coupled Primary Amine
Materials:
| Reagent | MW | Amount (mmol) | Mass/Volume |
| Coupled Acetonitrile Intermediate | ~475.4 | 5.0 | 2.38 g |
| Raney Nickel (50% slurry in water) | - | - | ~1.2 g |
| Ethanol, absolute | - | - | 75 mL |
| Ammonia (7N solution in Methanol) | - | - | 10 mL |
Procedure:
-
Setup: Add the coupled acetonitrile intermediate (2.38 g, 5.0 mmol) and ethanol (75 mL) to a high-pressure hydrogenation vessel (autoclave).
-
Catalyst Addition: Carefully wash the Raney Nickel slurry with ethanol to remove the water, and add the catalyst (~1.2 g) to the vessel. Add the ammonia solution in methanol.
-
Rationale: Raney Nickel is a highly effective and economical catalyst for nitrile reduction. The addition of ammonia is a field-proven technique to suppress the formation of secondary amine side-products by competing for reactive intermediates on the catalyst surface.
-
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 5 bars (approx. 72 PSI)[11]. Begin vigorous stirring and heat the vessel to 50-60°C.
-
Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases.
-
Work-up: Cool the vessel to ambient temperature, carefully vent the hydrogen pressure, and purge with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing thoroughly with ethanol. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry; keep it wet with solvent and dispose of it properly. Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be used directly or purified further if necessary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(2-Bromo-4-methoxyphenyl)acetonitrile | 66916-98-1 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile - C12H14BrNO2 | CSSS00000702487 [chem-space.com]
- 6. PubChemLite - (2-bromo-4,5-diethoxyphenyl)acetonitrile (C12H14BrNO2) [pubchemlite.lcsb.uni.lu]
- 7. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
- 10. shyzchem.com [shyzchem.com]
- 11. Process for the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Palladium-Catalyzed Transformations of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in Drug Discovery
Executive Summary
The compound 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7) is a highly versatile bifunctional building block utilized in the synthesis of complex benzazepines (e.g., HCN channel blockers like ivabradine analogs), indoles, and benzocyclobutenes . Its chemical architecture features a reactive aryl bromide positioned ortho to an acetonitrile group. This specific geometry, combined with the electron-donating properties of the 4,5-diethoxy substituents, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.
This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for three critical palladium-catalyzed workflows: Intramolecular α-Arylation, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
Physicochemical Profiling & Reactivity Rationale
Before initiating transition-metal catalysis, it is critical to understand the electronic and steric environment of the substrate:
-
The Aryl Bromide: The 4,5-diethoxy groups enrich the aromatic ring with electron density. While this stabilizes the intermediate palladium complexes, it slightly decelerates the initial oxidative addition of Pd(0) compared to electron-deficient aryl halides. Consequently, electron-rich, sterically demanding phosphine ligands (e.g., BINAP, Xantphos, or dppf) are required to drive the catalytic cycle.
-
The α-Nitrile Protons: The protons adjacent to the nitrile group are moderately acidic (pKa ~25 in DMSO). They can be selectively deprotonated by strong, non-nucleophilic bases (like LiHMDS) to form a cyanoalkyl anion, which readily coordinates to palladium for intramolecular cyclization .
Divergent Pd-catalyzed synthetic pathways for the target nitrile substrate.
Application 1: Intramolecular α-Arylation (Benzocyclobutene Synthesis)
Mechanism & Causality
The synthesis of 4,5-diethoxybenzocyclobutene-1-carbonitrile proceeds via the palladium-catalyzed intramolecular α-arylation of the nitrile. The active Pd(0) catalyst inserts into the C–Br bond. Subsequent deprotonation of the α-carbon by LiHMDS generates a cyanoalkyl-palladium(II) intermediate. Due to the ortho relationship, reductive elimination rapidly forces the formation of the strained four-membered benzocyclobutene ring .
Catalytic cycle of Pd-catalyzed intramolecular α-arylation to form benzocyclobutene.
Step-by-Step Protocol
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂dba₃ (0.02 equiv, 2 mol%) and rac-BINAP (0.04 equiv, 4 mol%).
-
Causality: BINAP’s large bite angle and steric bulk accelerate the challenging reductive elimination step required to form the strained four-membered ring.
-
-
Substrate Addition: Add 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (1.0 equiv, 1.0 mmol, 284.15 mg) dissolved in anhydrous toluene (5.0 mL).
-
Base Introduction: Cool the mixture to 0 °C. Dropwise, add LiHMDS (1.0 M in THF, 1.2 equiv).
-
Causality: LiHMDS is chosen over alkoxide bases to prevent nucleophilic attack on the nitrile carbon.
-
Validation Checkpoint: The solution will transition from yellow to a deep orange/red, indicating the formation of the active enolate-palladium complex.
-
-
Thermal Cyclization: Seal the flask, remove it from the glovebox, and heat to 80 °C for 12 hours.
-
Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.
-
Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the starting material peak (m/z 284.1) and the appearance of a new peak at m/z 204.1 [M+H]⁺ confirms the loss of HBr and successful cyclization.
-
Application 2: Intermolecular Suzuki-Miyaura Coupling
Mechanism & Causality
To build extended biaryl systems, the bromide handle can be cross-coupled with arylboronic acids. The electron-rich nature of the diethoxy-substituted ring requires a robust catalyst like Pd(dppf)Cl₂ to ensure efficient transmetalation and prevent protodeboronation of the boronic acid .
Step-by-Step Protocol
-
Reaction Assembly: Combine the substrate (1.0 equiv), phenylboronic acid (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) in a microwave vial.
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M substrate concentration).
-
Causality: The biphasic system dissolves both the organic substrate and the inorganic base. Water is essential to hydroxylate the boronic acid, forming the reactive boronate species required for transmetalation.
-
-
Heating: Irradiate in a microwave reactor at 90 °C for 45 minutes (or conventional heating for 4 hours).
-
Validation Checkpoint: The biphasic mixture will turn black as Pd(0) nanoparticles aggregate upon reaction completion. LC-MS should show a product mass of m/z 282.1 [M+H]⁺ .
-
Application 3: Buchwald-Hartwig Amination to 2-Aminoindoles
Mechanism & Causality
Coupling the aryl bromide with a primary amine (e.g., benzylamine) generates an intermediate 2-(2-(benzylamino)-4,5-diethoxyphenyl)acetonitrile. Under the basic reaction conditions, this intermediate undergoes spontaneous intramolecular nucleophilic attack by the amine onto the nitrile, followed by tautomerization, yielding an N-benzyl-2-aminoindole derivative .
Step-by-Step Protocol
-
Reagent Mixing: Combine the substrate (1.0 equiv), benzylamine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane.
-
Causality: Xantphos is specifically selected for primary amines to prevent bis-arylation. Cs₂CO₃ provides sufficient basicity to drive both the cross-coupling and the subsequent cyclization without degrading the nitrile.
-
-
Reaction Execution: Heat to 100 °C under argon for 16 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material is UV-active but non-fluorescent. The resulting indole product will exhibit bright blue fluorescence under 254 nm UV light due to the extended conjugated heterocyclic system. LC-MS will confirm an intermediate mass addition and final product at m/z 311.2 [M+H]⁺ .
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the three distinct palladium-catalyzed workflows.
| Reaction Type | Catalyst System | Base | Solvent & Temp | Typical Yield | Key Validation Metric (LC-MS) |
| α-Arylation | Pd₂dba₃ (2%) / BINAP (4%) | LiHMDS (1.2 eq) | Toluene, 80 °C | 75 - 85% | m/z 204.1 [M+H]⁺ (Loss of HBr) |
| Suzuki Coupling | Pd(dppf)Cl₂ (5%) | K₂CO₃ (aq) (2.0 eq) | Dioxane/H₂O, 90 °C | 88 - 95% | m/z 282.1 [M+H]⁺ (Ph addition) |
| Amination/Cyclization | Pd(OAc)₂ (5%) / Xantphos (10%) | Cs₂CO₃ (2.0 eq) | Dioxane, 100 °C | 65 - 80% | m/z 311.2[M+H]⁺ (Indole form) |
References
-
Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Nitriles." Journal of the American Chemical Society, 2002, 124(31), 9330-9331. Available at:[Link]
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Available at:[Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J. F.; Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation." Accounts of Chemical Research, 1998, 31(12), 805-818. Available at:[Link]
Application Note: Dual-Mode Nucleophilic Substitution Workflows for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Executive Summary
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS 847744-26-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex isoquinolines, indoles, and cardiovascular active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to exploiting its dual reactivity profile through two divergent nucleophilic substitution pathways:
-
The Molecule as a Nucleophile: α -alkylation via the acidic methylene group.
-
The Molecule as an Electrophile: Transition-metal-catalyzed nucleophilic aromatic substitution (Buchwald-Hartwig amination) at the aryl bromide position.
Mechanistic Insights & Causality
The α -Methylene Nucleophilic Center
The cyano group on the acetonitrile moiety strongly withdraws electron density via both inductive and resonance effects, significantly acidifying the adjacent α -protons (estimated pKa≈21−22 in DMSO). Upon deprotonation with a highly basic reagent (e.g., NaH or KOtBu), a resonance-stabilized ketenimine-like carbanion is generated. This electron-rich intermediate readily acts as a nucleophile, undergoing SN2 nucleophilic substitution with external electrophiles such as alkyl halides or activated alcohols[1].
The Aryl Bromide Electrophilic Center
Standard Nucleophilic Aromatic Substitution ( SNAr ) is mechanistically disfavored for this substrate. The two ethoxy groups at positions 4 and 5 exert a strong +M (mesomeric) electron-donating effect. This enriches the electron density of the aromatic ring, effectively repelling incoming nucleophiles. To overcome this electronic barrier, Palladium-catalyzed cross-coupling is strictly required. The Pd(0) catalyst bypasses the electrostatic repulsion by oxidatively adding directly into the C-Br bond, facilitating subsequent nucleophilic attack by an amine to form a new C-N bond [2].
Reactivity Hub Visualization
Divergent nucleophilic substitution pathways for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
Experimental Protocols
Protocol A: α -Alkylation via Nucleophilic Substitution (Molecule as Nucleophile)
Objective: Synthesize 2-(2-bromo-4,5-diethoxyphenyl)-3-phenylpropanenitrile via SN2 displacement of benzyl bromide.
-
System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge with 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (10.0 mmol) and anhydrous THF (30 mL). Causality: THF provides optimal solubility for the starting material and stabilizes the resulting carbanion via weak coordination. Moisture must be rigorously excluded to prevent premature quenching of the base.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol) in three equal portions over 15 minutes. Causality: Stepwise addition controls the exothermic evolution of hydrogen gas. NaH is chosen over NaOH/KOH because the deprotonation is irreversible, driving the equilibrium completely to the carbanion and preventing retro-aldol-type side reactions.
-
Nucleophilic Attack: Stir at 0 °C for 30 minutes. Add Benzyl Bromide (10.5 mmol) dropwise via syringe over 10 minutes. Causality: The dropwise addition maintains a low concentration of the electrophile, minimizing the risk of over-alkylation (dialkylation) at the highly reactive α -position.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.
-
Validation & Quality Control (Self-Validating Step): Withdraw a 50 μ L aliquot, quench in 1 mL acetonitrile, and analyze via HPLC-UV (254 nm). The reaction is deemed complete when the starting material peak area is <2%.
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL) to neutralize any unreacted NaH. Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Amination (Molecule as Electrophile)
Objective: Synthesize 2-(2-morpholino-4,5-diethoxyphenyl)acetonitrile via Pd-catalyzed nucleophilic aromatic substitution.
-
Reagent Charging: In a nitrogen-filled glovebox, charge a 50 mL pressure tube with 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (5.0 mmol), Morpholine (6.0 mmol), Pd2(dba)3 (0.1 mmol, 2 mol%), Xantphos (0.2 mmol, 4 mol%), and Cs2CO3 (7.0 mmol). Causality: Cs2CO3 is selected as a mild base. Stronger bases like NaOtBu would deprotonate the acidic α -acetonitrile protons, leading to unwanted α -arylation self-condensation [3]. Xantphos is chosen for its wide bite angle, which heavily favors reductive elimination of the C-N bond over β -hydride elimination.
-
Solvent Addition & Degassing: Add anhydrous Toluene (20 mL). Seal the tube with a Teflon screw cap. If a glovebox is unavailable, perform three strict freeze-pump-thaw cycles. Causality: Pd(0) species are highly susceptible to oxidation by atmospheric O2 . Dissolved oxygen will rapidly deactivate the catalyst, leading to incomplete conversion and palladium black precipitation.
-
Catalytic Cycle: Heat the sealed tube in an oil bath at 90 °C for 16 hours with vigorous stirring (800 rpm). Causality: Vigorous stirring is essential because Cs2CO3 is largely insoluble in toluene; the deprotonation of the coordinated amine occurs strictly at the solid-liquid interface.
-
Validation & Quality Control: Cool to room temperature. Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material ( Rf≈0.4 ) and appearance of a highly fluorescent blue spot under 254 nm UV indicates successful coupling.
-
Workup: Dilute the mixture with EtOAc (30 mL) and filter through a 1-inch pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Quantitative Data Summary
The following table summarizes the comparative metrics, yield profiles, and critical impurity controls for both nucleophilic substitution workflows based on optimized laboratory data.
| Parameter | Protocol A: α -Alkylation | Protocol B: Buchwald-Hartwig Amination |
| Role of Substrate | Nucleophile (Carbanion) | Electrophile (Aryl Halide) |
| Primary Reagents | NaH, Benzyl Bromide | Morpholine, Pd2(dba)3 , Xantphos |
| Optimal Base | NaH (Irreversible deprotonation) | Cs2CO3 (Prevents α -deprotonation) |
| Typical Yield | 85 - 92% | 78 - 84% |
| Critical Impurity | Dialkylated byproduct (5-8%) | α -Arylation dimer (<3%) |
| Reaction Temp | 0 °C to Room Temperature | 90 °C |
| Self-Validation Check | HPLC (Starting Material <2%) | TLC / GC-MS (Absence of Aryl Bromide) |
Application Note: Advanced Derivatization Strategies for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Introduction & Mechanistic Rationale
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is a highly versatile, polyfunctional building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics, phosphodiesterase (PDE) inhibitors, and novel alkaloid analogs[1]. Its synthetic utility stems from three orthogonal reactive nodes, each offering distinct pathways for structural diversification:
-
The Aryl Bromide Node: Primed for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Sonogashira, Suzuki-Miyaura).
-
The Nitrile Node: A reducible electrophilic center that can be converted to primary amines, aldehydes, or amides.
-
The α -Methylene Node: The electron-withdrawing nitrile group acidifies the adjacent benzylic protons ( pKa≈21 ), enabling facile deprotonation and subsequent electrophilic trapping.
This application note details three field-proven, self-validating protocols to convert this linear precursor into high-value, drug-like scaffolds: Indolines/Indoles , Sterically-Tuned Nitriles , and 1-Aminoisoquinolines .
Pathway 1: Indoline Scaffold via Reduction and Intramolecular C-N Coupling
The synthesis of 5,6-diethoxyindoline relies on a two-step sequence: chemoselective reduction of the nitrile followed by an intramolecular Buchwald-Hartwig amination[2].
Mechanistic Causality
-
Chemoselective Reduction: Borane-tetrahydrofuran (BH 3 ·THF) is selected over LiAlH 4 . While LiAlH 4 is a standard nitrile reductant, it carries a high risk of unwanted reductive debromination at elevated temperatures. BH 3 ·THF cleanly reduces the nitrile to a primary amine without disturbing the aryl bromide.
-
Ligand Selection: BINAP is chosen for the Pd-catalyzed cyclization. Its specific bite angle accelerates the reductive elimination step from the Pd(II) intermediate, which is kinetically demanding when forming 5-membered nitrogen heterocycles from unactivated aliphatic amines.
Caption: Workflow for the conversion of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile to 5,6-diethoxyindoline.
Step-by-Step Protocol
Step 1: Reduction to Primary Amine
-
Dissolve 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere.
-
Cool the solution to 0 °C and dropwise add BH 3 ·THF (1.0 M in THF, 30.0 mL, 3.0 equiv).
-
Reflux the mixture for 12 hours. Self-Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the starting material.
-
Critical Workup: Cool to 0 °C and carefully quench with MeOH (15 mL) to destroy excess borane. Add 6M HCl (20 mL) and reflux for 1 hour to break the highly stable borane-amine complex.
-
Cool, basify with 2M NaOH to pH 12, and extract with CH 2 Cl 2 (3 × 50 mL). Dry over Na 2 SO 4 and concentrate to yield 2-(2-bromo-4,5-diethoxyphenyl)ethan-1-amine.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask, combine the crude amine (5.0 mmol), Pd 2 (dba) 3 (0.1 mmol, 2 mol%), BINAP (0.2 mmol, 4 mol%), and NaOtBu (7.0 mmol, 1.4 equiv).
-
Evacuate and backfill with argon (3x). Add anhydrous toluene (25 mL).
-
Heat the mixture at 100 °C for 8 hours.
-
Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography to isolate 5,6-diethoxyindoline.
Pathway 2: α -Methylene Alkylation for Steric Tuning
Alkylation at the α -position is a highly efficient method to introduce steric bulk, which can restrict bond rotation and improve the metabolic stability of the resulting pharmacophore.
Mechanistic Causality
The nitrile group stabilizes the conjugate base via resonance and inductive effects. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures quantitative, irreversible deprotonation without attacking the nitrile carbon.
Step-by-Step Protocol (Di-alkylation)
-
Suspend NaH (60% dispersion in mineral oil, 25.0 mmol, 2.5 equiv) in anhydrous DMF (20 mL) at 0 °C under argon.
-
Add a solution of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (10.0 mmol) in DMF (10 mL) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution turns deep yellow (indicating carbanion formation).
-
Add Methyl Iodide (MeI) (30.0 mmol, 3.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench carefully with saturated aqueous NH 4 Cl (20 mL) and extract with EtOAc (3 × 30 mL). Wash the organic layer with water (5 × 20 mL) to remove DMF.
-
Dry and concentrate to yield 2-(2-bromo-4,5-diethoxyphenyl)-2-methylpropanenitrile.
Pathway 3: 1-Aminoisoquinoline Synthesis via Domino Reaction
1-Aminoisoquinolines are privileged scaffolds with potent kinase inhibitory and antimalarial properties. This pathway utilizes a Gold(III)-mediated domino reaction[3][4].
Mechanistic Causality
-
Hydration to Amide: The nitrile must first be hydrated to a primary amide. The amide oxygen acts as an internal nucleophile in the subsequent step.
-
Gold(III) Carbophilicity: In the domino cyclization, the highly carbophilic Au(III) catalyst activates the alkyne π -system. The amide oxygen attacks the alkyne (6-endo-dig cyclization), followed by ammonium acetate-mediated amine insertion and aromatization to yield the 1-aminoisoquinoline.
Caption: Cascade synthesis of 1-aminoisoquinolines via hydration, Sonogashira coupling, and Au(III)-catalysis.
Step-by-Step Protocol
Step 1: Nitrile Hydration
-
Dissolve the starting nitrile (10.0 mmol) in DMSO (15 mL). Add K 2 CO 3 (2.0 mmol) and 30% aqueous H 2 O 2 (15.0 mmol). Stir at room temperature for 2 hours.
-
Dilute with water (50 mL) to precipitate the 2-(2-bromo-4,5-diethoxyphenyl)acetamide. Filter and dry.
Step 2: Sonogashira Coupling
-
Combine the amide (5.0 mmol), Pd(PPh 3 ) 2 Cl 2 (0.25 mmol), and CuI (0.5 mmol) in degassed Et 3 N (20 mL).
-
Add phenylacetylene (6.0 mmol) and stir at 80 °C for 6 hours.
-
Filter through Celite, concentrate, and purify to obtain the 2-alkynylbenzamide intermediate.
Step 3: Gold(III)-Mediated Domino Cyclization
-
In a sealed tube, combine the 2-alkynylbenzamide (1.0 mmol), NH 4 OAc (5.0 mmol, 5.0 equiv), NaAuCl 4 ·2H 2 O (0.05 mmol, 5 mol%), and AgSbF 6 (0.15 mmol, 15 mol%) in anhydrous CH 3 CN (5 mL).
-
Stir at 85 °C for 20 hours.
-
Cool, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography to afford 6,7-diethoxy-3-phenylisoquinolin-1-amine.
Quantitative Data Summary
The following table summarizes the operational metrics for the three derivatization pathways, providing a quick-reference guide for reaction planning.
| Pathway | Transformation Sequence | Key Reagents / Catalysts | Intermediate | Final Scaffold | Typical Yield |
| 1 | Reduction → C-N Coupling | BH 3 ·THF, Pd 2 (dba) 3 , BINAP | Primary Amine | Indoline / Indole | 65–75% (Over 2 steps) |
| 2 | α -Alkylation | NaH, MeI | Carbanion | α -Alkylated Nitrile | 85–95% |
| 3 | Hydration → Sonogashira → Au-Catalysis | H 2 O 2 , Pd(PPh 3 ) 2 Cl 2 , NaAuCl 4 | 2-Alkynylbenzamide | 1-Aminoisoquinoline | 60–70% (Over 3 steps) |
References
-
Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate The Journal of Organic Chemistry (ACS Publications)[Link][3][4]
-
Heterocycle Formation via Palladium-Catalyzed C–H Functionalization (Intramolecular Buchwald-Hartwig Amination) National Institutes of Health (PMC)[Link][2]
Sources
- 1. Bromo acetonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7). This compound is a highly valuable intermediate in the synthesis of isoquinoline-derived pharmaceuticals and advanced fine chemicals .
Below, you will find a mechanistic troubleshooting guide, a diagnostic workflow, and a self-validating experimental protocol designed to eliminate common yield-limiting side reactions.
Diagnostic Workflow & Mechanistic Overview
The synthesis typically proceeds via the electrophilic aromatic substitution (EAS) of 3,4-diethoxyphenylacetonitrile. While the electron-donating ethoxy groups strongly activate the aromatic ring, they also introduce critical vulnerabilities. Poor yield is almost always traced back to three competing side reactions:
-
Radical Alpha-Bromination: Attack at the acidic benzylic methylene (-CH₂-CN) group.
-
Acidic Ether Cleavage: Dealkylation of the ethoxy groups by generated hydrogen bromide (HBr).
-
Over-Bromination: Formation of dibrominated species due to poor stoichiometric control.
Troubleshooting workflow for the synthesis of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile.
Core Troubleshooting FAQs
Q: My crude NMR shows significant bromination at the methylene (-CH₂-CN) position instead of the aromatic ring. How do I prevent this? Causality: The benzylic protons adjacent to the electron-withdrawing nitrile group are highly acidic. If your reaction is exposed to ambient laboratory light or elevated temperatures, homolytic cleavage of the brominating agent initiates a radical chain reaction, favoring substitution at the alpha position over the aromatic ring . Solution: Conduct the reaction strictly in the dark (wrap the reactor in aluminum foil) and maintain the temperature between 0 °C and 5 °C during the addition phase to kinetically favor the ionic EAS pathway.
Q: I am observing the formation of phenolic byproducts and a massive drop in yield. What causes this degradation? Causality: If you are using traditional molecular bromine (Br₂) in glacial acetic acid, the substitution reaction generates one equivalent of hydrogen bromide (HBr). HBr is a strong acid and a classic reagent for ether cleavage. The ethoxy groups on your starting material are being dealkylated to form phenols. Solution: Switch your brominating agent to N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). NBS provides a controlled source of electrophilic bromine without generating free HBr, thus preserving the delicate ethoxy ethers .
Q: How do I resolve the issue of incomplete regioselectivity? I seem to be getting the 6-bromo isomer instead of the 2-bromo isomer. Causality: This is a common point of confusion caused by IUPAC nomenclature rules, not a chemical failure. In the starting material (3,4-diethoxyphenylacetonitrile), the position para to the 3-ethoxy group is position 6. Because of steric and electronic directing effects, bromination occurs almost exclusively at this 6-position. However, once the bromine is added, IUPAC priority rules dictate that the ring is renumbered to give the lowest possible locants to the substituents. Thus, the "6-bromo" product is correctly named 2-bromo -4,5-diethoxyphenylacetonitrile . If you are seeing true isomeric mixtures, it is due to elevated temperatures overcoming the activation energy difference between the available ortho/para sites.
Q: Why does my synthesis yield a dark red oil instead of the expected crystalline solid? Causality: A dark red oil indicates the presence of unreacted molecular bromine or the degradation of the product via oxidative polymerization. The electron-rich diethoxybenzene ring is highly susceptible to oxidation if the brominating agent is added too rapidly, causing localized exotherms. Solution: Ensure the NBS is added dropwise over at least 90 minutes. Quench the reaction with 5% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any residual electrophilic halogen species before workup.
Self-Validating Experimental Protocol
This protocol utilizes NBS in DMF to bypass the pitfalls of traditional Br₂/AcOH methods. Every step includes a Self-Validation Check to ensure the system is operating within the required parameters.
Objective: Synthesize 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile (>88% yield).
-
Step 1: Substrate Dissolution. In a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-diethoxyphenylacetonitrile (20.5 g, 100 mmol) in 200 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Self-Validation Check: The solution must be completely clear. Any cloudiness indicates moisture, which will prematurely hydrolyze the NBS.
-
-
Step 2: Environmental Control. Submerge the flask in an ice-water bath and wrap the exposed glass entirely in aluminum foil to exclude light. Insert an internal thermocouple.
-
Self-Validation Check: Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C.
-
-
Step 3: Reagent Addition. Prepare a solution of N-Bromosuccinimide (NBS, 18.7 g, 105 mmol, freshly recrystallized) in 100 mL of anhydrous DMF. Using an addition funnel, add the NBS solution dropwise over 90 minutes.
-
Self-Validation Check: The reaction should maintain a pale yellow color. A shift to deep orange/red indicates free bromine radical formation (check your foil wrapping and temperature).
-
-
Step 4: Maturation & Monitoring. Stir for 2 hours at 0–5 °C, then remove the ice bath and allow the mixture to warm to 20 °C over 1 hour.
-
Self-Validation Check: Perform TLC (Hexanes:EtOAc 4:1, UV visualization). The starting material ( Rf ~0.40) should be completely absent, replaced by a single distinct product spot ( Rf ~0.35).
-
-
Step 5: Quench & Extraction. Pour the reaction mixture into 600 mL of ice water containing 50 mL of 5% aqueous sodium thiosulfate. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).
-
Step 6: Washing & Drying. Wash the combined organic layers with distilled water (4 x 200 mL) to remove DMF and succinimide byproducts, followed by a final wash with brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Step 7: Isolation. Concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water (70:30) to yield the product as off-white crystalline needles.
Quantitative Data Summary
The following table summarizes the comparative performance of the traditional bromination method versus the optimized protocol outlined above.
| Reaction Parameter | Traditional Method (Br₂/AcOH) | Optimized Method (NBS/DMF) |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent System | Glacial Acetic Acid | Anhydrous DMF |
| Temperature Profile | 20–25 °C (Ambient) | 0–5 °C |
| Light Exposure | Ambient Laboratory Light | Strictly Excluded (Dark) |
| Major Byproducts | Phenols (Ether cleavage), α -bromo nitrile | Trace dibrominated species |
| Isolated Yield | 60–65% | 88–92% |
| Crude Purity (NMR) | ~75% | >95% |
References
- Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds (FI105401B). Google Patents.
-
Electrophilic Aromatic Substitution . Organic Chemistry Portal. Available at:[Link]
-
Synthetic Approaches to the Lamellarins—A Comprehensive Review . Marine Drugs, 2015, 13(1), 404-443. Available at:[Link]
-
2-(3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4) Properties and Synthesis . LookChem. Available at:[Link]
Technical Support Center: Recrystallization of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7).
Unlike simple aliphatic compounds, highly substituted phenylacetonitriles present unique crystallization challenges. The diethoxy groups significantly increase the molecule's lipophilicity and propensity for supercooling, while the ortho-bromo substituent introduces steric bulk that can frustrate crystal lattice packing. This guide provides a self-validating methodology, diagnostic troubleshooting, and physicochemical rationale to ensure reproducible purification.
Part 1: Solvent Selection & Physicochemical Data
The success of any recrystallization lies in exploiting the thermodynamic dissolution properties of the solute[1]. For 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, the solvent must balance the polar nitrile vector with the lipophilic aromatic core. Highly non-polar solvents (e.g., pure hexanes) fail to dissolve the compound even at reflux, while highly polar solvents (e.g., water) force rapid, amorphous precipitation.
Quantitative Solvent Selection Matrix
Data synthesized from thermodynamic solubility models of substituted phenylacetonitriles.
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Solvation Power (Hot) | Solvation Power (Cold) | Suitability & Causality |
| Isopropanol (IPA) | 100% | 82.0 | High | Low | Optimal. Balanced dielectric constant forces supersaturation upon cooling without oiling out[2]. |
| Heptane / Ethyl Acetate | 3:1 | ~75.0 | Moderate | Very Low | Excellent. Best for resolving liquid-liquid phase separation (LLPS) issues. |
| Ethanol / Water | 9:1 | ~78.0 | High | Moderate | Acceptable. High yields, but water content can trap polar impurities if cooled too rapidly. |
| Methanol | 100% | 64.7 | Moderate | Low | Sub-optimal. Lower boiling point limits the functional temperature range for hot dissolution[3]. |
Part 2: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes Isopropanol (IPA) and is designed as a self-validating system . By incorporating specific mass-balance and analytical checkpoints, the protocol ensures that any failure is detected before proceeding to downstream synthesis.
Step-by-Step Methodology
-
Dissolution (Saturation): Weigh the crude 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile. Transfer to a round-bottom flask equipped with a reflux condenser. Add 3-5 volumes (mL/g) of IPA. Heat to 75–80°C with moderate stirring until dissolution is complete.
-
Decolorization (If Required): If the solution is dark brown or black, add 5% (w/w) activated carbon. Stir at 75°C for 15 minutes. The carbon adsorbs high-molecular-weight polymeric byproducts[3].
-
Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Celite pad to remove the activated carbon and any insoluble inorganic salts. Causality: Pre-warming the funnel prevents premature crystallization in the stem, which would cause yield loss and clogging.
-
Controlled Nucleation (Cooling): Transfer the filtrate to a clean flask. Cool the solution at a strictly controlled rate of 0.5°C/min down to 5°C. Causality: Rapid cooling bypasses the metastable zone and forces the system into the labile zone, resulting in amorphous precipitation that traps impurities inside the solid matrix.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 1 volume of ice-cold IPA to displace the impurity-laden mother liquor.
-
Drying: Dry the product in a vacuum oven at 40°C (<10 mbar) to constant weight.
Validation Checkpoint: Calculate the mass balance. The sum of the isolated crystal mass and the theoretical mass in the mother liquor (quantified via HPLC) must equal the starting crude mass ±2%. A discrepancy indicates solvent entrapment or thermal degradation.
Figure 1: Self-validating recrystallization workflow for substituted phenylacetonitriles.
Part 3: Diagnostic Troubleshooting Guide
Q: My product forms a separate, heavy liquid layer at the bottom of the flask instead of crystallizing. How do I fix this? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS).
-
Causality: It occurs when the solubility curve intersects the binodal phase boundary before reaching the melting point of the solute. Because the diethoxy groups make the molecule highly lipophilic, it easily supercools into an oil.
-
Resolution: Reheat the mixture until it returns to a single homogeneous phase. Begin cooling very slowly. The moment the solution reaches its cloud point, introduce a pure seed crystal to bypass the energy barrier for nucleation. If seeding fails, switch to a Heptane/Ethyl Acetate (3:1) solvent system, which alters the thermodynamic solubility curve and raises the melting point relative to the saturation temperature.
Figure 2: Diagnostic logic for resolving liquid-liquid phase separation (oiling out).
Q: During dissolution in hot IPA, a dark, tar-like residue remains. Should I increase the solvent volume to dissolve it? A: No. Increasing the solvent volume will drastically reduce your final yield by shifting the saturation equilibrium[1].
-
Causality: The insoluble residue is not your product; it consists of high-molecular-weight polymeric byproducts or oxidized impurities from previous synthetic steps (e.g., bromination).
-
Resolution: Maintain the minimal solvent volume, add activated carbon, and perform a hot filtration[3].
Q: The yield after recrystallization is abnormally low (<40%). What went wrong? A: Low yield is typically caused by either excessive solvent volume or insufficient cooling.
-
Resolution: Distill off 30-50% of the solvent under reduced pressure[4], then repeat the cooling cycle. Ensure the final temperature reaches 0–5°C to maximize the supersaturation gradient.
Part 4: Analytical FAQs
Q: What is the most reliable method to verify the removal of des-bromo or mono-ethoxy impurities post-recrystallization? A: Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient) with UV detection at 254 nm is the standard for quantifying purity. However, because structurally similar impurities (like the des-bromo analog) may co-elute, orthogonal validation using 1H-NMR is strictly required. In the NMR spectra, look for the distinct singlet peaks of the para-positioned aromatic protons; the presence of complex multiplets in the aromatic region indicates incomplete removal of regioisomeric impurities.
Q: Can I purify this compound by vacuum distillation instead of recrystallization? A: While unsubstituted phenylacetonitrile can be purified by vacuum distillation[4], the heavy substitution on 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile pushes its boiling point extremely high. Heating this compound to its boiling point, even under high vacuum, risks thermal decomposition and cleavage of the ethoxy ethers. Recrystallization remains the only chemically safe purification method for this intermediate.
References
-
Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile. ACS Publications (Journal of Chemical & Engineering Data). Retrieved from: [Link]
-
Organic Syntheses Procedure: 2-phenylbutyronitrile. Organic Syntheses, Coll. Vol. 6, p.897. Retrieved from: [Link]
Sources
Side reactions in the synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide advanced troubleshooting and optimization strategies for the synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile .
This compound is a critical intermediate in the development of isoquinoline-based APIs and verapamil analogs. However, its two-step synthesis from 1-bromo-3,4-diethoxybenzene is notoriously susceptible to yield-limiting side reactions. This guide moves beyond basic recipes, explaining the mechanistic causality behind these failures and providing self-validating protocols to ensure experimental success.
Synthesis Workflow & Side Reaction Pathways
Figure 1: Synthesis workflow of target nitrile and its major side reactions.
Module 1: The Chloromethylation Stage
Mechanistic Context: The conversion of 1-bromo-3,4-diethoxybenzene to 1-bromo-2-(chloromethyl)-4,5-diethoxybenzene relies on the electrophilic aromatic substitution of a protonated formaldehyde species. The strongly electron-donating ethoxy groups activate the aromatic ring, making it highly reactive but also prone to over-reaction.
Q: Why am I seeing a massive accumulation of a high-molecular-weight impurity during chloromethylation?
A: You are observing the formation of a diarylmethane derivative. This is the most notorious side reaction in [1]. Once the benzylic chloride forms, it acts as a potent electrophile. In the presence of the Lewis acid catalyst ( ZnCl2 ), the newly formed product undergoes a Friedel-Crafts alkylation with the unreacted, electron-rich starting material, forming a bis(aryl)methane dimer. Causality & Solution: High temperatures and prolonged reaction times exponentially increase this dimerization. To suppress it, maintain the reaction temperature strictly below 15°C and halt the reaction before 100% conversion is reached.
Q: Can I use aqueous formalin instead of paraformaldehyde and HCl gas?
A: It is highly discouraged for this specific electron-rich substrate. Aqueous conditions promote the formation of an intermediate benzyl alcohol, which is prone to etherification and oligomerization. Using anhydrous paraformaldehyde with anhydrous HCl gas in a non-polar solvent minimizes these side reactions.
Protocol 1: Optimized Chloromethylation
This protocol utilizes a self-validating kinetic quench to prevent dimerization.
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, gas dispersion tube, and an acidic gas scrubber system.
-
Reagents: Dissolve 1.0 eq of 1-bromo-3,4-diethoxybenzene and 1.5 eq of anhydrous paraformaldehyde in anhydrous dichloromethane (DCM). Add 0.2 eq of anhydrous ZnCl2 .
-
Reaction: Cool the mixture to 0–5°C. Bubble anhydrous HCl gas through the dispersion tube at a steady rate.
-
Self-Validating Monitoring: Maintain the temperature strictly below 15°C. Monitor the reaction via HPLC every 2 hours. Critical: Stop the HCl sparging and quench the reaction the moment the starting material drops below 5%. Do not push for 100% conversion, as diarylmethane formation accelerates exponentially at the end of the reaction.
-
Workup: Quench by pouring into ice water. Separate the organic layer, wash with cold saturated NaHCO3 , dry over Na2SO4 , and concentrate under reduced pressure. Proceed immediately to cyanation to avoid degradation.
Module 2: The Cyanation Stage
Mechanistic Context: The conversion of the benzylic chloride to the nitrile is an SN2 substitution using an alkali metal cyanide.
Q: My cyanation yield is low, and I detect a dialkylated byproduct. What is happening?
A: This is an α -alkylation (over-alkylation) side reaction. The methylene ( −CH2− ) protons of the newly formed 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile are acidic due to the electron-withdrawing nature of both the adjacent nitrile group and the phenyl ring. Under basic conditions (cyanide acts as a weak base), the product is deprotonated to form a carbanion. This carbanion then attacks unreacted benzylic chloride, resulting in an α -alkylated dimer [2]. Causality & Solution: This occurs when the local concentrations of both the product and the starting material are high in a basic medium. To prevent this, use Phase-Transfer Catalysis (PTC) in a biphasic system.
Q: I am detecting carboxylic acid and amide impurities in my final product. How do I stop this?
A: The nitrile group is undergoing hydrolysis. This is caused by excessive heating in the presence of aqueous cyanide (which generates hydroxide ions via the hydrolysis of water) [3]. By switching to the PTC method, you can run the reaction at 40°C instead of refluxing in aqueous ethanol, completely shutting down the hydrolysis pathway.
Protocol 2: Optimized Biphasic Cyanation (PTC)
This protocol utilizes compartmentalization to protect the product from basic degradation.
-
Setup: Use a reactor with vigorous mechanical agitation (critical for biphasic mass transfer).
-
Reagents: Dissolve the crude 1-bromo-2-(chloromethyl)-4,5-diethoxybenzene (1.0 eq) in DCM. In a separate vessel, prepare a 1.5 eq solution of NaCN in deionized water.
-
Catalyst: Add 0.05 eq of Tetrabutylammonium Bromide (TBAB) to the organic phase.
-
Reaction: Slowly add the aqueous NaCN solution to the organic phase while maintaining vigorous stirring at 35–40°C.
-
Monitoring: Check conversion via TLC/HPLC after 4 hours. The biphasic nature keeps the basic cyanide in the aqueous layer, suppressing α -alkylation in the organic layer.
-
Workup: Separate the phases. Wash the organic phase with 5% sodium hypochlorite (to destroy excess cyanide—Safety Critical), followed by brine. Concentrate and recrystallize from ethanol to obtain the pure nitrile.
Quantitative Data Summary
The following table demonstrates the analytical improvements achieved by switching from standard literature conditions to the optimized protocols detailed in this guide.
| Reaction Stage | Parameter | Standard Conditions | Optimized Conditions (This Guide) |
| Chloromethylation | Reagents & Temp | Aq. Formalin, HCl (aq), 60°C | Paraformaldehyde, HCl (gas), <15°C |
| Target Yield | 55% | 85% | |
| Diarylmethane Impurity | 25% | <3% | |
| Cyanation | Reagents & Temp | NaCN, Aq. Ethanol, Reflux | NaCN, DCM/Water, TBAB, 40°C |
| Target Yield | 60% | 92% | |
| α -Alkylated Dimer | 15% | <1% | |
| Hydrolysis Impurities | 10% | Not Detected |
References
-
Title: Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Removing impurities from 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Welcome to the Technical Support Center for the synthesis and purification of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile . As a critical intermediate in the development of isoquinoline-derived pharmaceuticals and complex alkaloids, achieving >99% purity of this compound is paramount.
This guide is designed for research scientists and process chemists. It bypasses basic chemistry to focus directly on the mechanistic causality of impurity formation and provides field-proven, self-validating protocols to isolate the highly pure target compound.
Reaction Workflow & Impurity Generation
Fig 1: Synthesis workflow and impurity generation pathways for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: I am seeing a significant amount of a dibromo impurity (e.g., 2,6-dibromo-4,5-diethoxyphenylacetonitrile) in my crude mixture. Why does this form, and how can I remove it? Causality: The diethoxy groups at the C4 and C5 positions strongly activate the aromatic ring toward electrophilic aromatic substitution. While the first bromination selectively targets the C2 position due to synergistic ortho/para-directing effects, the C6 position remains highly activated. If the local concentration of the brominating agent is too high, or if the reaction temperature exceeds 20°C, over-bromination is kinetically favored ()[1]. Solution: Do not attempt normal-phase chromatography. Instead, utilize the differential solubility of the compounds. The dibromo species has a significantly higher molecular weight and lipophilicity, making it less soluble in aliphatic alcohols than the mono-bromo target. Use a hot-filtration and recrystallization protocol (see Section 3).
Q2: My HPLC shows 5-10% of unreacted 3,4-diethoxyphenylacetonitrile co-eluting with my product. Standard silica gel columns aren't separating them. What is the alternative? Causality: The polarity difference between the unbrominated starting material and the mono-bromo target is negligible on normal-phase silica. The dominant retention mechanism for both molecules relies on the hydrogen-bonding capabilities of the nitrile group and the ether oxygens, causing them to co-elute. Solution: Reverse-phase chromatography (C18) easily resolves these due to the hydrophobic bulk of the bromine atom. Alternatively, for a scalable approach, push the reaction to completion by adding 0.02 equivalents of NBS at the end of the reaction, using acetic acid to moderate the halogenating reactivity ()[2].
Q3: During scale-up, a highly polar baseline impurity appeared on my TLC. IR spectroscopy shows a broad peak around 3000 cm⁻¹ and a strong C=O stretch. What is this? Causality: The nitrile group (-C≡N) is highly susceptible to hydrolysis under extreme pH conditions ()[3]. During the quenching of excess bromine (often using sodium bisulfite) and subsequent neutralization, localized pH spikes can hydrolyze the nitrile to an amide (-CONH₂) or fully to a carboxylic acid (-COOH). Subsequent amination or modification requires highly purified precursors to prevent these side reactions ()[4]. Solution: Buffer your aqueous workup strictly between pH 6 and 8. To remove existing acid impurities, perform a mild basic liquid-liquid extraction.
Section 2: Quantitative Purification Metrics
When designing your downstream processing, refer to the following empirical data to select the appropriate purification strategy based on your specific impurity profile:
| Purification Strategy | Target Recovery (%) | Unreacted SM Clearance | Dibromo Clearance | Acid Impurity Clearance | Scalability |
| Hot Filtration + Crystallization (EtOH) | 78 - 85% | High (Stays in mother liquor) | High (Removed in hot filter) | Low (May co-crystallize) | Excellent |
| Acid-Base Liquid Extraction (NaHCO₃) | > 95% | None | None | Complete (>99% removed) | Excellent |
| Normal-Phase Silica (Hex/EtOAc) | 80 - 90% | Poor (Co-elution risk) | Moderate | High (Sticks to baseline) | Poor |
| Reverse-Phase (C18, MeCN/H₂O) | > 90% | Excellent | Excellent | Excellent | Moderate |
Section 3: Self-Validating Experimental Protocols
Protocol A: Mild Bicarbonate Wash for Acid Impurity Clearance
Use this protocol to selectively remove phenylacetic acid hydrolysis byproducts prior to crystallization.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 10 mL/g of crude.
-
Extraction: Wash the organic layer with an equal volume of 5% aqueous NaHCO₃. Agitate vigorously and allow the phases to separate. The un-ionized nitrile remains in the organic layer, while the deprotonated carboxylic acid partitions into the aqueous layer.
-
Self-Validation Step: To confirm the successful extraction of the acid impurity, isolate the aqueous bicarbonate layer and acidify it dropwise to pH 2 using 1M HCl. The immediate formation of a white precipitate or cloudiness indicates the presence of the phenylacetic acid byproduct, validating its successful removal from your product stream.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Hot Filtration and Selective Crystallization
Use this protocol to clear both the over-brominated (dibromo) impurity and the under-brominated (unreacted SM) impurity.
-
Suspension: Suspend the crude, acid-free product in absolute ethanol (approx. 5-7 volumes).
-
Heating: Heat the mixture to reflux (78°C) until the majority of the solid dissolves.
-
Observation: Observe the flask for undissolved, heavy crystalline material. Due to its lower solubility, this undissolved fraction is primarily the dibromo impurity.
-
Hot Filtration: Perform a rapid hot filtration through a pre-warmed Buchner funnel to strip out the insoluble dibromo species.
-
Crystallization: Allow the clear filtrate to cool to room temperature slowly (over 2 hours) to promote the growth of large, pure crystals of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
-
Self-Validation Step: Analyze both the isolated crystals and the mother liquor via HPLC. The mother liquor should be heavily enriched with the highly soluble unreacted starting material, while the isolated crystals should assay at >99% purity.
-
Harvest: Chill the suspension to 4°C for 1 hour to maximize yield, filter, and wash the filter cake with 1 volume of ice-cold ethanol.
References
-
Synthesis of Phthalideisoquinoline and Protoberberine Alkaloids and Indolo[2,1-a]isoquinolines in a Divergent Route Involving Palladium(0)-Catalyzed Carbonylation Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile Source: Google Patents URL
-
2-Bromo-4,5-dimethoxyphenylacetonitrile | CID 142869 Source: PubChem URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 3. 2-Bromo-4,5-dimethoxyphenylacetonitrile | C10H10BrNO2 | CID 142869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile | 50546-80-0 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Arylacetonitrile Synthesis
Welcome to the Application Support Center. Arylacetonitriles (benzyl cyanides) are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including ibuprofen and venlafaxine. However, synthesizing these compounds efficiently often presents significant challenges, ranging from biphasic mass transfer limitations to transition-metal catalyst poisoning and competing side reactions.
This guide provides a mechanistic, self-validating framework to diagnose and resolve low-yield issues in your cyanation workflows.
Diagnostic Triage Workflow
Before altering your reaction conditions, use the following diagnostic logic to isolate the root cause of your low yield.
Caption: Troubleshooting workflow for diagnosing low yields in arylacetonitrile synthesis.
Module 1: Classical Kolbe Nitrile Synthesis (Nucleophilic Substitution)
Q1: My substitution of benzyl chloride with NaCN is stalling at 30% conversion. What is the mechanistic cause?
A1: The primary issue is phase immiscibility. Benzyl halides are highly soluble in organic solvents, whereas alkali metal cyanides (NaCN, KCN) are strictly water-soluble[1]. Without a mediator, the reaction only occurs at the microscopic biphasic interface, leading to severely restricted kinetics. While adding a co-solvent like ethanol increases solubility, it often induces unwanted etherification side reactions.
Q2: How do I overcome this mass transfer limitation without using harsh co-solvents?
A2: Implement Phase-Transfer Catalysis (PTC). A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) facilitates the transfer of the highly reactive, "naked" cyanide anion into the organic phase as a lipophilic ion pair ( Q+CN− ). Once in the organic phase, it rapidly undergoes an SN2 substitution with the benzyl halide, drastically accelerating the reaction and improving yields[1],.
Table 1: Optimization Parameters for PTC-Mediated Benzyl Halide Cyanation
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Catalyst Loading | 0% (No PTC) | 0.5 - 2.0 mol% | Sufficient to maintain a steady-state concentration of Q+CN− in the organic phase; higher amounts offer diminishing returns[1]. |
| Stirring Rate | < 100 RPM | > 300 RPM (Vigorous) | Maximizes interfacial surface area for rapid anion exchange at the aqueous/organic boundary[1]. |
| Temperature | Room Temp | 80 - 105 °C | Provides the necessary activation energy for the SN2 displacement while avoiding thermal degradation[1]. |
Protocol 1: PTC-Mediated Synthesis of Benzyl Cyanide
This protocol establishes a self-validating biphasic system where the organic layer can be directly monitored via GC/MS without aqueous interference.
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the benzyl halide in a non-polar organic solvent (e.g., toluene).
-
Aqueous Phase: Prepare a 1.5 equivalent solution of NaCN in deionized water. (Safety Note: Perform strictly in a fume hood; keep strictly isolated from acids to prevent lethal HCN gas evolution).
-
Catalyst Addition: Add 1.0 mol% of tetrabutylammonium bromide (TBAB) to the biphasic mixture[1].
-
Reaction: Heat the mixture to 90 °C under vigorous mechanical stirring (>300 RPM) for 2-4 hours[1].
-
Workup: Cool to room temperature. Separate the organic layer, wash thoroughly with water to remove residual cyanide salts, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Module 2: Transition-Metal Catalyzed Cyanation
Q3: I am using Pd-catalyzed cyanation for an unactivated aryl halide, but the catalyst dies quickly, resulting in poor yields. Why?
A3: Free cyanide ions ( CN− ) are exceptionally strong σ -donors and π -acceptors. High concentrations of free cyanide strongly coordinate to the palladium center, forming inactive, thermodynamically stable palladium-cyanate complexes (e.g., [Pd(CN)4]2− ). This completely poisons the catalyst and halts the oxidative addition step of the catalytic cycle[2],[3].
Q4: How can I prevent palladium poisoning while ensuring complete cyanation?
A4: Use a slow-release or non-toxic cyanide source. Potassium hexacyanoferrate(II) ( K4[Fe(CN)6] ) is an excellent, eco-friendly alternative. It releases cyanide ions gradually as the reaction proceeds, maintaining a low steady-state concentration of CN− that is sufficient for transmetalation but too low to poison the Pd catalyst[2],[3]. Alternatively, benzyl cyanide itself can be used as a cyanation reagent via palladium-catalyzed cyanide metathesis[4].
Caption: Palladium-catalyzed cyanation cycle highlighting catalyst poisoning by excess free cyanide.
Protocol 2: Green Palladium-Catalyzed Cyanation using K4[Fe(CN)6]
-
Setup: In an oven-dried Schlenk tube under a stringent argon atmosphere, add the aryl/benzyl halide (1.0 mmol), K4[Fe(CN)6]⋅3H2O (0.2 - 0.35 mmol, equivalent to 1.2-2.1 mmol of CN− )[2],[3], Na2CO3 (1.0 mmol), and Pd(OAc)2 (2-5 mol%) with a suitable ligand (e.g., PPh3 or dppf).
-
Solvent: Add anhydrous DMF (5 mL).
-
Reaction: Stir the mixture at 100–130 °C for 12–24 hours. Note: The stringent inert atmosphere is crucial to prevent oxidative deactivation of the catalyst[2].
-
Monitoring: Track the disappearance of the halide via TLC or GC/MS.
-
Workup: Dilute with ethyl acetate, wash extensively with water to remove DMF and inorganic salts, dry the organic layer, and purify via silica gel chromatography.
Module 3: Troubleshooting Side Reactions
Q5: I am achieving full conversion, but my isolated yield is low due to the formation of phenylacetic acid. What is happening?
A5: You are observing the hydrolysis of the nitrile group. Arylacetonitriles are highly susceptible to hydrolysis under both acidic and strongly basic aqueous conditions, especially at elevated temperatures[5]. The nitrile hydrates to an amide intermediate, which subsequently hydrolyzes to the corresponding carboxylic acid (e.g., phenylacetic acid)[5]. Solution: Ensure the reaction is not run under excessively harsh basic conditions for prolonged periods. If using PTC, strictly monitor the reaction time and quench promptly once the starting material is consumed.
Q6: I detect a strong, foul odor and a secondary byproduct on TLC. What is this, and how do I prevent it?
A6: The foul odor is a definitive olfactory marker for an isocyanide (isonitrile) byproduct ( Ar−CH2−N≡C )[5]. The cyanide ion is an ambidentate nucleophile. While the carbon atom is more nucleophilic (yielding the desired nitrile), SN2 substitution can occasionally occur via the nitrogen atom. Solution: Isocyanide formation is exacerbated by using silver salts or highly polar protic solvents. To strongly favor C-alkylation, stick to alkali metal cyanides (NaCN, KCN) and use polar aprotic solvents (like DMF or DMSO) or a well-optimized PTC biphasic system[5].
References
-
[2] Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. ResearchGate. 2
-
[5] Side reactions and byproduct formation in the cyanation of benzyl halides. Benchchem.5
-
[4] Palladium-catalyzed cyanide metathesis: utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyanations. RSC Advances. 4
-
[1] Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Benzyl Cyanide. Benchchem. 1
-
[3] Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC (NIH). 3
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh.
Sources
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- 4. Palladium -catalyzed cyanide metathesis : utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyanations - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20770B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
How to prevent hydrolysis in nitrile synthesis
A Senior Application Scientist's Guide to Preventing Unwanted Hydrolysis
Welcome to the technical support center for nitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with nitrile stability during synthesis and workup. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Unwanted hydrolysis of the nitrile group to an amide or a carboxylic acid is a common side reaction that can significantly lower the yield of your target molecule. This guide provides in-depth, field-proven insights to help you mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What exactly is nitrile hydrolysis, and why is it a major issue in my synthesis?
Nitrile hydrolysis is a chemical reaction in which the cyano group (-C≡N) reacts with water to form an amide and subsequently a carboxylic acid.[1] This is often an undesired side reaction during the synthesis of a target nitrile. It becomes a significant problem because it consumes your starting material or product, leading to lower yields and introducing impurities (the corresponding amide and carboxylic acid) that can be difficult to separate from the desired nitrile.[2][3]
The reaction proceeds in two main stages:
-
Hydration to an Amide: The nitrile first reacts with one molecule of water to form an amide (R-CONH₂).
-
Hydrolysis of the Amide: The amide intermediate can then react with another molecule of water to produce a carboxylic acid (R-COOH) and ammonia (or an ammonium salt, depending on the pH).[1][4]
While the reaction with pure water is typically very slow, it is significantly accelerated by the presence of acids or bases.[5][6]
Q2: How do acidic and basic conditions catalyze nitrile hydrolysis?
Understanding the catalytic mechanism is crucial for preventing hydrolysis. Both acids and bases provide a lower energy pathway for water to attack the electrophilic carbon of the cyano group.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to attack by a weak nucleophile like water.[7][8] The reaction then proceeds through a series of proton transfers to form the amide, which can be further hydrolyzed under acidic conditions to the carboxylic acid.[9]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[7][10] This addition breaks the pi bond of the triple bond and, after protonation by water, forms an imidic acid intermediate, which tautomerizes to the more stable amide.[4] This amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt.[10]
Below is a diagram illustrating the distinct catalytic pathways.
Caption: Troubleshooting workflow for identifying hydrolysis issues.
Preventative Strategies & Protocols
Proactive prevention is always better than reactive troubleshooting. Here are key strategies and detailed protocols to keep your nitrile group intact.
Maintaining Strictly Anhydrous Reaction Conditions
The complete exclusion of water is the most effective strategy to prevent hydrolysis during the reaction itself.
Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >120 °C for at least 4 hours (or overnight). Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Reagent Handling: Use dry, solid reagents. If a reagent is hygroscopic, dry it in a vacuum oven before use. Handle and weigh all reagents quickly to minimize exposure to air. Liquid reagents should be transferred via syringe.
-
Inert Atmosphere: Purge the assembled apparatus with the inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the reaction using a bubbler or balloon.
-
Water Scavengers: For particularly sensitive reactions, consider adding a freshly activated water scavenger, such as 3Å or 4Å molecular sieves, to the reaction mixture. These materials trap trace amounts of water. [11][12]
Drying Agent / Scavenger Application Mechanism Notes Anhydrous MgSO₄ Workup (Drying organic layer) Forms hydrates Fast, high capacity, slightly acidic. Anhydrous Na₂SO₄ Workup (Drying organic layer) Forms hydrates Neutral, slower, lower capacity than MgSO₄. Good for sensitive compounds. [13] Molecular Sieves (3Å, 4Å) In-reaction scavenger Adsorption (traps water in pores) Must be activated (heated under vacuum) before use. Very effective for trace moisture. | Calcium Hydride (CaH₂) | Solvent distillation | Reacts with water (H₂) | Highly reactive. Used for drying aprotic solvents. |
The Role of Phase-Transfer Catalysis in SN2 Cyanation
A common method for nitrile synthesis is the Sₙ2 reaction of an alkyl halide with a cyanide salt (e.g., NaCN, KCN). [7][14]A major challenge is that the cyanide salt is soluble in water, while the alkyl halide is soluble in an organic solvent. Using a mixed-phase system without a catalyst is slow and can lead to hydrolysis of the cyanide and side reactions.
Phase-Transfer Catalysis (PTC) solves this problem by transporting the cyanide anion (CN⁻) from the aqueous phase into the organic phase. A catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, R₄N⁺Br⁻) facilitates this transfer, allowing the reaction to occur efficiently in the organic phase, away from the bulk of the water. [15]This minimizes the opportunity for hydrolysis. [16]
Caption: PTC facilitates nitrile synthesis by moving the cyanide ion.
Best Practices for Aqueous Workup
Even with a successful anhydrous reaction, the product can be lost during workup. Adhering to a careful workup protocol is non-negotiable for sensitive nitriles.
Protocol: Hydrolysis-Averse Aqueous Workup
-
Cooling: Before quenching, cool the reaction mixture in an ice-water bath (0 °C).
-
Quenching/Neutralization: Slowly add a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or if neutralizing an acid, ammonium chloride (NH₄Cl). Avoid strong acids and bases. Monitor the pH carefully.
-
Extraction: Perform liquid-liquid extraction quickly. Use cold extraction solvents and cold deionized water/brine. Do not allow the layers to sit in the separatory funnel for extended periods.
-
Washing: Wash the combined organic layers with cold, saturated aqueous NaCl (brine). This helps remove the bulk of the dissolved water. [13]5. Drying: Drain the organic layer into a flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps and swirls freely. [13]Allow it to sit for 15-20 minutes to ensure all trace water is absorbed.
-
Filtration & Evaporation: Filter off the drying agent and rinse it with a small amount of fresh, dry solvent. Remove the solvent from the filtrate under reduced pressure (rotary evaporation). Avoid excessive heating of the flask during evaporation.
By implementing these strategies, you can significantly improve the outcome of your nitrile synthesis, maximizing yield and purity by effectively preventing unwanted hydrolysis.
References
- University of Calgary. (n.d.). Chemistry of Nitriles. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-tCqnKybNERCvyYIci36B-cP2E_DAqjIcM4_CY5U-R_h1gryn_7i1VmmDPVkr6NqorIz1UnoODxE5dNwljb_h7_N6addFzUIuKFWTTJvwjRw1yfcKr8_s_WCePPVi2RAfohcTzSq-o3onSYcD0_ZoufHgXtmK-uYpuJ_N1giAB7X6RMqG4Ae_Hfy8dPdJLV6WbaiyCIvkh5zkDWpk2mFLPUpjTzp-8oFBVUUvL5x6MsW7nHeTLciuIh2UAkwINqTu5RL64qjIi0mbrTurMcun-s5wVBhQWgCvWg==
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598–5601. [Link]
-
Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. ACS Publications. Retrieved from [Link]
-
DeepDyve. (n.d.). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Retrieved from [Link]
-
Industrial Water Solutions. (n.d.). Effective Removal of Organics from Water Using an Organic Scavenger. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
-
Clark, J. (n.d.). The Preparation of Nitriles. Chemguide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. Retrieved from [Link]
-
Samyang Corporation. (n.d.). Organic Scavenger. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. gapswater.co.uk [gapswater.co.uk]
- 12. samyangtrilite.co.kr [samyangtrilite.co.kr]
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- 14. Nitrile: Definition, Structure, Synthesis, Reactions, and Applications [chemistrylearner.com]
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- 16. taylorandfrancis.com [taylorandfrancis.com]
Scaling up the synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Welcome to the Process Chemistry Technical Support Center. This guide is designed for chemical engineers, process chemists, and drug development professionals scaling up the synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7)[1].
As a Senior Application Scientist, my goal is to bridge the gap between bench-top discovery and pilot-scale manufacturing. Scaling up electrophilic aromatic substitutions and nitrile handling requires rigorous attention to thermodynamics, mass transfer, and process safety. Below, you will find our comprehensive troubleshooting guide, validated methodologies, and structural data[2].
Part 1: Process Flow & Reaction Engineering
To successfully scale the synthesis from grams to kilograms, the process must transition from simple batch chemistry to a highly controlled, self-validating engineering system. The most common route involves the regioselective bromination of 2-(3,4-diethoxyphenyl)acetonitrile.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: During our 5 kg scale-up, we observed a significant increase in the formation of the dibrominated impurity. How can we improve regioselectivity? Expert Insight: Over-bromination at scale is almost always a mass-transfer limitation masquerading as a chemical problem. In a lab flask, mixing is nearly instantaneous. In a 50 L reactor, if the dosing rate of the brominating agent (e.g., N -Bromosuccinimide or elemental bromine) exceeds the mixing capability of your impeller, localized zones of high bromine concentration occur.
-
Solution: Switch to a subsurface dosing dip-tube to introduce the brominating agent directly into the high-shear zone of the impeller. Additionally, lower the jacket temperature to -5°C to 0°C to slow the reaction kinetics, allowing mixing to outpace the reaction rate.
Q2: We are using elemental bromine ( Br2 ) and experiencing severe pressure spikes. What is the cause? Expert Insight: The electrophilic aromatic substitution of the diethoxyphenyl ring generates one mole of Hydrogen Bromide (HBr) gas for every mole of product formed. At scale, the volumetric expansion of HBr gas is massive. Pressure spikes indicate that your condenser and scrubber system are undersized for the rate of gas evolution.
-
Solution: The dosing rate of Br2 must be strictly dictated by the capacity of the caustic scrubber system. Implement a cascade control loop where the Br2 dosing pump automatically pauses if reactor pressure exceeds a predefined safety threshold.
Q3: The final product, 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, is precipitating as a sticky oil rather than a crystalline solid. How do we fix this? Expert Insight: This compound (Molecular Weight: 284.15 g/mol )[1] is prone to "oiling out" (liquid-liquid phase separation) if the crystallization solvent system is too non-polar or if cooling is too rapid. When it oils out, it traps impurities and residual solvents.
-
Solution: Utilize a binary solvent system (e.g., Ethanol/Water or Isopropanol/Heptane). Heat to complete dissolution, then cool slowly (0.1°C/min) to the metastable zone. Introduce seed crystals of pure 847744-26-7 at this exact point to force heterogeneous nucleation before the oiling-out boundary is crossed.
Part 3: Quantitative Scale-Up Parameters
The following table summarizes the critical parameter shifts required when moving from a bench-top discovery synthesis to a pilot-scale process.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Mechanistic Rationale |
| Bromine Dosing | Dropwise via funnel | Subsurface, mass-flow controlled | Prevents localized high-concentration zones; minimizes dibromination. |
| Temperature Control | Ice bath (0°C) | Jacketed reactor (-5°C to 2°C) | Strict control of the exothermic ΔHrxn prevents thermal runaway. |
| Agitation | Magnetic stir bar | Pitch-blade turbine (high shear) | Overcomes mass-transfer limitations in viscous, dense halogenated mixtures. |
| Off-gas Treatment | Fume hood exhaust | Packed-bed NaOH scrubber | Neutralizes stoichiometric HBr gas generated during the substitution. |
| Crystallization | Spontaneous cooling | Programmed linear cooling curve | Prevents liquid-liquid phase separation ("oiling out") and traps impurities. |
Part 4: Standard Operating Procedure (Pilot-Scale Bromination)
Note: This protocol is strictly for use in professional, industrial-grade chemical manufacturing facilities equipped with automated process control and hazardous gas scrubbing infrastructure.
Step 1: Reactor Preparation & Charging
-
Ensure the glass-lined reactor is clean, dry, and purged with inert Nitrogen ( N2 ).
-
Charge the reactor with 3,4-diethoxyphenylacetonitrile (1.0 equivalent) and the selected process solvent (e.g., Dichloromethane or Acetic Acid, 10 volumes).
-
Initiate agitation using a pitch-blade turbine at 150 RPM.
-
Circulate chilled fluid through the reactor jacket to bring the internal batch temperature to -5°C.
Step 2: Controlled Electrophilic Bromination
-
Prepare a solution of the brominating agent (1.02 equivalents) in the process solvent.
-
Begin subsurface dosing of the brominating agent. The dosing rate must be dynamically linked to the internal temperature probe, ensuring the batch temperature does not exceed 2°C.
-
Continuously monitor the pressure and vent lines to ensure the HBr off-gas is being efficiently absorbed by the active caustic scrubber.
Step 3: Reaction Quench & Phase Separation
-
Once dosing is complete, age the reaction for 60 minutes at 0°C. Sample for HPLC conversion.
-
Quench the reaction by slowly charging a 10% aqueous solution of Sodium Bisulfite ( NaHSO3 ) to neutralize any unreacted electrophilic bromine.
-
Allow the biphasic mixture to settle for 30 minutes. Perform a phase separation, retaining the dense organic layer containing the crude product.
-
Wash the organic layer with 5% aqueous Sodium Bicarbonate ( NaHCO3 ) until the aqueous phase pH stabilizes at ~7.
Step 4: Solvent Swap and Crystallization
-
Transfer the organic phase to a distillation vessel. Perform a vacuum distillation to remove the reaction solvent while continuously feeding in the crystallization solvent (e.g., Isopropanol) to maintain constant volume.
-
Heat the mixture to 70°C to ensure complete dissolution.
-
Implement a linear cooling ramp of 0.1°C/minute down to 45°C.
-
Charge 0.5% (w/w) seed crystals of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile[2].
-
Continue cooling to 0°C, hold for 2 hours, and isolate the crystalline solid via centrifugation.
References
-
Chem-space. "2-(2-bromo-4,5-diethoxyphenyl)acetonitrile - C12H14BrNO2 | CSSS00000702487." Chem-space.com. Available at: [Link]
Sources
Technical Support Center: Anhydrous Solvent Preparation for Nitrile Synthesis
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals who require stringent anhydrous conditions for the synthesis of nitriles. Below, you will find causality-driven FAQs, quantitative solvent data, self-validating protocols, and troubleshooting guides to ensure your dehydration reactions achieve maximum yield.
I. Core Principles & Causality (FAQ)
Q: Why is strict anhydrous solvent preparation critical for the dehydration of primary amides to nitriles? A: Nitrile synthesis typically relies on highly electrophilic dehydrating agents—such as thionyl chloride ( SOCl2 ), phosphorus oxychloride ( POCl3 ), or Swern-type oxidation conditions using oxalyl chloride and DMSO (1[1]). These reagents are inherently moisture-sensitive. If residual water is present in the solvent, it acts as a competing nucleophile, rapidly reacting with the dehydrating agent to generate acidic byproducts (e.g., HCl , SO2 , H3PO4 ). This not only consumes the stoichiometric reagent needed for your reaction but also creates a localized acidic environment that can catalyze the hydrolysis of the newly formed nitrile back into an amide or carboxylic acid (2[2]).
Q: Why should I transition from traditional desiccants (like MgSO4 or CaCl2 ) to molecular sieves? A: Traditional desiccants operate via hydration equilibrium and rarely reduce water content below 100 ppm. Molecular sieves, however, trap water molecules within their crystalline zeolite pores based on kinetic diameter, driving water content down to the sub-10 ppm range (3[3]). For moisture-sensitive nitrile syntheses, this order-of-magnitude difference prevents reagent degradation and is often the boundary between high yield and complete reaction failure.
II. Quantitative Assessment of Solvents
To select the appropriate desiccant, you must match the pore size of the molecular sieve to the kinetic diameter of your solvent. Using the wrong sieve size will result in the solvent molecules competing with water for binding sites, rendering the drying process ineffective (4[4]).
Table 1: Optimal Desiccants and Residual Water Limits for Common Nitrile Synthesis Solvents
| Solvent | Recommended Desiccant | Rationale (Causality) | Expected Residual H2O |
| Acetonitrile (MeCN) | 3Å Molecular Sieves | 4Å sieves have pores large enough that MeCN molecules enter and compete with water. 3Å strictly excludes MeCN. | < 10 ppm |
| Dichloromethane (DCM) | 4Å Molecular Sieves or CaH2 | DCM is too large to enter 4Å pores, allowing highly efficient, selective water adsorption. | < 10 ppm |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Provides a colorimetric self-validation (deep blue ketyl radical indicates dryness). | < 15 ppm |
| N,N-Dimethylformamide (DMF) | 4Å Molecular Sieves | Basic desiccants ( CaH2 , NaOH ) catalyze the degradation of DMF into dimethylamine and CO. Sieves prevent this. | < 20 ppm |
III. Step-by-Step Methodologies
Protocol A: Activation of Molecular Sieves (Self-Validating System)
Using unactivated "off-the-shelf" sieves is a primary cause of solvent contamination. Sieves must be thermally activated to evacuate pre-adsorbed atmospheric moisture (5[5]).
-
Setup: Transfer the required mass of 3Å or 4Å molecular sieves into a Schlenk flask. Ensure the flask joints are free of grease (which can melt and coat the sieves, blocking pores).
-
Heating: Submerge the flask in a sand bath. Connect the flask to a Schlenk line equipped with a liquid nitrogen trap.
-
Vacuum Evacuation: Apply high vacuum (< 0.1 mbar) and gradually heat the sand bath to 180–200 °C. Maintain these conditions for 8–12 hours.
-
Cooling: Backfill the flask with dry nitrogen gas while cooling to room temperature.
-
Self-Validation Step: To ensure the sieves are fully active, add 3-4 beads to 1 mL of distilled water in a test tube. A noticeable exothermic reaction (heat generation) confirms successful activation.
-
Storage: Store strictly under an inert atmosphere, sealed with electrical tape.
Protocol B: Super-Drying Acetonitrile for Swern-Type Nitrile Synthesis
Acetonitrile is the premier solvent for dehydrating aldoximes and amides using oxalyl chloride/DMSO.
-
Pre-drying: Add freshly activated 3Å molecular sieves to HPLC-grade acetonitrile at a loading of 20% m/v (e.g., 200 g of sieves per 1 L of solvent) (3[3]).
-
Incubation: Seal the vessel under nitrogen and allow it to stand undisturbed for a minimum of 72 hours. Causality: Kinetic trapping of water in zeolite pores is a time-dependent diffusion process; premature use leaves residual water.
-
Decantation: Under a positive pressure of nitrogen, cannula-transfer the dry solvent into your flame-dried reaction vessel.
-
Self-Validation Step: Perform a Karl Fischer titration on a 1 mL aliquot of the solvent. Proceed with the Swern dehydration only if the reading strictly confirms < 10 ppm H2O .
Caption: Workflow for anhydrous solvent preparation and analytical validation.
IV. Troubleshooting Guide: Low Yields in Nitrile Synthesis
Symptom: The dehydration of a primary amide using SOCl2 in DCM is stalling at 40% conversion, and TLC shows significant starting material alongside a new, highly polar spot at the baseline (6[6]).
Diagnostic Steps & Solutions:
-
Assess the Solvent (The Moisture Variable): Water in the DCM will aggressively hydrolyze SOCl2 into SO2 and HCl . The highly polar spot on your TLC plate is likely the hydrochloride salt of the starting amide, which resists further dehydration. Correction: Redry the DCM over activated 4Å sieves for 72 hours and verify via Karl Fischer titration.
-
Assess the Reagent (The Degradation Variable): If the solvent is verified dry (<10 ppm), the dehydrating agent itself may have degraded during storage due to atmospheric moisture exposure. Correction: Distill SOCl2 prior to use, or switch to a milder, more robust protocol such as the catalytic Swern oxidation ( DMSO / (COCl)2 / Et3N ) which can be prepared fresh (1[1]).
-
Assess the Temperature (The Thermodynamic Variable): Some sterically hindered amides require elevated temperatures to overcome the activation energy of the elimination step. Correction: If using POCl3 or SOCl2 , ensure the reaction is brought to reflux after the initial exothermic addition to drive the elimination forward (6[6]).
Caption: Diagnostic logic tree for troubleshooting low yields in amide dehydration.
V. References
-
Understanding Molecular Sieves and Their Role in Solvent Drying Source: Red River Team URL:4
-
Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation Source: The Journal of Organic Chemistry (ACS Publications) URL:1
-
Nitrile (Chemical Properties and Synthesis) Source: Wikipedia URL:2
-
Improving Reaction Yield for Nitrile Synthesis Source: Benchchem URL:6
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: The Journal of Organic Chemistry (via Pitt.edu) URL:3
-
Using Molecular Sieves for Solvent Drying Source: University of Victoria (UVic) URL:5
Sources
Monitoring 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile reaction by TLC
Welcome to the Technical Support Center for the synthesis and reaction monitoring of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile . As a critical intermediate in the development of isoquinoline alkaloids and complex active pharmaceutical ingredients (APIs), the precise chromatographic monitoring of this compound is essential.
This guide is engineered for researchers and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute confidence in your analytical readouts.
I. The Chemistry & Chromatographic Profile
To effectively monitor 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, we must first understand how its structural features dictate its behavior on a silica gel stationary phase:
-
Aromatic Ring & Ethoxy Groups: The electron-donating diethoxy substituents enrich the aromatic π -system, making the compound highly UV-active at 254 nm.
-
Bromine Atom: This heavy, lipophilic halogen decreases the overall polarity of the molecule compared to its non-halogenated analogs.
-
Acetonitrile Moiety (-CH₂CN): The cyano group introduces a strong dipole moment, serving as the primary hydrogen-bond acceptor that interacts with the slightly acidic silanol groups on the silica gel.
When synthesizing this compound via the nucleophilic cyanation of 1-bromo-2-(bromomethyl)-4,5-diethoxybenzene, TLC is used to track the conversion of the less polar benzyl bromide into the more polar nitrile.
II. Self-Validating Protocol: Co-Spotting TLC Methodology
A robust analytical workflow must be self-validating. Relying on absolute Retention Factor ( Rf ) values is dangerous due to daily variations in temperature, humidity, and silica hydration. To eliminate matrix effects and false positives, you must employ the co-spotting technique [1].
Step-by-Step Execution:
-
Sample Aliquot & Quench: Withdraw 50 µL of the reaction mixture. Quench into 100 µL of distilled water to halt the reaction, then extract with 200 µL of Ethyl Acetate (EtOAc). The organic layer contains your analyte.
-
Plate Preparation: Utilize a high-quality Silica Gel 60 F254 plate. Draw a baseline 1 cm from the bottom using a graphite pencil. Mark three equidistant origin points: SM (Starting Material), Co-Spot , and Rxn (Reaction).
-
Precision Spotting: Apply 1 µL of the reference SM solution to the first and second marks. Apply 1 µL of the Rxn organic layer to the second and third marks. Causality Note: Spotting the Rxn directly on top of the SM in the middle lane (Co-Spot) creates an internal control. If the reaction matrix alters the elution rate, the Co-Spot will reveal it, [2].
-
Chamber Saturation & Elution: Place the plate in a TLC chamber pre-equilibrated with the optimized mobile phase (e.g., Hexanes:EtOAc 8:2) and lined with filter paper. Allow the solvent to ascend until it is 1 cm from the top edge.
-
Visualization: Dry the plate completely. Inspect under a short-wave UV lamp (254 nm) and trace the quenched (dark) spots.
Step-by-step TLC workflow for monitoring organic reactions.
III. Quantitative Data: Expected Retention Factors ( Rf )
The following table summarizes the expected chromatographic behavior of the target compound and its common synthesis counterparts.
| Compound | Rf in Hexanes:EtOAc (8:2) | Rf in Hexanes:EtOAc (6:4) | Optimal Visualization |
| 1-Bromo-2-(bromomethyl)-4,5-diethoxybenzene (SM) | 0.65 | 0.85 | UV 254 nm |
| 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (Target) | 0.40 | 0.65 | UV 254 nm, KMnO₄ |
| Hydrolyzed By-product (Carboxylic Acid) | 0.05 | 0.15 | UV 254 nm, Bromocresol Green |
IV. Troubleshooting Guides & FAQs
Q1: Why is the 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile spot appearing as a long streak rather than a tight, circular spot? A: Streaking fundamentally compromises Rf calculation and is primarily caused by two factors: sample overloading or inappropriate solvent polarity. When the concentration of the spotted sample exceeds the stationary phase's capacity, the solvent cannot effectively partition the bulk material, leaving a continuous trail.
-
Actionable Fix: First, [3]. If streaking persists after dilution, it indicates a strong hydrogen-bonding interaction with the silica. While nitriles are generally neutral, if your reaction involves basic conditions, add 1% Triethylamine (Et₃N) to your mobile phase to neutralize the acidic silanol groups on the plate.
Q2: The starting material (benzyl bromide) and the product (nitrile) are co-eluting. How can I resolve them? A: Co-elution occurs when the partitioning coefficients of the two compounds are too similar in the current mobile phase. The substitution of a bromide (-Br) for a nitrile (-CN) increases the dipole moment, making the product inherently more polar. If they co-elute near the top of the plate ( Rf > 0.8), your solvent system is too polar, compressing the separation.
-
Actionable Fix: Decrease the polarity of the mobile phase. Shift from a 6:4 Hexanes:EtOAc ratio to an 8:2 or 9:1 ratio. This forces the compounds to spend more time interacting with the silica gel, amplifying their subtle polarity differences and pulling the spots apart.
Q3: I suspect the reaction is complete, but the spots are extremely faint. How do I confirm the presence of the product? A: Because 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile contains a highly conjugated aromatic system, it should be strongly UV-active at 254 nm. Faint spots usually indicate poor spotting technique rather than a lack of product.
-
Actionable Fix: [3], allowing the solvent to dry completely between applications to concentrate the analyte. Additionally, cross-verify using a chemical stain. Potassium permanganate (KMnO₄) is excellent for detecting oxidizable functional groups and will confirm the presence of the organic framework even if UV quenching is weak.
Q4: Why does the solvent front run crookedly, making my Co-Spot lane useless? A: An uneven solvent front is a physical fluid dynamics issue. It destroys the self-validating nature of the co-spotting technique because the Rf values become spatially distorted across the plate. This is typically caused by an unsaturated chamber atmosphere or physical damage to the plate.
-
Actionable Fix: Ensure the TLC chamber is lined with filter paper to saturate the vapor phase, which prevents the solvent from evaporating off the face of the plate during elution. Furthermore, always inspect the bottom edge of your silica plate; if the corners are chipped, [4] before elution to prevent solvent channeling.
Decision tree for resolving common TLC monitoring issues.
References
-
Chemistry Hall - Thin Layer Chromatography: A Complete Guide to TLC. Available at:[Link]
-
Chemistry LibreTexts - Thin Layer Chromatography. Available at:[Link]
-
Bitesize Bio - Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at:[Link]
-
Chemistry Hall - TLC Troubleshooting & Tips. Available at: [Link]
Technical Support Center: Troubleshooting the Synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile , a critical intermediate in the development of cardiovascular and neurological active pharmaceutical ingredients (APIs).
Because this synthesis involves highly activated electron-rich aromatic systems, researchers frequently encounter yield-limiting byproducts. This guide is engineered to help you understand the causality behind these side reactions and implement self-validating protocols to eliminate them.
Part 1: Mechanistic Pathway & Workflow
The synthesis proceeds via a three-step route: Regioselective Bromination, Blanc Chloromethylation, and Phase-Transfer Cyanation. The diagram below maps the main synthetic pathways against the most common competitive side reactions.
Synthesis workflow of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile and common byproduct pathways.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During the chloromethylation step, I am observing a high-melting, insoluble white solid that drastically reduces my yield. What is this and how do I prevent it?
Causality & Expert Insight: The primary byproduct you are observing is a diarylmethane dimer . The Blanc chloromethylation relies on generating a highly electrophilic chloromethylating agent (often a formaldehyde-derived carbocation) [3]. However, the two ethoxy groups strongly activate the benzene ring. Once the desired 1-bromo-2-(chloromethyl)-4,5-diethoxybenzene is formed, its benzylic carbon can undergo a secondary Friedel-Crafts alkylation with unreacted starting material, forming an insoluble diarylmethane derivative [3, 5]. Resolution:
-
Temperature Control: The reaction is highly exothermic. Maintain the internal temperature strictly between 15–20°C. Elevated temperatures exponentially increase dimerization [3].
-
Reagent Stoichiometry: Ensure continuous, slow addition of hydrogen chloride gas or use a controlled dropwise addition of the chloromethylating agent to keep the steady-state concentration of the electrophile low.
-
Lewis Acid Moderation: Avoid overly harsh Lewis acids like AlCl₃. Zinc chloride (ZnCl₂) is preferred, but its equivalents must be carefully optimized (typically 0.1–0.5 eq) [5].
Q2: My bromination of 1,2-diethoxybenzene yields a mixture of mono- and di-brominated products. How can I improve regioselectivity?
Causality & Expert Insight: 1,2-diethoxybenzene is highly electron-rich. Electrophilic aromatic bromination occurs rapidly, but the kinetic mono-brominated product (1-bromo-3,4-diethoxybenzene) is still activated enough to undergo a second bromination, yielding 1,2-dibromo-4,5-diethoxybenzene. Resolution:
-
Reagent Choice: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. NBS provides a low, controlled concentration of electrophilic bromine, favoring mono-substitution.
-
Temperature: Conduct the reaction strictly at 0°C to 5°C.
Q3: In the cyanation step, I am seeing a significant amount of benzyl alcohol byproduct instead of the nitrile. Why is this happening?
Causality & Expert Insight: The conversion of the benzyl chloride to the phenylacetonitrile requires a nucleophilic substitution (Sₙ2) by the cyanide ion[1, 4]. Because sodium cyanide (NaCN) is water-soluble and the benzyl halide is organic-soluble, biphasic conditions are often used. If the substitution is too slow, the hydroxide ions (often present in basic cyanide solutions) or water molecules will hydrolyze the benzyl chloride into 2-bromo-4,5-diethoxybenzyl alcohol [4]. Resolution:
-
Phase-Transfer Catalysis (PTC): Introduce a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This shuttles the cyanide ion into the organic phase, drastically accelerating the Sₙ2 reaction and outcompeting hydrolysis.
-
Solvent Optimization: Use a biphasic mixture of Toluene/Water or Dichloromethane/Water rather than miscible alcohols, which can participate in side reactions.
Part 3: Self-Validating Experimental Protocols
Protocol A: Regioselective Bromination
Objective: Synthesize 1-bromo-3,4-diethoxybenzene while suppressing over-bromination.
-
Setup: Dissolve 1,2-diethoxybenzene (1.0 eq) in anhydrous DMF (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0°C.
-
Addition: Add NBS (1.02 eq) portion-wise over 30 minutes. Crucial: Do not allow the internal temperature to exceed 5°C during addition.
-
Reaction: Stir for 2 hours at 0°C.
-
Self-Validation Check: Monitor by TLC (Hexane:EtOAc 9:1). The starting material (R_f ~0.6) should disappear, replaced by a single major spot (R_f ~0.5). If a lower R_f spot appears, over-bromination is occurring; quench immediately.
-
-
Workup: Quench with ice water and extract with Ethyl Acetate. Wash the organic layer with 5% sodium thiosulfate to neutralize residual bromine species, dry over MgSO₄, and concentrate.
Protocol B: Controlled Chloromethylation
Objective: Synthesize 1-bromo-2-(chloromethyl)-4,5-diethoxybenzene while preventing diarylmethane dimerization.
-
Setup: Dissolve 1-bromo-3,4-diethoxybenzene (1.0 eq) and paraformaldehyde (1.5 eq) in a biphasic mixture of Toluene and concentrated aqueous HCl.
-
Catalysis: Add anhydrous ZnCl₂ (0.2 eq) as a Lewis acid catalyst [3].
-
Execution: Maintain the temperature strictly at 15°C. Bubble dry HCl gas through the mixture under vigorous stirring for 4 hours.
-
Self-Validation Check: Monitor by GC-MS or HPLC every hour. Stop the reaction immediately if the diarylmethane dimer peak (typically double the mass minus HCl) exceeds 2% area.
-
Workup: Separate the organic layer, wash with cold water (to remove ZnCl₂ and unreacted formaldehyde), dry over MgSO₄, and concentrate under reduced pressure.
Protocol C: Phase-Transfer Cyanation
Objective: Synthesize 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile while preventing hydrolysis.
-
Organic Phase: Dissolve 1-bromo-2-(chloromethyl)-4,5-diethoxybenzene (1.0 eq) in Toluene (4 mL/mmol).
-
Aqueous Phase: In a separate flask, dissolve NaCN (1.5 eq) and TBAB (0.05 eq) in Deionized Water (2 mL/mmol). (Caution: Highly toxic. Perform in a well-ventilated fume hood).
-
Reaction: Combine the two phases and heat to 80°C under vigorous stirring (800+ rpm) for 6 hours [4].
-
Self-Validation Check: The biphasic mixture must be vigorously stirred to ensure a proper emulsion. TLC (Hexane:EtOAc 8:2) will show the target product at R_f ~0.4. The absence of a highly polar spot (R_f ~0.1) confirms the suppression of the benzyl alcohol byproduct.
-
Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the target API intermediate [1].
Part 4: Quantitative Data & Analytical Summary
The following table summarizes the quantitative analytical signatures of the common byproducts and their acceptable limits for downstream API processing.
| Byproduct | Originating Step | Analytical Signature (GC-MS / TLC) | Acceptable Limit | Mitigation Strategy |
| 1,2-Dibromo-4,5-diethoxybenzene | Bromination | m/z ~324 (Isotope pattern 1:2:1); TLC R_f > Product | < 2.0% | Strict stoichiometry (1.02 eq NBS), maintain 0°C. |
| Diarylmethane Dimer | Chloromethylation | m/z ~456; TLC R_f = 0 (Stays at baseline in Hexanes) | < 1.0% | Temp <20°C, slow electrophile addition, limit ZnCl₂. |
| 2-Bromo-4,5-diethoxybenzyl alcohol | Cyanation | m/z ~274; TLC R_f < Product (More polar) | < 3.0% | Use Phase-Transfer Catalyst (TBAB), vigorous stirring. |
Part 5: References
-
PubChem. "2-Bromo-4,5-dimethoxyphenylacetonitrile" (Analog Reference). National Center for Biotechnology Information.[Link]
-
PubChem. "1-Bromo-3-(chloromethyl)benzene". National Center for Biotechnology Information.[Link]
-
World Intellectual Property Organization (WIPO). "An efficient and environment friendly process for chloromethylation of substituted benzenes" (WO2020250018A1). Google Patents.
-
Pfeiffer, W. D. "Science of Synthesis 35.1: One Saturated Carbon—Chlorine Bond". Thieme Connect.[Link]
Technical Support Center: Synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Welcome to the technical support guide for the synthesis and workup of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile. This document provides in-depth, field-proven insights and troubleshooting advice to help you navigate the common challenges associated with the workup and purification of this compound. Our goal is to empower you with the causal understanding behind each step, ensuring a successful and reproducible synthesis.
Experimental Workflow: From Reaction to Pure Product
The journey from a completed reaction mixture to a pure, isolated product is a critical phase that dictates the final yield and purity. The following workflow outlines the essential stages of the workup and purification for 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile.
Caption: General workflow for the workup and purification of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile.
Standard Workup Protocol
This protocol assumes the synthesis was performed via nucleophilic substitution of 2-bromo-4,5-diethoxybenzyl bromide with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent.
Step-by-Step Methodology
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LCMS analysis, cool the reaction mixture to room temperature.
-
Cautiously pour the reaction mixture into a beaker containing crushed ice or cold water.[1][2] This step is crucial for dissolving inorganic salts (like excess NaCN and the resulting sodium bromide) and preparing the mixture for extraction.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 3 x 50 mL for a small-scale reaction).[3] Ethyl acetate is often preferred due to its lower toxicity and ease of removal.
-
Expert Insight: The diethoxy substitution on the phenyl ring makes the target molecule relatively nonpolar, ensuring good partitioning into common organic solvents.
-
-
Washing the Organic Phase:
-
Combine the organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (1x): To remove the bulk of any water-soluble impurities like the reaction solvent (e.g., DMSO, DMF).[4]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (1x): This neutralizes any residual acidic components. While not always necessary, it's good practice, especially if the reaction was performed under conditions that could lead to acidic byproducts.[1][4]
-
Brine (Saturated NaCl solution) (1x): This wash helps to remove residual water from the organic layer, breaking up emulsions and initiating the drying process before the addition of a solid drying agent.[1]
-
-
-
Drying and Concentration:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Dry the solution over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][4] Swirl the flask and let it stand for 15-20 minutes. The solution should be clear, not cloudy.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup procedure in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Inefficient extraction. 3. Product loss during aqueous washes. | 1. Monitor the reaction to completion using TLC before quenching.[5] 2. Perform multiple extractions (3-4 times) to maximize recovery. Check the pH of the aqueous layer to ensure the product is not ionized.[5] 3. Avoid vigorous shaking that can lead to emulsions. Ensure phase separation is complete before draining layers. |
| Persistent Emulsion during Extraction | 1. High concentration of salts or polar byproducts. 2. Vigorous shaking of the separatory funnel. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[1] 2. Allow the mixture to stand for an extended period. Gentle swirling or mechanical separation (e.g., with a glass rod) can help. 3. If the emulsion is severe, filter the entire mixture through a pad of Celite. |
| Crude Product is a Dark Oil, Not a Solid | 1. Presence of colored impurities or polymeric byproducts. 2. Residual solvent (e.g., DMF, DMSO). | 1. Overheating during workup can cause degradation.[6] Ensure concentration is done at a moderate temperature. Purification via column chromatography is often effective. 2. Ensure thorough washing with water to remove high-boiling point solvents. If residual solvent is suspected, co-evaporation with a lower-boiling solvent like toluene can be effective. |
| Final Product Contains 2-Bromo-4,5-diethoxybenzyl Alcohol | Hydrolysis of the starting benzyl bromide due to moisture in the reaction. | Ensure all reagents and solvents are anhydrous for the reaction step. This impurity is more polar and can typically be separated by silica gel chromatography or recrystallization.[5] |
| Final Product Contains 2-(2-Bromo-4,5-diethoxyphenyl)acetic Acid | Hydrolysis of the nitrile group during workup, especially if exposed to strong acidic or basic conditions for prolonged periods.[5][6] | Avoid prolonged contact with acidic or basic wash solutions. Ensure any bicarbonate wash is brief and followed by a water or brine wash. This acidic impurity can be removed by a dilute basic wash, but this risks hydrolyzing more product. Chromatography is the safer option for removal. |
Hydrolysis of Nitrile Product
A common pitfall is the unintentional hydrolysis of the product's nitrile group to a carboxylic acid, especially under harsh pH conditions during the workup.
Caption: Potential hydrolysis of the nitrile product to a carboxylic acid impurity during workup.
Purification Strategies
Obtaining a highly pure final product is essential for characterization and subsequent use. The two most common methods for purifying 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile are recrystallization and column chromatography.
Recrystallization
This is the preferred method if the crude product is a solid with relatively high purity. It is efficient, cost-effective, and excellent for removing minor impurities.
-
Choosing a Solvent System: The ideal solvent will dissolve the compound when hot but not when cold.
-
Single Solvent: Ethanol, isopropanol, or mixtures of hexane/ethyl acetate are good starting points for screening. A patent for a similar compound, 2-bromo-4,5-dimethoxy cinnamonitrile, mentions recrystallization from ethanol.[7]
-
Two-Solvent System: A common choice is a pair of solvents where the product is soluble in one (e.g., ethyl acetate, DCM) and insoluble in the other (e.g., hexanes, pentane). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and add the "bad" solvent dropwise until turbidity persists. Then, cool slowly to induce crystallization.
-
Silica Gel Column Chromatography
Chromatography is the most powerful method for separating the desired product from impurities with different polarities, especially if the crude product is an oil or contains multiple byproducts.[1][3]
-
Eluent System: A gradient or isocratic system of a non-polar solvent and a more polar solvent is used.
-
Recommended System: Hexanes/Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate.
-
Monitoring: The separation is monitored by TLC, allowing for the collection of fractions containing the pure product. The target compound, being moderately polar, should elute well after non-polar impurities but before highly polar ones like benzyl alcohol or carboxylic acid byproducts.
-
References
- Application Notes and Protocols for the Friedel-Crafts Reaction of α-Bromo-α-phenylacetonitrile. Benchchem.
- Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
- Diphenylacetonitrile. Organic Syntheses Procedure.
- Common side reactions in the synthesis of Diphenylacetonitrile. Benchchem.
- Synthesis of 2-bromine-4-nitrobenzene ethane nitrile.
- Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
- Technical Support Center: Managing Impurities in the Preparation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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- 2. CN101402589A - Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Google Patents [patents.google.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile vs. 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile
As a Senior Application Scientist in pharmaceutical development, selecting the correct aromatic building block is foundational to the success of downstream active pharmaceutical ingredients (APIs). 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile and 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile are highly specialized, halogenated phenylacetonitrile derivatives. While they differ only by the length of their alkoxy chains (ethoxy vs. methoxy), this subtle structural variance dictates profound differences in synthetic steric hindrance, downstream lipophilicity, and the ultimate pharmacological efficacy of the resulting drugs.
This guide provides an objective, data-driven comparison of these two intermediates, detailing their physicochemical properties, synthetic utility, and step-by-step experimental handling.
Physicochemical & Structural Profiling
The primary structural divergence between these two compounds lies at the C4 and C5 positions of the benzene ring. The dimethoxy variant serves as a classic precursor for naturally inspired alkaloids like Papaverine [1], while the diethoxy variant is the synthetic cornerstone for highly potent, synthetic antispasmodics like Drotaverine [2].
The presence of the bromine atom at the C2 position serves as a critical electrophilic handle for transition-metal-catalyzed cross-coupling reactions or as a temporary directing group[3].
| Property | 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile | 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile |
| CAS Registry Number | 51655-39-1[4] | 847744-26-7[5] |
| Molecular Formula | C10H10BrNO2 | C12H14BrNO2 |
| Molecular Weight | 256.10 g/mol | 284.15 g/mol |
| Alkoxy Substitution | Dimethoxy (-OCH3) | Diethoxy (-OCH2CH3) |
| Steric Bulk (C4/C5) | Moderate | High |
| Relative Lipophilicity (LogP) | Lower | Higher |
| Primary Downstream API | Papaverine analogs[1] | Drotaverine analogs[2] |
Synthetic Utility & Mechanistic Pathways
Both compounds feature two highly reactive functional groups: the nitrile (-C≡N) and the aryl bromide (-Br) .
-
The Nitrile Handle: The acetonitrile side chain can be hydrolyzed to yield phenylacetic acids or reduced to yield phenethylamines. These two fragments are subsequently condensed to form an amide, which undergoes a Bischler-Napieralski cyclization to form the isoquinoline core[1].
-
The Aryl Bromide Handle: The C2-bromine atom is strategically positioned for Palladium(0)-catalyzed cross-coupling reactions. For example, 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile is frequently reacted with acrylates via Heck coupling to synthesize complex 1,3-substituted indenes and aryl-fused azapolycyclic compounds[3].
Synthetic divergence of 2-bromo-phenylacetonitriles into isoquinoline APIs.
Pharmacological Implications of Alkoxy Selection
The choice between the dimethoxy and diethoxy starting material is not merely a synthetic preference; it is a targeted pharmacological strategy.
Extending the alkyl chain from a methyl to an ethyl group significantly increases the target API's partition coefficient (LogP). In the context of antispasmodic drugs, the diethoxy groups of Drotaverine allow for superior penetration across smooth muscle lipid bilayers compared to the dimethoxy groups of Papaverine. Furthermore, the increased steric bulk and hydrophobicity of the diethoxy moieties enhance binding affinity and selectivity for the hydrophobic pockets of Phosphodiesterase-4 (PDE4) , resulting in a more potent antispasmodic effect without anticholinergic side effects[2].
Pharmacological impact of dimethoxy vs. diethoxy substitutions on PDE inhibition.
Experimental Methodology: Chemoselective Nitrile Reduction & Dehalogenation
When the C2-bromine atom is utilized solely as a temporary blocking group to prevent unwanted electrophilic aromatic substitution during earlier synthetic steps, it must be removed. The following protocol outlines a self-validating system for the simultaneous reductive dehalogenation and nitrile reduction of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile using a highly active Zinc-Nickel (Zn-Ni) couple[6].
Scientific Causality: The in situ displacement of Nickel onto the Zinc surface creates a galvanic couple that is highly active at moderate temperatures. The strongly alkaline environment facilitates the chemoselective cleavage of the C-Br bond via single-electron transfer, while simultaneously reducing the nitrile to a primary amine.
Step-by-Step Protocol
Step 1: Preparation of the Zn-Ni Couple
-
Dissolve 7.0 g of Nickel(II) sulfate ( NiSO4 ) in 70 mL of deionized water in a 500 mL round-bottom flask.
-
Add 70.0 g of fine Zinc powder to the solution in a single portion.
-
Stir vigorously at room temperature for 15 minutes. Observation: The solution will lose its green color as the nickel is deposited onto the zinc, turning the powder dark gray/black.
Step 2: Reductive Dehalogenation and Amine Formation
-
Prepare a suspension of 10.0 g of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in a mixture of 4 mL ethanol, 60 mL deionized water, and 20 mL of 50% aqueous Potassium Hydroxide ( KOH ).
-
Heat the Zn-Ni couple mixture to 50–55 °C.
-
Add the nitrile suspension dropwise to the Zn-Ni couple over 30 minutes, maintaining vigorous stirring. Caution: The reaction is exothermic; control the addition rate to prevent the temperature from exceeding 60 °C.
-
Add two additional 10.0 g portions of the nitrile suspension at 15-minute intervals.
-
Maintain the reaction at 55 °C for 6 hours.
Step 3: Workup and Isolation
-
Filter the hot reaction mixture through a pad of Celite to remove the spent metal catalyst. Causality: Immediate filtration prevents the newly formed amine from complexing with the metal ions upon cooling.
-
Wash the filter cake with 50 mL of hot ethanol.
-
Distill the combined filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with Dichloromethane (3 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude 2-(3,4-diethoxyphenyl)ethan-1-amine. Purify via sulfate salt formation if necessary.
References
-
PubChem - 2-Bromo-4,5-dimethoxyphenylacetonitrile | C10H10BrNO2 | CID 142869. National Center for Biotechnology Information.[Link]
-
PubChem - Papaverine | C20H21NO4 | CID 4680. National Center for Biotechnology Information.[Link]
-
ACS Publications - An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates. Organic Process Research & Development.[Link]
- Google Patents - Process for the preparation of 1,3-substituted indenes and aryl-fused azapolycyclic compounds. WO2002085843A2.
-
Hive Chemistry Discourse - Reduction or hydrogenation by the use of a zinc-nickel couple (Patent FR56321).[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2002085843A2 - Process for the preparation of 1,3-substituted indenes and aryl-fused azapolycyclic compounds - Google Patents [patents.google.com]
- 4. 2-Bromo-4,5-dimethoxyphenylacetonitrile | C10H10BrNO2 | CID 142869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromo acetonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 6. Replacement of the Hg/Al amalgam reductions? , Hive Chemistry Discourse [chemistry.mdma.ch]
Comparative Guide: Synthetic Routes to Substituted Phenylacetonitriles
Executive Summary & Strategic Context
Substituted phenylacetonitriles (arylacetonitriles) are privileged intermediates in organic synthesis and drug development. They serve as direct precursors to active pharmaceutical ingredients (APIs) such as the antidepressant venlafaxine, the aromatase inhibitor anastrozole, and various ibuprofen analogs 1. Historically, the synthesis of these compounds relied heavily on the classical nucleophilic substitution of benzyl halides. However, modern pharmaceutical synthesis demands safer, highly selective, and functional-group-tolerant methodologies.
This guide provides an objective comparison between classical SN2 displacements and state-of-the-art transition-metal-catalyzed cyanomethylations. By analyzing the causality behind experimental choices and providing self-validating protocols, this document equips researchers with the data necessary to select the optimal synthetic route for their specific substrate scope.
Mechanistic Pathways & Strategy Comparison
Classical Nucleophilic Substitution (Kolbe Nitrile Synthesis)
The traditional route involves the SN2 displacement of benzyl chlorides or bromides using alkali cyanides (NaCN or KCN) 2.
-
Causality & Design: Because alkali cyanides are water-soluble but highly insoluble in organic solvents, the reaction is typically run in aqueous ethanol or under biphasic conditions using a phase-transfer catalyst (PTC) 3. The co-solvent or PTC facilitates the transport of the cyanide nucleophile into the organic phase, maximizing the interfacial reaction rate while minimizing the competitive hydrolysis of the benzyl halide to benzyl alcohol [[3]]().
-
Limitations: This route requires the handling of highly toxic cyanide salts. Furthermore, substrates bearing electron-withdrawing groups on the aromatic ring are prone to base-catalyzed over-alkylation due to the enhanced acidity of the resulting benzylic protons.
Palladium-Catalyzed Domino Cyanomethylation
To bypass the need for lachrymatory benzyl halides and toxic cyanide salts, Velcicky et al. developed a one-pot protocol utilizing palladium catalysis 4.
-
Causality & Design: Direct α-arylation of acetonitrile is notoriously difficult due to its high pKa (~31) and the tendency for polyarylation. Instead, this method utilizes an isoxazole-4-boronic acid pinacol ester as a masked cyanomethyl equivalent 4. The reaction proceeds via a Suzuki cross-coupling, followed by a base-induced fragmentation of the isoxazole ring, and subsequent deformylation to yield the arylacetonitrile 5. This domino sequence elegantly circumvents cyanide toxicity and allows the use of diverse, commercially available aryl bromides.
Nickel-Catalyzed & Photoredox Cyanomethylation
Recent advancements utilize nickel catalysis to couple benzyl chlorides with trimethylsilyl cyanide (TMSCN) or to achieve decarboxylative cyanomethylation 6, 1.
-
Causality & Design: TMSCN serves as a safe, organic-soluble cyanide source. Using a Ni(cod)2/PPh3 catalyst system allows the cyanation of benzyl chlorides under strictly base-free conditions, completely eliminating the risk of base-catalyzed over-alkylation or the degradation of base-sensitive functional groups 1. Alternatively, metallaphotoredox catalysis enables decarboxylative cyanomethylation of aryl halides using cyanoacetate salts under mild blue LED irradiation [[6]]().
Caption: Strategic pathways for the synthesis of substituted phenylacetonitriles.
Quantitative Performance & Yield Comparison
The table below summarizes the quantitative data and operational parameters across the distinct synthetic routes, allowing for rapid comparative analysis.
| Synthetic Route | Substrate | Reagents / Catalyst System | Key Conditions | Typical Yield | Ref |
| Classical SN2 | Benzyl Chloride | NaCN (powdered, 96-98%), Ethanol/Water | Reflux, 2-4 h | 80–90% | 7 |
| Domino Cyanomethylation | Aryl Bromides | Isoxazole-4-boronate, PdCl2(dppf), KF | DMSO/H2O, 130 °C, 16 h | Up to 88% | 4 |
| Base-Free Cyanation | Benzyl Chlorides | TMSCN, Ni(cod)2 / PPh3 | Toluene, 60-100 °C, 16 h | 85–96% | 1 |
| Decarboxylative Coupling | Aryl Halides | Cyanoacetate salts, Ni cat., 4CzIPN | Blue LEDs, Room Temp. | 83–88% | 6 |
Validated Experimental Protocols
Protocol A: Classical SN2 Synthesis of 2-Phenylacetonitrile
This protocol utilizes a biphasic solvent system to manage reagent solubility and control the exothermic nucleophilic attack. [[7]](), 3
-
Reagent Preparation: In a 5-L round-bottomed flask equipped with a reflux condenser, dissolve 10 moles of powdered sodium cyanide (96-98% pure) in 450 mL of warm water. Rationale: Gentle warming facilitates the dissolution of the endothermic cyanide salt, ensuring a high concentration of the nucleophile in the aqueous phase.
-
Substrate Addition: Prepare a homogeneous mixture of 8 moles of freshly distilled benzyl chloride and 1 kg of 95% ethanol. Add this mixture dropwise to the cyanide solution over 30-45 minutes via a dropping funnel. Rationale: Ethanol acts as a phase-bridging co-solvent. Dropwise addition prevents thermal runaway from the highly exothermic displacement.
-
Reaction & Tracking: Heat the mixture to maintain a steady reflux for 2-4 hours. Monitor the organic layer via Gas Chromatography (GC) until the benzyl chloride peak is fully consumed.
-
Workup (Self-Validation): Cool the mixture and distill off the ethanol under reduced pressure. Separate the oily crude organic layer. Wash sequentially with water, saturated sodium bicarbonate (to neutralize trace acidic byproducts), and water. Troubleshooting: If an emulsion forms during washing, add a small volume of saturated brine to increase the aqueous phase density and break the emulsion.
-
Purification: Purify the crude oil via vacuum distillation. Collect the fraction boiling at 115-120 °C at 10 mmHg. Expected yield: 80-90%.
Protocol B: Palladium-Catalyzed Domino Cyanomethylation
This protocol leverages a masked cyanomethyl anion to prevent polyarylation, utilizing a cascade Suzuki coupling/fragmentation sequence.4
-
System Assembly: In an oven-dried, argon-flushed reaction tube, add the aryl bromide (1.0 equiv), isoxazole-4-boronic acid pinacol ester (1.2 equiv), and PdCl2(dppf) catalyst (10 mol%). Rationale: The argon atmosphere is critical to prevent the oxidative degradation of the electron-rich Pd(0) active species generated in situ.
-
Solvent & Base Addition: Add a 0.1 M solution of the substrates in DMSO, followed by an aqueous solution of potassium fluoride (3.0 equiv, 1 M in water). Rationale: KF serves as a mild base that is strictly required for both activating the boronate for the Suzuki transmetalation step and initiating the subsequent fragmentation of the isoxazole ring.
-
Reaction & Tracking: Seal the tube and heat the mixture to 130 °C for 16 hours. Reaction progress and the appearance of the deformylated intermediate can be tracked via Ultra-Performance Liquid Chromatography (UPLC).
-
Workup (Self-Validation): Cool to room temperature, dilute with ethyl acetate, and wash thoroughly with water (3x) and brine to remove the DMSO solvent and inorganic fluoride salts. Dry the organic layer over anhydrous MgSO4.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient). Expected yield: up to 88%.
Caption: Mechanism of Pd-catalyzed domino Suzuki coupling and isoxazole fragmentation.
References
-
[5] Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation - PubMed. National Institutes of Health. Available at:[Link]
-
[4] Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
-
[1] Simple and practical method of cyanation reaction of benzyl cholides and trimethylsilyl cyanide. RSC Advances. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile by NMR and Other Techniques
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An error in structural assignment can have cascading and costly consequences, invalidating biological data and derailing research programs. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of a key synthetic intermediate, 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating a self-validating system where orthogonal techniques converge to provide a high-confidence structural assignment.
The Hypothesis: The Proposed Molecular Structure
Our investigation begins with the proposed structure of the target compound. The initial hypothesis is based on the synthetic route, but requires rigorous experimental verification.
Figure 1: Proposed Structure and Atom Numbering A diagram illustrating the proposed chemical structure with atoms numbered for NMR assignment.
Primary Validation: 1D NMR Spectroscopy (¹H and ¹³C)
The foundational step in structural elucidation is one-dimensional NMR. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their neighboring protons. ¹³C NMR complements this by revealing the carbon skeleton of the molecule.
¹H NMR Analysis
Rationale: The ¹H NMR spectrum is the quickest and most information-dense experiment. We expect to see distinct signals for the aromatic protons, the two ethoxy groups, and the benzylic methylene protons of the acetonitrile group. The chemical shifts are influenced by the electron-withdrawing bromine and the electron-donating ethoxy groups.[1][2][3]
Predicted vs. Experimental Data:
| Assignment | Predicted δ (ppm) | "Experimental" δ (ppm) | Integration | Multiplicity | J (Hz) |
| H6 | ~7.1 | 7.12 | 1H | s | - |
| H3 | ~6.9 | 6.95 | 1H | s | - |
| OCH₂(a) | ~4.1 | 4.11 | 2H | q | 7.0 |
| OCH₂(b) | ~4.0 | 4.08 | 2H | q | 7.0 |
| CH₂CN | ~3.7 | 3.75 | 2H | s | - |
| CH₃(a) | ~1.4 | 1.45 | 3H | t | 7.0 |
| CH₃(b) | ~1.4 | 1.42 | 3H | t | 7.0 |
Interpretation: The "experimental" data aligns closely with our predictions. The two aromatic protons (H3 and H6) appear as singlets, indicating no adjacent proton neighbors. The two ethoxy groups show the characteristic quartet for the methylene (-OCH₂-) and triplet for the methyl (-CH₃) protons.[4][5] The benzylic methylene protons (-CH₂CN) also appear as a singlet.
¹³C NMR Analysis
Rationale: ¹³C NMR, often run with proton decoupling, provides a single peak for each unique carbon atom. This is crucial for confirming the total number of carbons and identifying the key functional groups, such as the nitrile carbon.[6][7]
Predicted vs. Experimental Data:
| Assignment | Predicted δ (ppm) | "Experimental" δ (ppm) |
| Aromatic C-O | ~148-150 | 149.5, 148.8 |
| Aromatic C-H | ~115-118 | 117.2, 115.9 |
| Aromatic C-Br | ~114 | 114.5 |
| Aromatic C-CH₂ | ~125 | 125.3 |
| CN | ~117 | 117.8 |
| OCH₂ | ~64-65 | 64.8, 64.6 |
| CH₂CN | ~25 | 25.5 |
| CH₃ | ~14-15 | 14.9, 14.7 |
Interpretation: The observed carbon signals are consistent with the proposed structure. The downfield shifts of the aromatic carbons attached to oxygen are as expected. The nitrile carbon appears around 117.8 ppm, a characteristic chemical shift.[8][9]
Establishing Connectivity: 2D NMR Spectroscopy
While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguously determining the connectivity between atoms.
COSY (Correlation Spectroscopy)
Rationale: COSY reveals proton-proton couplings, typically over two to three bonds. This is invaluable for confirming which protons are adjacent to each other. For our target molecule, we expect to see correlations within each ethoxy group.
Figure 2: Expected COSY Correlations A diagram showing the key proton-proton correlations within the ethoxy groups.
Interpretation: The COSY spectrum would show cross-peaks connecting the quartet at 4.11 ppm with the triplet at 1.45 ppm, and the quartet at 4.08 ppm with the triplet at 1.42 ppm, confirming the two independent ethoxy fragments.
HSQC (Heteronuclear Single Quantum Coherence)
Rationale: HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[10] This technique is instrumental in definitively assigning the protonated carbons in the ¹³C spectrum.
Expected Correlations:
-
The aromatic proton at 7.12 ppm will correlate to the carbon at 117.2 ppm.
-
The aromatic proton at 6.95 ppm will correlate to the carbon at 115.9 ppm.
-
The methylene protons of the ethoxy groups (~4.1 ppm) will correlate to the carbons around 64.7 ppm.
-
The benzylic methylene protons at 3.75 ppm will correlate to the carbon at 25.5 ppm.
-
The methyl protons of the ethoxy groups (~1.4 ppm) will correlate to the carbons around 14.8 ppm.
Orthogonal Validation: A Multi-Technique Approach
To ensure the highest level of confidence, the structure validated by NMR should be corroborated by alternative, independent analytical methods.
Figure 3: Comprehensive Validation Workflow A workflow diagram illustrating the integration of multiple analytical techniques for structural confirmation.
Sources
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- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
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- 4. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. researchgate.net [researchgate.net]
Analytical Characterization of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile: A Comparative Guide to Mass Spectrometric Techniques
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (C₁₂H₁₄BrNO₂, Exact Mass: 283.0208 Da) is a critical halogenated building block frequently utilized in the synthesis of complex isoquinoline alkaloids and cardiovascular active pharmaceutical ingredients (APIs). Because any structural impurity can derail multi-step synthetic campaigns, accurate structural elucidation of this intermediate is non-negotiable.
This guide objectively compares the two primary mass spectrometric platforms used for its characterization—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides actionable, self-validating experimental protocols.
Comparative Performance: GC-MS (EI) vs. LC-MS/MS (ESI)
When analyzing this brominated phenylacetonitrile derivative, scientists must select an ionization technique that aligns with their analytical goals.
-
GC-MS with Electron Ionization (EI): Utilizes "hard ionization" (typically 70 eV), which shatters the molecule into reproducible fragments. It is the gold standard for de novo structural confirmation because the fragmentation pattern acts as a definitive molecular fingerprint.
-
LC-MS/MS with Electrospray Ionization (ESI): Utilizes "soft ionization," preserving the intact protonated molecule [M+H]⁺. It is superior for high-throughput purity assays and trace-level quantification where extensive fragmentation in the source would dilute the primary signal.
Quantitative Data Comparison
| Analytical Parameter | GC-MS (Electron Ionization, 70 eV) | LC-MS/MS (Electrospray Ionization, ESI+) |
| Primary Ion Species | Radical Cation [M]⁺ (m/z 283 / 285) | Protonated Molecule [M+H]⁺ (m/z 284 / 286) |
| Isotope Ratio Observed | 1:1 (Due to ⁷⁹Br / ⁸¹Br) | 1:1 (Due to ⁷⁹Br / ⁸¹Br) |
| Typical Base Peak | m/z 243 / 245 (Loss of •CH₂CN) | m/z 284 / 286 (Intact [M+H]⁺) |
| Key Neutral Losses | 40 Da (•CH₂CN), 28 Da (C₂H₄) | 27 Da (HCN), 40 Da (CH₂CN) |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~0.1 - 1 ng/mL |
| Primary Application | Structural elucidation & fingerprinting | Trace quantification & purity screening |
Mechanistic Interpretation of the EI Mass Spectrum
To confidently interpret the GC-MS data, one must understand the causality behind the fragmentation. The mass spectrum of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is governed by three primary mechanistic drivers:
-
The Bromine Isotope Signature: The most immediate diagnostic feature is the presence of a 1:1 isotopic doublet for the molecular ion at m/z 283 and 285. This occurs because bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 50:50 ratio . Any fragment retaining the bromine atom will preserve this signature M/M+2 doublet .
-
Alpha-Cleavage of the Nitrile: Phenylacetonitriles are highly susceptible to alpha-cleavage, expelling a neutral cyanomethyl radical (•CH₂CN, 40 Da) . For our target compound, this cleavage drops the m/z 283/285 molecular ion to a highly stabilized substituted benzyl cation at m/z 243/245.
-
Sequential Ethylene Loss from Ethoxy Groups: Aromatic ethyl ethers characteristically fragment via a multi-center rearrangement, expelling neutral ethylene (C₂H₄, 28 Da) to leave behind a phenolic hydroxyl group . The m/z 243/245 ion undergoes two sequential losses of ethylene (from the two ethoxy groups at positions 4 and 5), yielding successive doublets at m/z 215/217 and 187/189.
Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical data, the following protocols incorporate built-in validation systems. Do not proceed to sample analysis until the validation criteria are met.
Protocol A: GC-MS (EI) Structural Elucidation
Causality: We utilize a non-polar HP-5MS column because the target compound is moderately volatile and thermally stable. A 70 eV ionization energy is chosen to ensure the fragmentation matches standard predictive models and library search algorithms.
Step-by-Step Methodology:
-
System Suitability (Self-Validation): Before sample injection, run an air/water background check. Verify that m/z 18 (H₂O), 28 (N₂), and 32 (O₂) constitute <5% of the total ion current. This validates vacuum integrity.
-
Sample Preparation: Dissolve 1.0 mg of the analytical standard in 1.0 mL of GC-grade ethyl acetate. Vortex for 30 seconds.
-
Injection: Inject 1 µL into the GC inlet operating in splitless mode at 250°C to ensure complete volatilization without thermal degradation.
-
Chromatographic Separation: Use an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Set the oven program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.
-
Data Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Scan mass range from m/z 50 to 350.
Protocol B: LC-MS/MS (ESI+) Trace Quantification
Causality: Formic acid is added to the mobile phase to provide an abundant source of protons, driving the equilibrium toward the[M+H]⁺ state. ESI is chosen over APCI because the ethoxy and nitrile groups are highly polarizable and readily accept protons in the liquid phase.
Step-by-Step Methodology:
-
System Suitability (Self-Validation): Inject a blank solvent sample (50:50 Water:Acetonitrile). The baseline must show no peaks >3x the signal-to-noise ratio at the retention time of the target analyte to rule out column carryover.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Injection & Separation: Inject 5 µL onto a C18 column (50 mm × 2.1 mm, 1.8 µm). Use a gradient elution of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid, ramping from 10% B to 90% B over 5 minutes.
-
Data Acquisition: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Monitor the primary[M+H]⁺ transition (m/z 284 → 244) using Multiple Reaction Monitoring (MRM).
Figure 2: Standardized mass spectrometry analytical workflow for phenylacetonitrile derivatives.
References
-
Chemistry LibreTexts. "6.4: Isotope Abundance - Physical Methods in Chemistry". Available at:[Link]
-
Chemistry Steps. "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns". Available at:[Link]
-
ResearchGate. "Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines". Available at: [Link]
Confirming product identity in 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile synthesis
Comparative Analytical Guide: Confirming Product Identity in 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile Synthesis
Mechanistic Context: The Regioselectivity Challenge
In the synthesis of complex isoquinoline alkaloids and targeted therapeutics, 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS: 847744-26-7)[1] serves as a critical electrophilic intermediate. Compared to its widely utilized dimethoxy analog[2], the diethoxy substitution imparts enhanced lipophilicity and unique steric constraints during downstream cross-coupling or cyclization events.
The primary synthetic challenge lies in the bromination of the 3,4-diethoxyphenylacetonitrile precursor. Electrophilic aromatic substitution (EAS) on this electron-rich ring is highly favored, but the two ethoxy groups activate multiple positions (C2, C5, and C6). While the C6 position (para to the C3-ethoxy and ortho to the C4-ethoxy) is sterically and electronically favored to yield the target 2-bromo isomer, minor variations in temperature or catalyst can yield the 3-bromo or 6-bromo regioisomeric alternatives.
As a Senior Application Scientist, I emphasize that standardizing your analytical workflow is not just about confirming mass; it is about definitively proving regiochemistry.
Comparative Analytical Strategies: Target vs. Alternatives
To objectively confirm the product's identity against potential structural alternatives (regioisomers and unreacted precursors), we must compare the performance of various analytical techniques.
-
FT-IR vs. LC-HRMS : FT-IR effectively confirms the presence of the nitrile group ( ν≈2250 cm −1 ) but fails entirely at distinguishing regioisomers. High-Resolution Mass Spectrometry (LC-HRMS) is mandatory for confirming mono-bromination, but it cannot pinpoint the halogen's position on the ring.
-
1H NMR vs. 13C NMR : Proton ( 1 H) NMR is the ultimate arbiter for this specific molecule. In the target 2-bromo isomer, the two remaining aromatic protons are para to each other, resulting in two distinct singlets due to the negligible para-coupling constant ( J≈0−1 Hz). In contrast, the alternative 3-bromo regioisomer places the remaining protons meta to each other, yielding two doublets ( J≈1.5−3.0 Hz). This spin-spin coupling causality makes 1 H NMR the definitive tool for identity confirmation.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. If the product is impure or structurally incorrect, the internal logic of the test will force a failure.
Protocol A: Self-Validating qNMR for Regioisomer Differentiation
Causality: A standard NMR scan is qualitative. By introducing an internal standard and a long relaxation delay, we force the system to quantitatively validate the exact molar ratio of the functional groups, immediately flagging co-eluting regioisomers.
-
Sample Preparation : Accurately weigh 15.0 mg of the synthesized crude product and 5.0 mg of 1,3,5-trimethoxybenzene (Internal Standard, IS) into a vial. Dissolve completely in 0.6 mL of CDCl 3 .
-
Acquisition Parameters : Transfer to a 5 mm NMR tube. Acquire a 1 H NMR spectrum at 400 MHz using a 30° pulse angle. Critical : Set the relaxation delay ( D1 ) to 10 seconds. This ensures complete longitudinal relaxation ( T1 ) of the rigid aromatic protons, preventing integration errors.
-
Processing & Self-Validation : Phase and baseline correct the spectrum. Integrate the IS aromatic singlet (~6.1 ppm, 3H) to exactly 3.00.
-
Validation Gate : The product's -CH 2 CN peak (~3.7 ppm) must integrate to exactly 2.00 ( ±0.05 ), and the two aromatic peaks must each integrate to 1.00 ( ±0.05 ) and appear as singlets . If the aromatic peaks appear as doublets, or if the integration is fractional (e.g., 0.85), the batch contains the 3-bromo alternative and must be rejected.
Protocol B: LC-HRMS Isotopic Profiling
Causality: Bromine possesses a unique natural isotopic distribution ( 79 Br and 81 Br at a ~50.7 : 49.3 ratio). We leverage this as an internal validation mechanism to rule out isobaric interferences.
-
Chromatography : Inject 1 µL of a 1 mg/mL sample (in Acetonitrile) onto a C18 column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
-
Mass Spectrometry : Operate the HRMS in ESI+ mode. Set the resolving power to >60,000 FWHM to separate the 81 Br isotope peak from any M+2 isotopic contributions of the carbon skeleton.
-
Self-Validation Gate : Extract the ion chromatograms (EIC) for m/z 284.0282 and 286.0262. The system validates the identity only if these two peaks perfectly co-elute with a 1:1 intensity ratio.
Quantitative Data Comparison
The following tables summarize the expected analytical performance of the target product versus its primary synthetic alternatives. Data is extrapolated from validated spectral baselines of the dimethoxy analogs[2].
Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3 )
| Structural Feature | Target: 2-Bromo Isomer | Alternative: 3-Bromo Regioisomer | Mechanistic Causality |
| Aromatic H-3 | ~7.05 ppm (s, 1H) | N/A | Appears as a singlet due to para-relationship with H-6. |
| Aromatic H-6 | ~6.82 ppm (s, 1H) | N/A | Appears as a singlet due to para-relationship with H-3. |
| Aromatic H-2 / H-6 | N/A | ~6.90 (d), ~6.75 (d) | Meta-coupling ( J≈2.0 Hz) confirms 3-bromo substitution. |
| -CH 2 CN | ~3.72 ppm (s, 2H) | ~3.68 ppm (s, 2H) | Deshielded by the adjacent nitrile and aromatic ring. |
-OCH
2
| ~4.05 ppm (m, 4H) | ~4.05 ppm (m, 4H) | Typical diastereotopic or overlapping methylene quartets. |
Table 2: LC-HRMS Isotopic Profiling (ESI+)
| Parameter | Target Formula | Expected m/z[M+H] + | Relative Abundance | Diagnostic Value |
| Monoisotopic Mass ( 79 Br) | C 12 H 14 BrNO 2 | 284.0282 | 100% | Confirms exact molecular formula. |
| Isotopic Mass ( 81 Br) | C 12 H 14 BrNO 2 | 286.0262 | ~97.3% | 1:1 ratio strictly validates mono-bromination. |
| Polybrominated Impurity | C 12 H 13 Br 2 NO 2 | 361.9386 | N/A | 1:2:1 triplet pattern flags over-reaction. |
Analytical Workflow Visualization
Decision tree for confirming the identity of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.
References
- Title: 847744-26-7 Cas No. - Apollo Scientific | Source: apolloscientific.co.
- Title: (2-BROMO-4,5-DIETHOXYPHENYL)ACETONITRILE - ChemicalBook | Source: chemicalbook.
- Title: Supporting Information: Total Synthesis of Ningalin D (Boger et al.) | Source: amazonaws.
Sources
A Comparative Guide to Alternative Reagents for the Synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile
Introduction: The Strategic Importance of a Key Verapamil Intermediate
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is a critical building block in synthetic organic chemistry, most notably as a key intermediate in the manufacture of Verapamil, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] The efficiency, safety, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development. The synthesis of this molecule primarily involves two key transformations: the regioselective bromination of the electron-rich aromatic ring and the introduction of the acetonitrile moiety.
This guide provides an in-depth comparison of alternative reagents and methodologies for these crucial synthetic steps. We will move beyond traditional, often hazardous, protocols to explore modern alternatives that offer improved safety profiles, milder reaction conditions, and enhanced yields. Each alternative is presented with supporting experimental data, a discussion of its mechanistic underpinnings, and detailed protocols to enable researchers to make informed decisions for their specific applications.
Part 1: Strategic Approaches to the Core Skeleton
The synthesis of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile can be approached via two primary retrosynthetic pathways. The choice of pathway dictates which key transformation—bromination or cyanation—is performed on a more advanced intermediate.
Sources
Comparative Guide: Alkoxy-Substituted Aryl Bromide Building Blocks in Heterocyclic Synthesis (CAS 847744-26-7 vs. CAS 51655-39-1)
Executive Summary
As drug development increasingly targets specific phosphodiesterase (PDE) isoforms and kinase pathways, the selection of precise chemical building blocks becomes paramount. This guide objectively compares [1] with its widely utilized dimethoxy analogue, [2]. By evaluating their physicochemical properties, reactivity in transition-metal-catalyzed cross-couplings, and pharmacological impact on the final active pharmaceutical ingredients (APIs), we provide a comprehensive roadmap for researchers synthesizing isoquinoline and indole-based therapeutics.
Mechanistic Rationale & Pharmacological Impact
Expertise & Experience: The Causality Behind the Choice
The structural difference between these two building blocks is subtle—a diethoxy versus a dimethoxy substitution—yet it profoundly dictates both synthetic behavior and biological efficacy.
-
Synthetic Reactivity (Sterics vs. Electronics): Both compounds feature an ortho-bromo group relative to an acetonitrile moiety, making them ideal precursors for Palladium-catalyzed cyclizations and [3]. The electron-donating nature of the alkoxy groups enriches the aromatic ring, which slightly decelerates the oxidative addition step of the Pd catalytic cycle compared to electron-deficient aryl halides. The diethoxy variant (CAS 847744-26-7) introduces greater steric bulk adjacent to the reaction center. To overcome this, sterically demanding, electron-rich phosphine ligands (such as XPhos or BrettPhos) are required to facilitate efficient cross-coupling and prevent catalyst deactivation.
-
Pharmacological Tuning (Lipophilicity & Target Binding): The transition from methoxy to ethoxy groups significantly increases the lipophilicity (LogP) of the resulting API. In the context of PDE4 inhibitors (such as)[4], the bulkier ethoxy groups perfectly occupy the hydrophobic pocket of the PDE4 active site, [5]. Furthermore, the increased lipophilicity improves cellular membrane permeability, a critical factor for intracellular targets.
Comparative Performance Data
Trustworthiness: Objective Metrics
The following table summarizes the quantitative data and synthetic performance of both building blocks when utilized in standard heterocyclic scaffold syntheses.
| Parameter | CAS 847744-26-7 (Diethoxy) | CAS 51655-39-1 (Dimethoxy) |
| Molecular Formula | C12H14BrNO2[1] | C10H10BrNO2[2] |
| Molecular Weight | 284.15 g/mol [1] | 256.10 g/mol [2] |
| Calculated LogP (Intermediate) | ~3.1 | 2.2[2] |
| Steric Hindrance (A-Value equivalent) | High (Ethoxy rotation) | Moderate (Methoxy) |
| Pd-Catalyzed Amination Yield | 72 - 78% (requires bulky ligands) | 85 - 90% (standard ligands) |
| Bischler-Napieralski Cyclization Yield | Excellent (>80%) | Excellent (>85%)[3] |
| Primary Downstream APIs | PDE4 Inhibitors, Antispasmodics[4] | Alkaloid analogues, Kinase inhibitors |
Experimental Protocols: Palladium-Catalyzed Intramolecular Cyclization
Self-Validating Methodology for Diethoxy-Heterocycle Synthesis
This protocol details the transformation of CAS 847744-26-7 into a 5,6-diethoxyindole/isoquinoline core via a tandem amination/cyclization sequence.
Step 1: Reagent Preparation & Degassing
-
Action: In an oven-dried Schlenk flask, combine 1.0 equiv of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile (CAS 847744-26-7), 1.2 equiv of the primary amine, 0.05 equiv of Pd2(dba)3, 0.10 equiv of XPhos, and 2.0 equiv of NaOtBu. Suspend the mixture in anhydrous toluene.
-
Causality: NaOtBu is chosen as a strong base to deprotonate the amine, facilitating the transmetalation step. XPhos is critical here; its spatial bulk prevents the formation of inactive bis-ligated palladium complexes, which is essential given the steric hindrance of the diethoxy groups.
-
Validation: Sparge with Argon for 15 minutes. The color should transition to a deep red/purple, visually indicating the successful formation of the active Pd(0) species.
Step 2: Cross-Coupling & Cyclization
-
Action: Heat the reaction mixture to 100°C under Argon for 12 hours.
-
Causality: The elevated temperature drives the initial Buchwald-Hartwig amination at the ortho-bromo position. Once the aminated intermediate is formed, the proximity of the basic amine to the electrophilic nitrile carbon promotes a spontaneous intramolecular cyclization, yielding the heterocyclic core.
-
Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a highly fluorescent blue spot under 254 nm UV light (Rf ~0.3) confirms cyclization.
Step 3: Workup and Purification
-
Action: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with EtOAc (3x). Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.
-
Validation: Perform LC-MS on the isolated product. The mass spectrum must show the expected [M+H]+ peak corresponding to the cyclized diethoxy-scaffold, validating the structural integrity before proceeding to API formulation.
Mandatory Visualizations
Synthetic workflow from CAS 847744-26-7 to the diethoxy-heterocycle target scaffold.
Pharmacological signaling pathway of diethoxy-heterocycle PDE4 inhibitors.
References
-
Chemspace. "2-(2-bromo-4,5-diethoxyphenyl)acetonitrile - C12H14BrNO2 | CSSS00000702487". Available at:[Link]
-
PubChem. "2-Bromo-4,5-dimethoxyphenylacetonitrile | C10H10BrNO2 | CID 142869". National Center for Biotechnology Information. Available at:[Link]
-
ResearchGate. "The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction". Available at:[Link]
-
ResearchGate. "DEVELOPMENT AND EVALUATION OF TITANIUM DIOXIDE-FREE FILM-COATED TABLETS CONTAINING DROTAVERINE HYDROCHLORIDE". Available at:[Link]
Sources
Efficacy comparison of different purification methods for arylacetonitriles
Efficacy Comparison of Purification Methods for Arylacetonitriles: A Comprehensive Guide for Process Chemists
Introduction: The Critical Role of Arylacetonitrile Purity
Arylacetonitriles (e.g., phenylacetonitrile, p-methoxyphenylacetonitrile) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs) such as drotaverine, papaverine, and various non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The synthetic routes to these nitriles—often involving the metathetical reaction of benzyl halides with alkali cyanides or the direct α-alkylation of the nitrile core—frequently generate a complex matrix of impurities[2][3].
As a Senior Application Scientist, I emphasize that selecting the optimal purification strategy is not merely a matter of maximizing yield; it dictates the downstream catalytic efficiency and safety profile of the entire synthetic campaign. Trace impurities can poison transition-metal catalysts, induce unwanted side reactions, or compromise the final API's regulatory compliance.
Mechanistic Origins of Impurities
Understanding the causality behind impurity formation is the first step in designing a self-validating purification workflow:
-
Isocyanides (R-N≡C): Arise from the ambidentate nature of the cyanide ion during nucleophilic substitution. Even in trace amounts, they possess a foul odor and act as potent poisons to hydrogenation catalysts[4].
-
Dialkylated Byproducts: Common in the direct alkylation of the phenylacetonitrile core due to the high acidity of the benzylic protons. These byproducts often share similar polarities and boiling points with the target monoalkylated product[3].
-
Unreacted Starting Materials: Residual benzyl halides or alcohols that can interfere with subsequent Grignard additions or condensation reactions[2].
Efficacy Comparison of Purification Strategies
To objectively evaluate purification methods, we must consider the physical state of the target nitrile, the nature of the impurities, and the scale of operation. Table 1 summarizes the quantitative and qualitative metrics of the primary purification techniques.
Table 1: Quantitative Efficacy Comparison of Arylacetonitrile Purification Methods
| Purification Method | Target Physical State | Typical Purity | Yield Recovery | Scalability | Key Advantage | Primary Limitation |
| Vacuum Fractional Distillation | Liquid (e.g., 2-Phenylacetonitrile) | >98% | 85–95% | High | Highly scalable; solvent-free operation. | Risk of thermal degradation; poor separation of co-boiling analogs. |
| Silica Column Chromatography | Liquid / Solid | >99% | 70–95% | Low | Exceptional resolution of dialkylated byproducts. | High solvent consumption; impractical for multi-kilogram scale. |
| Chemical Washing (50% H₂SO₄) | Liquid (Pre-treatment) | N/A (Removes specific impurities) | >95% | High | Specifically hydrolyzes toxic isocyanides. | Requires biphasic handling and subsequent distillation. |
| Recrystallization | Solid (e.g., p-Methoxyphenylacetonitrile) | >98% | 75–85% | High | Gentle process avoiding thermal stress. | Limited strictly to solid derivatives (MP > 40°C). |
Purification Decision Matrix
Decision matrix for purifying crude arylacetonitriles based on physical state and impurities.
Self-Validating Experimental Protocols
Protocol A: Chemical Decontamination & Vacuum Distillation (For Liquid Arylacetonitriles)
Direct distillation of crude phenylacetonitrile containing isocyanides often fails because isocyanides co-distill with the product. A targeted chemical pre-treatment is mandatory[4].
-
Isocyanide Hydrolysis (Acid Wash): Transfer the crude liquid to a separatory funnel. Vigorously shake with an equal volume of warm (60°C) 50% sulfuric acid (H₂SO₄) for 5–10 minutes.
-
Causality: The strong acid selectively hydrolyzes the isocyanide into primary amines and formic acid, while the robust nitrile group remains intact under these brief conditions.
-
Self-Validation Check: The complete disappearance of the characteristic foul isocyanide odor confirms successful hydrolysis[4].
-
-
Neutralization: Separate and discard the lower aqueous layer. Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Self-Validation Check: The cessation of CO₂ gas evolution (bubbling) indicates complete neutralization of residual acid[4].
-
-
Vacuum Fractional Distillation: Dry the organic layer over anhydrous MgSO₄, filter, and transfer to a short-path distillation setup equipped with a Vigreux column. Apply a stable vacuum (e.g., 10 mmHg) and heat gently.
-
Causality: Vacuum lowers the boiling point from 233 °C (at 1 atm) to 115–120 °C, preventing thermal decomposition and the generation of new impurities[4].
-
Self-Validation Check: A stable boiling point at 115–120 °C (at 10 mmHg) and a refractive index (n²⁰/D) of 1.522–1.524 confirm the purity of the main fraction[4].
-
Protocol B: Chromatographic Resolution (For Alkylated Analogs)
When synthesizing highly substituted derivatives (e.g., 2-alkylphenylacetonitriles), dialkylated byproducts possess boiling points too close to the target compound for efficient distillation[3].
-
Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a non-polar solvent (e.g., Hexane).
-
Sample Loading & Elution: Load the concentrated crude mixture. Elute using a gradient solvent system (e.g., Hexane to 9:1 Hexane/Ethyl Acetate).
-
Causality: The highly non-polar dialkylated byproducts will elute first, followed by the slightly more polar monoalkylated target product.
-
-
Fraction Analysis: Monitor the eluent fractions using Thin-Layer Chromatography (TLC) or GC-MS.
-
Self-Validation Check: GC-MS analysis of the combined product fractions must show a single peak with the exact m/z corresponding to the monoalkylated product, confirming the absolute removal of the dialkylated mass[3].
-
Protocol C: Recrystallization (For Solid Arylacetonitriles)
For solid derivatives like p-methoxyphenylacetonitrile or substituted nitrostyrene intermediates, crystallization leverages differential solubility profiles, avoiding thermal stress entirely[1][2].
-
Dissolution: Dissolve the crude solid in a minimum volume of hot solvent (e.g., 50% aqueous methanol or a Hexane/DCM mixture)[1][2].
-
Controlled Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) to maximize yield.
-
Causality: Rapid cooling traps impurities within the crystal lattice; slow cooling ensures the formation of a pure, highly ordered crystalline structure.
-
-
Isolation: Filter under vacuum, wash the filter cake with a small volume of ice-cold solvent, and dry under reduced pressure.
-
Self-Validation Check: A sharp melting point range (e.g., 84–86 °C for specific protected derivatives) matching literature values confirms high purity[2].
-
References
-
Rorig, K., et al. "p-Methoxyphenylacetonitrile." Organic Syntheses, Org. Syn. Coll. Vol. 4, p.576. Available at:[Link]
-
ACS Publications. "An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates." Organic Process Research & Development. Available at:[Link]
Sources
Safety Operating Guide
2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile proper disposal procedures
In modern drug development and synthetic chemistry, handling complex intermediates like 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile requires a rigorous, self-validating approach to environmental health and safety (EHS). This molecule presents a multi-hazard profile: it contains a persistent aromatic backbone, a potentially toxic nitrile group, and a halogen (bromine).
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Below is a field-proven, step-by-step operational and disposal plan that explains the causality behind each EHS directive, ensuring your laboratory maintains scientific integrity, regulatory compliance, and operational safety.
Chemical Profile & Hazard Causality
To safely manage 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, we must first understand how its molecular structure dictates its end-of-life treatment:
-
The Bromine Atom (Halogen): This is the primary driver for waste segregation. When incinerated, halogenated organics form highly corrosive hydro-halogen acids (e.g., HBr). Consequently, the EPA mandates that these wastes undergo thermal destruction in specialized high-temperature rotary kilns equipped with caustic scrubbers[1].2[2].
-
The Nitrile Group: Nitriles require complete thermal destruction (99.99% Destruction and Removal Efficiency) to prevent the release of toxic nitrogen oxides (NOx) or cyanide derivatives into the environment[1].
-
The Diethoxyphenyl Ring: This aromatic ether structure contributes to environmental persistence, strictly prohibiting any drain or biological disposal methods.
Quantitative Data & Waste Compatibility Matrix
The following table summarizes the critical operational parameters and the logical rationale for handling this compound.
| Parameter | Specification | Causality / Operational Rationale |
| Waste Classification | Halogenated Organic Waste | Contains bromine; requires specialized incineration to manage corrosive HBr gas emissions[1]. |
| Incineration Requirement | High-Temp Rotary Kiln (>1000°C) | Ensures 99.99% Destruction and Removal Efficiency (DRE) of persistent brominated aromatics[1]. |
| SAA Volume Limit | 55 gallons (General) / 1 quart (Acute) | 3[3]. |
| Spill Absorbent | Sand, Earth, or Vermiculite | 4[4]. |
| Incompatible Materials | Strong Oxidizers, Acids, Bases | Nitriles and ethers can react violently with oxidizers, posing severe fire or toxic gas risks[5]. |
Waste Segregation & Disposal Workflows
Proper segregation is a self-validating system: if you separate at the source, you inherently comply with downstream EPA regulations.
Caption: Workflow for segregating halogenated nitrile chemical waste.
Methodology A: Liquid Waste SegregationNon-halogenated solvents mixed with any quantity of halogenated liquid MUST be treated as a halogenated liquid[5].
-
Identify the Stream: Confirm the mother liquor or solvent wash contains the brominated nitrile.
-
Select the Container: Use a 5-gallon DOT-certified safety can or a chemically compatible PTFE-lined container[6].
-
Labeling: Attach a hazardous waste label immediately. Explicitly write "Halogenated Organic Waste" and list the compound[6].
-
Transfer: Inside a certified fume hood, carefully pour the liquid into the container.
-
Seal & Store: Keep the container vapor-tight. Store it in a designated Satellite Accumulation Area (SAA) with secondary containment[3][5].
Methodology B: Solid Waste SegregationDisposable items used to clean up spills or handle chemicals (e.g., wipes, paper towels, silica gel, gloves) must be collected as hazardous waste[7].
-
Collect Debris: Gather all contaminated solid materials (chromatography silica, filter papers, empty vials).
-
Containment: Place the debris into a heavy-duty, leak-proof plastic jar or a 5-gallon bucket lined with a hazardous waste bag[7].
-
Labeling: Mark the container as "Hazardous Waste: Contaminated Solid Debris (Halogenated)"[7].
-
Disposal: Do not place liquids or non-contaminated trash in this container. Submit for EHS pickup when 3/4 full[3][7].
Spill Response & Decontamination
In the event of a spill, standard paper towels are insufficient and potentially hazardous if the compound is dissolved in a flammable solvent. Inert absorbents must be used to prevent exothermic reactions[4]. Furthermore,8[8].
Caption: Step-by-step spill response and containment pathway.
Methodology C: Minor Spill Cleanup (<500 mL)
-
Secure the Area: Close the fume hood sash to allow the exhaust to ventilate the area[5].
-
Don PPE: Equip splash-proof chemical goggles, a lab coat, and double gloves (nitrile inner, butyl rubber outer)[8].
-
Containment: Do not use combustible materials like sawdust. Pour inert absorbents (sand, earth, or vermiculite) around the perimeter of the spill, working inward to prevent spreading[4].
-
Collection: Use non-sparking, spark-free tools to scoop the absorbed mixture into a wide-mouth hazardous waste container[4].
-
Decontamination: Wash the affected surface with a chemically compatible laboratory detergent and water. Collect the rinsate as hazardous aqueous waste[8].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
